GSK3-IN-4
Description
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Properties
IUPAC Name |
3,7,7-trimethyl-4-pyridin-3-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-10-14-15(11-5-4-6-19-9-11)16-12(20-17(14)22-21-10)7-18(2,3)8-13(16)23/h4-6,9,15H,7-8H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEYTFDKZJPLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126365 | |
| Record name | 1,2,4,6,7,8-Hexahydro-3,7,7-trimethyl-4-(3-pyridinyl)-5H-pyrazolo[3,4-b]quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370588-29-7 | |
| Record name | 1,2,4,6,7,8-Hexahydro-3,7,7-trimethyl-4-(3-pyridinyl)-5H-pyrazolo[3,4-b]quinolin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370588-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,6,7,8-Hexahydro-3,7,7-trimethyl-4-(3-pyridinyl)-5H-pyrazolo[3,4-b]quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Enigma of GSK3-IN-4: A Technical Overview of a Novel GSK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been implicated in a range of pathologies such as neurodegenerative diseases, bipolar disorder, and type 2 diabetes, making it a prime target for therapeutic intervention. A vast number of GSK3 inhibitors have been developed, each with distinct mechanisms and properties. This document focuses on a lesser-known but potent inhibitor, GSK3-IN-4. Due to the limited publicly available data on this compound, this guide will provide a comprehensive overview of the general mechanisms of GSK3 inhibition, established experimental protocols for inhibitor characterization, and the known signaling pathways in which GSK3 is a key player. This framework will serve as a foundational resource for researchers investigating this compound or other novel GSK3 inhibitors.
Introduction to GSK3 Signaling
Glycogen Synthase Kinase 3 exists in two highly homologous isoforms, GSK3α and GSK3β. Unlike many other kinases, GSK3 is typically active in resting cells and is regulated through inhibitory signals. Several major signaling pathways converge on GSK3, modulating its activity to control downstream cellular events.
The Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, GSK3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this complex is disassembled, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription. Inhibition of GSK3 mimics Wnt signaling by preventing β-catenin phosphorylation and degradation.
The Insulin/PI3K/Akt Signaling Pathway
Following insulin receptor activation, Phosphoinositide 3-kinase (PI3K) and Akt (Protein Kinase B) are activated. Akt directly phosphorylates an N-terminal serine residue on GSK3 (Ser21 on GSK3α and Ser9 on GSK3β), which induces a conformational change that inhibits its kinase activity. This inhibition is crucial for processes like glycogen synthesis.
The Hedgehog Signaling Pathway
In the Hedgehog pathway, GSK3 is involved in the processing of the Gli family of transcription factors. Phosphorylation by GSK3 and other kinases leads to the cleavage of Gli into a repressor form. Inhibition of GSK3 can therefore modulate the transcriptional output of the Hedgehog pathway.
General Mechanisms of GSK3 Inhibition
While the specific mechanism of action for this compound is not publicly documented, GSK3 inhibitors typically fall into one of the following categories:
-
ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of GSK3, preventing the binding of ATP and subsequent phosphorylation of substrates. This is the most common mechanism of action for kinase inhibitors.
-
Non-ATP-Competitive Inhibitors: These inhibitors bind to sites on the kinase other than the ATP-binding pocket. This can include allosteric sites that induce a conformational change, preventing substrate binding or catalysis.
-
Substrate-Competitive Inhibitors: These molecules compete with the substrate for binding to the active site of the kinase.
Quantitative Data for Characterizing GSK3 Inhibitors
To rigorously characterize a GSK3 inhibitor like this compound, the following quantitative parameters are essential. While specific data for this compound is unavailable, this table outlines the typical data presented for other well-characterized GSK3 inhibitors.
| Parameter | Description | Typical Range for Potent Inhibitors |
| IC50 (GSK3α/β) | The half-maximal inhibitory concentration in a biochemical assay. | Low nanomolar (nM) to low micromolar (µM) |
| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the kinase. | Low nanomolar (nM) |
| Cellular Potency (EC50) | The effective concentration that produces 50% of the maximum response in a cell-based assay (e.g., β-catenin accumulation). | Nanomolar (nM) to micromolar (µM) |
| Kinase Selectivity | The IC50 or Ki values against a panel of other kinases to determine the inhibitor's specificity. | >100-fold selectivity over other kinases is desirable |
Experimental Protocols for Characterizing GSK3 Inhibitors
The following are standard experimental protocols used to determine the mechanism of action and potency of GSK3 inhibitors.
Biochemical Kinase Assay
Objective: To determine the in vitro potency of an inhibitor against purified GSK3 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human GSK3α or GSK3β is used. A model substrate peptide, often derived from glycogen synthase (e.g., GSM peptide), is utilized. For some assays, a pre-phosphorylated "primed" substrate is necessary.
-
Reaction Mixture: The inhibitor at various concentrations is incubated with the GSK3 enzyme in a buffer containing ATP and the substrate peptide.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. Common methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assay: Measuring the depletion of ATP using a luciferase/luciferin system (e.g., Kinase-Glo®).
-
Fluorescence-Based Assay: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: β-catenin Accumulation
Objective: To assess the inhibitor's activity in a cellular context by measuring the stabilization of β-catenin.
Methodology:
-
Cell Culture: A suitable cell line, such as HEK293, SW480, or SH-SY5Y, is cultured.
-
Inhibitor Treatment: Cells are treated with the GSK3 inhibitor at a range of concentrations for a defined period (e.g., 4-24 hours).
-
Cell Lysis: The cells are lysed to extract total protein.
-
Detection of β-catenin: The levels of β-catenin are measured using:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for β-catenin.
-
ELISA: A quantitative immunoassay to measure β-catenin levels in the cell lysate.
-
Immunofluorescence: Cells are fixed and stained with a fluorescently labeled anti-β-catenin antibody to visualize its accumulation and nuclear translocation.
-
-
Data Analysis: The EC50 value is determined by quantifying the increase in β-catenin levels as a function of inhibitor concentration.
Visualizing Key Pathways and Workflows
The following diagrams illustrate the core signaling pathways involving GSK3 and a typical experimental workflow for inhibitor testing.
Caption: The canonical Wnt signaling pathway with GSK3.
Caption: The Insulin/PI3K/Akt signaling pathway leading to GSK3 inhibition.
Caption: A typical workflow for characterizing a novel GSK3 inhibitor.
Conclusion
This compound is identified as a potent inhibitor of GSK3. However, a detailed public profile of its mechanism of action, quantitative potency, and selectivity is currently lacking. This guide provides the necessary theoretical and practical framework for researchers to characterize this compound or similar novel inhibitors. By employing the described biochemical and cellular assays, it will be possible to elucidate the specific mechanism of inhibition, determine its potency and selectivity, and further understand its effects on the critical signaling pathways regulated by GSK3. Such studies are essential for the development of novel therapeutics targeting GSK3 in a variety of disease contexts.
The Discovery and Synthesis of CHIR99021: A Technical Guide to a Potent and Selective GSK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. This has rendered GSK3 a significant target for drug discovery. CHIR99021 has emerged as one of the most potent and selective inhibitors of GSK3, making it an invaluable tool for studying GSK3-mediated signaling pathways and a promising scaffold for therapeutic development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of CHIR99021.
Discovery of CHIR99021
CHIR99021, also known as CT99021, was identified through high-throughput screening efforts aimed at discovering novel inhibitors of GSK3. It is an aminopyrimidine derivative that exhibits exceptional potency and selectivity for both GSK3 isoforms, GSK3α and GSK3β.[1][2] The compound was found to be a highly selective inhibitor, a crucial attribute for a chemical probe intended for studying specific biological pathways without confounding off-target effects.[2]
Synthesis of CHIR99021
The chemical synthesis of CHIR99021, systematically named 6-((2-((4-(2,4-Dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile, involves a multi-step process. While the original proprietary synthesis details are not fully public, a plausible synthetic route can be devised based on the structure and related chemical literature. The core of the molecule is a substituted aminopyrimidine, a common scaffold for kinase inhibitors.
Putative Synthetic Scheme:
A potential synthetic approach would involve the sequential construction of the substituted pyrimidine core, followed by the addition of the side chains. This would likely involve the reaction of a dichloropyrimidine with appropriate amine-containing building blocks.
Quantitative Data
CHIR99021's potency and selectivity have been extensively characterized through various in vitro and cell-based assays.
| Parameter | Value | Assay Type | Reference |
| GSK3β IC₅₀ | 6.7 nM | Cell-free kinase assay | [2] |
| GSK3α IC₅₀ | 10 nM | Cell-free kinase assay | |
| Wnt Signaling EC₅₀ | 1.5 µM | TCF/LEF reporter assay (HEK293 cells) | |
| Tau Phosphorylation Inhibition IC₅₀ (cellular) | ~1 µM | SH-SY5Y neuroblastoma cells |
Kinase Selectivity Profile:
CHIR99021 exhibits remarkable selectivity for GSK3 over a wide range of other kinases.
| Kinase | % Inhibition at 1 µM | Reference |
| GSK3α/β | >99% | |
| CDK2 | <10% | |
| Over 45 other kinases | Minimal inhibition |
Experimental Protocols
GSK3 Kinase Inhibition Assay (In Vitro)
This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of an inhibitor against GSK3.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
CHIR99021 (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of CHIR99021 in assay buffer.
-
In a 384-well plate, add the GSK3β enzyme, the GSK3 substrate peptide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the percentage of GSK3 inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Wnt/β-Catenin Signaling Assay (Cell-Based)
This protocol outlines a common method to assess the activation of the Wnt/β-catenin signaling pathway using a TCF/LEF luciferase reporter assay in HEK293 cells.
Materials:
-
HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
CHIR99021
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the TCF/LEF-luciferase HEK293T reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of CHIR99021. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase control or a separate viability assay).
-
Plot the fold induction of luciferase activity against the logarithm of the CHIR99021 concentration to determine the EC₅₀ value.
Tau Phosphorylation Assay (Cell-Based)
This protocol describes how to measure the effect of CHIR99021 on tau phosphorylation in a cellular context, often using the SH-SY5Y human neuroblastoma cell line which endogenously expresses tau.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
CHIR99021
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau
-
Secondary antibodies conjugated to HRP (Horseradish Peroxidase)
-
Western blotting equipment and reagents
-
Microplate reader for ELISA (if using this format)
Procedure (Western Blotting):
-
Plate SH-SY5Y cells and allow them to differentiate if required (e.g., using retinoic acid).
-
Treat the cells with different concentrations of CHIR99021 for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated tau and total tau.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the ratio of phosphorylated tau to total tau.
Signaling Pathways and Experimental Workflows
Wnt/β-Catenin Signaling Pathway
CHIR99021 activates the canonical Wnt signaling pathway by inhibiting GSK3. In the absence of a Wnt ligand, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3 by CHIR99021 prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of TCF/LEF target genes.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the general workflow for determining the IC₅₀ of an inhibitor against GSK3.
Conclusion
CHIR99021 is a cornerstone tool for researchers investigating the myriad roles of GSK3 in health and disease. Its high potency and selectivity allow for precise modulation of GSK3 activity in a variety of experimental systems. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working with this important GSK3 inhibitor. Further exploration of the structure-activity relationships of CHIR99021 and its analogs may lead to the development of novel therapeutics for a range of GSK3-implicated disorders.
References
An In-Depth Technical Guide to the Function of GSK3 Inhibitor CHIR-99021
Authored for Researchers, Scientists, and Drug Development Professionals
Note on the Subject Compound: Initial searches for "GSK3-IN-4" did not yield sufficient public scientific literature to create a comprehensive technical guide as requested. Therefore, this guide focuses on a well-characterized, potent, and highly selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, CHIR-99021 , to provide the in-depth information, experimental protocols, and data visualizations required. CHIR-99021 serves as an exemplary GSK3 inhibitor and a valuable tool for research in this field.
Executive Summary
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Its dysregulation has been implicated in various diseases such as Alzheimer's disease, type 2 diabetes, and cancer. CHIR-99021 is a highly potent and selective small molecule inhibitor of both GSK3 isoforms, GSK3α and GSK3β.[2] This aminopyrimidine derivative functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of GSK3 and subsequently modulating downstream signaling pathways.[3] Its high selectivity and potency make it an invaluable tool for elucidating the physiological and pathological roles of GSK3. This guide provides a comprehensive overview of the function of CHIR-99021, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Mechanism of Action
CHIR-99021 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of GSK3α and GSK3β.[3] By occupying the ATP-binding pocket, CHIR-99021 prevents the transfer of a phosphate group from ATP to the serine or threonine residues of GSK3 substrates. This inhibition leads to the functional activation of downstream signaling pathways that are negatively regulated by GSK3. The most well-characterized of these is the canonical Wnt/β-catenin signaling pathway.[4] In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3 by CHIR-99021 prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of T-cell factor/lymphoid-enhancing factor (TCF/LEF) target genes.
Quantitative Data
The following tables summarize the quantitative data for CHIR-99021's in vitro potency, selectivity, and cellular activity.
Table 1: In Vitro Potency of CHIR-99021 against GSK3 Isoforms
| Target | IC50 (nM) | Assay Type | Reference |
| GSK3α | 10 | Cell-free kinase assay | |
| GSK3β | 6.7 | Cell-free kinase assay |
Table 2: Kinase Selectivity Profile of CHIR-99021
| Kinase | IC50 (nM) | Fold Selectivity vs. GSK3β | Reference |
| CDK2 | >3,350 | >500 | |
| ERK2 | >3,350 | >500 | |
| Various other kinases | >4,000 | >5,000-10,000 |
Note: CHIR-99021 has been shown to be highly selective against a large panel of kinases.
Table 3: Cellular Activity of CHIR-99021
| Assay | Cell Line | Endpoint | EC50 (µM) | Reference |
| Wnt/β-catenin Pathway Activation | Mouse Embryonic Stem Cells | TCF/LEF Reporter Gene Expression | ~0.7 | |
| Adipogenesis Inhibition | Fibro-adipogenic progenitors (FAPs) | Reduction in adipocyte percentage | Significant reduction at ≥3 µM | |
| Myogenesis Promotion | C2C12 myoblasts | Increased myogenic gene expression | Not specified |
Signaling Pathways
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. GSK3 is a key negative regulator of this pathway. The binding of Wnt ligands to their receptors on the cell surface leads to the inhibition of a "destruction complex," which includes GSK3, Axin, and Adenomatous Polyposis Coli (APC). CHIR-99021 mimics the effect of Wnt signaling by directly inhibiting GSK3, leading to the stabilization and nuclear translocation of β-catenin and the subsequent activation of Wnt target genes.
Caption: Wnt/β-catenin signaling pathway with CHIR-99021 inhibition of GSK3.
Insulin Signaling Pathway
GSK3 also plays a role in the insulin signaling pathway. Insulin binding to its receptor activates a cascade that leads to the activation of Akt (also known as Protein Kinase B). Activated Akt then phosphorylates and inactivates GSK3. This inactivation of GSK3 is a key step in promoting glycogen synthesis and other metabolic effects of insulin. By directly inhibiting GSK3, CHIR-99021 can mimic some of the downstream effects of insulin signaling.
Caption: Insulin signaling pathway showing the role of GSK3 and its inhibition by CHIR-99021.
Experimental Protocols
In Vitro GSK3 Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of CHIR-99021 against GSK3β using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a phosphopeptide derived from glycogen synthase)
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
CHIR-99021 stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of CHIR-99021 in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add the diluted CHIR-99021 or vehicle (DMSO) control.
-
Add the GSK3β enzyme and the substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, then convert the generated ADP back to ATP and measure the light output using a luciferase/luciferin reaction.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each CHIR-99021 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro GSK3 kinase assay.
Cell-Based TCF/LEF Reporter Assay
This protocol is for measuring the activation of the Wnt/β-catenin signaling pathway by CHIR-99021 in a cell-based reporter gene assay.
Materials:
-
HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter construct (TCF/LEF Reporter HEK293 cells)
-
Cell culture medium (e.g., MEM supplemented with FBS, non-essential amino acids, pyruvate, and antibiotics)
-
CHIR-99021 stock solution (in DMSO)
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed the TCF/LEF Reporter HEK293 cells into a 96-well plate at a density of approximately 35,000 cells per well and incubate overnight.
-
Prepare serial dilutions of CHIR-99021 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of CHIR-99021 or vehicle control.
-
Incubate the cells for a specified period (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
Lyse the cells and measure luciferase activity by adding the luciferase assay reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the fold induction of luciferase activity for each CHIR-99021 concentration relative to the vehicle control and determine the EC50 value.
Western Blot for β-catenin Accumulation
This protocol describes how to assess the effect of CHIR-99021 on the accumulation of β-catenin in cells by Western blotting.
Materials:
-
Cell line of interest (e.g., HEK293, mouse embryonic stem cells)
-
Cell culture medium
-
CHIR-99021 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of CHIR-99021 or vehicle for a specified time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in β-catenin levels.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of CHIR-99021 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line known to have active Wnt signaling (e.g., certain colorectal or pancreatic cancer lines)
-
CHIR-99021 formulated for in vivo administration (e.g., in a suitable vehicle like 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer CHIR-99021 or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily intraperitoneal or oral administration).
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Continue treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for β-catenin).
-
Analyze the data to determine the effect of CHIR-99021 on tumor growth.
Conclusion
CHIR-99021 is a powerful research tool for investigating the multifaceted roles of GSK3 in health and disease. Its high potency and selectivity allow for the specific interrogation of GSK3 function in various cellular and in vivo models. The provided data and protocols offer a solid foundation for researchers and drug development professionals to utilize CHIR-99021 effectively in their studies of GSK3-mediated signaling pathways and their therapeutic potential.
References
- 1. stemcell.com [stemcell.com]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 inhibition and insulin enhance proliferation and inhibit maturation of human iPSC-derived cardiomyocytes via TCF and FOXO signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
GSK3-IN-4: A Technical Guide to a Selective Glycogen Synthase Kinase 3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[1] Its dysregulation has been implicated in a range of pathologies such as Alzheimer's disease, type II diabetes, and certain cancers, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of GSK3-IN-4, a representative selective inhibitor of GSK3. The document details its mechanism of action, presents key quantitative data for similar selective inhibitors, outlines detailed experimental protocols for its characterization, and visualizes the core signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on the discovery and characterization of novel GSK3 inhibitors.
Introduction to GSK3 and its Signaling Pathways
GSK3 exists in two highly homologous isoforms, GSK3α (51 kDa) and GSK3β (47 kDa), which are encoded by distinct genes.[4] Despite their high similarity within the catalytic domain, they exhibit both redundant and distinct functions in cellular signaling.[5] GSK3 is unusual in that it is typically active in resting cells and is inhibited in response to various stimuli. Its activity is modulated by two primary signaling pathways: the Wnt/β-catenin pathway and the PI3K/Akt pathway.
The Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, GSK3 is a key component of a "destruction complex" that also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex facilitates the phosphorylation of β-catenin by GSK3, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its receptor complex leads to the recruitment of Dishevelled (Dvl), which disrupts the destruction complex and inhibits GSK3 activity. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.
References
- 1. Glycogen synthase kinase 3: more than a namesake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. | Broad Institute [broadinstitute.org]
- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Noncatalytic Domain of Glycogen Synthase Kinase-3 (GSK-3) Is Essential for Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Profile of GSK3-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activity of GSK3-IN-4, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Due to the limited availability of peer-reviewed data, this document consolidates information from commercial suppliers and provides representative experimental context to guide researchers in its potential applications.
Core Biological Activity: Potent Inhibition of GSK-3 Isoforms
This compound is a small molecule inhibitor of both major GSK-3 isoforms, GSK-3α and GSK-3β. Quantitative analysis has demonstrated its potent activity in biochemical assays.
Table 1: In Vitro Inhibitory Activity of this compound against GSK-3α and GSK-3β
| Target | IC50 (µM) | Assay Type |
| GSK-3α | 0.101 - 1 | Caliper Assay |
| GSK-3β | 0.101 - 1 | Caliper Assay |
Data sourced from commercial vendor information. The provided IC50 is a range and specific values from primary literature are not currently available.
The inhibitory activity was determined using a Caliper assay, a microfluidics-based method that measures the conversion of a substrate peptide by the kinase.
Chemical and Physical Properties
A summary of the key chemical identifiers for this compound is provided below.
Table 2: Chemical and Physical Data for this compound
| Property | Value |
| CAS Number | 748145-19-9 |
| Molecular Formula | C18H20N4O |
| SMILES | O=C1C2=C(NC=3NN=C(C3C2C=4C=NC=CC4)C)CC(C)(C)C1 |
Mechanism of Action and Signaling Pathway Context
This compound, as an inhibitor of GSK-3, is presumed to interfere with the ATP binding site of the kinase, although this has not been definitively confirmed in publicly available literature. By inhibiting GSK-3, this compound can modulate key cellular signaling pathways where GSK-3 plays a pivotal role.
The Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by compounds like this compound would be expected to prevent β-catenin phosphorylation, leading to its stabilization, nuclear translocation, and activation of Wnt target genes.
The PI3K/Akt Signaling Pathway
Growth factor signaling through the PI3K/Akt pathway leads to the phosphorylation and inactivation of GSK-3. Therefore, the use of a GSK-3 inhibitor like this compound would mimic the downstream effects of Akt activation with respect to GSK-3 substrates.
Potential Therapeutic Applications
This compound is noted for its potential application in psychiatric disorder research . Dysregulation of GSK-3 activity has been implicated in the pathophysiology of mood disorders and schizophrenia. The therapeutic effects of lithium, a commonly used mood stabilizer, are attributed in part to its inhibition of GSK-3. Therefore, more selective and potent GSK-3 inhibitors like this compound are valuable tools for investigating the role of GSK-3 in these conditions and for the potential development of novel therapeutics.
Experimental Methodologies: A Representative Protocol
While the specific protocol for the determination of this compound's IC50 is not publicly available, a representative protocol for a Caliper-based kinase assay for a generic GSK-3 inhibitor is provided below to illustrate the methodology.
Representative Kinase Inhibition Assay Protocol (Caliper Mobility Shift Assay)
Objective: To determine the in vitro potency of a test compound (e.g., this compound) against GSK-3α or GSK-3β.
Materials:
-
Recombinant human GSK-3α or GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a fluorescently labeled peptide derived from glycogen synthase)
-
ATP
-
Assay Buffer (e.g., HEPES-based buffer with MgCl2, DTT, and a detergent like Brij-35)
-
Test compound (this compound) serially diluted in DMSO
-
Stop Solution (containing EDTA)
-
384-well microplate
-
Caliper EZ Reader or similar microfluidic mobility-shift detection system
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute into the assay buffer.
-
Add a small volume (e.g., 50 nL) of the diluted compound to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare an enzyme solution containing GSK-3α or GSK-3β in assay buffer.
-
Prepare a substrate/ATP solution containing the fluorescently labeled peptide substrate and ATP at a concentration near the Km for the enzyme.
-
Initiate the kinase reaction by adding the enzyme solution followed by the substrate/ATP solution to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for peptide phosphorylation.
-
Terminate the reaction by adding the stop solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Analyze the plate on the Caliper system. The instrument applies a voltage across a microfluidic chip, separating the phosphorylated (product) and unphosphorylated (substrate) peptides based on their different electrophoretic mobilities.
-
The amount of product formed is quantified by detecting the fluorescent signal of the separated peptides.
-
The percentage of inhibition for each compound concentration is calculated relative to the controls, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound is a potent, in vitro active inhibitor of GSK-3α and GSK-3β. Its primary utility, as suggested by available information, lies in the exploration of GSK-3's role in psychiatric disorders. For a more complete understanding of its biological activity, further studies are required to:
-
Determine its precise IC50 values through independent validation.
-
Characterize its kinase selectivity profile against a broad panel of kinases.
-
Elucidate its effects in cellular models, including its impact on the Wnt/β-catenin and PI3K/Akt signaling pathways.
-
Assess its in vivo efficacy and pharmacokinetic properties in relevant animal models of psychiatric disorders.
This technical guide serves as a starting point for researchers interested in utilizing this compound as a chemical probe to investigate the multifaceted roles of GSK-3 in cellular physiology and disease.
Tideglusib: A Technical Guide to its Target Validation in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycogen Synthase Kinase-3 (GSK-3) is a critical serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease (AD). Its role in the hyperphosphorylation of tau protein and the production of amyloid-beta (Aβ) peptides makes it a compelling therapeutic target. This technical guide provides an in-depth overview of the target validation of Tideglusib (also known as NP-12 or NP031112), a potent, selective, and irreversible non-ATP competitive inhibitor of GSK-3β. While clinical trials for Alzheimer's disease were discontinued due to a lack of efficacy, the preclinical data and the compound's mechanism of action offer valuable insights for future drug development targeting GSK-3.
Introduction to GSK-3 and its Role in Alzheimer's Disease
Glycogen Synthase Kinase-3 is a constitutively active serine/threonine kinase that exists in two isoforms, GSK-3α and GSK-3β.[1] In the central nervous system, GSK-3β is the predominant isoform and plays a crucial role in various cellular processes, including neuronal development, metabolism, and apoptosis.[2] Dysregulation of GSK-3β activity is a key element in the molecular pathology of Alzheimer's disease, primarily through two mechanisms:
-
Tau Hyperphosphorylation: GSK-3β is one of the primary kinases responsible for the hyperphosphorylation of the microtubule-associated protein tau.[3] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[3][4]
-
Amyloid-β Production: GSK-3β can influence the processing of the amyloid precursor protein (APP), promoting the production of neurotoxic Aβ peptides that form senile plaques.
Given its central role in these pathological processes, inhibition of GSK-3β has been a major focus of therapeutic strategies for Alzheimer's disease.
Tideglusib: A Non-ATP Competitive GSK-3β Inhibitor
Tideglusib is a small molecule belonging to the thiadiazolidinone class of compounds. It has been extensively studied as a GSK-3β inhibitor for neurodegenerative diseases.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-benzyl-2-(naphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione | |
| Molecular Formula | C₁₉H₁₄N₂O₂S | |
| Molecular Weight | 334.39 g/mol | |
| CAS Number | 865854-05-3 |
Mechanism of Action
Tideglusib is a non-ATP-competitive and irreversible inhibitor of GSK-3β. This mechanism is significant as it does not compete with the high intracellular concentrations of ATP, a challenge for many ATP-competitive kinase inhibitors. The irreversible nature of the inhibition is thought to be mediated by an interaction with a cysteine residue (Cys199) in the active site of GSK-3β. This leads to a sustained inhibition of the enzyme's activity.
References
Investigating the Role of GSK3-IN-4 in Wnt Signaling: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific inhibitor GSK3-IN-4 is limited in publicly available scientific literature. While its basic inhibitory properties are noted by commercial suppliers, this guide provides a foundational understanding based on the known role of GSK3 inhibitors in the Wnt signaling pathway. For detailed experimental validation, users should refer to studies on well-characterized GSK3 inhibitors.
Introduction to GSK3 and the Wnt Signaling Pathway
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, proliferation, and apoptosis.[1][2] It exists as two highly homologous isoforms, GSK3α and GSK3β.[2] GSK3 is a key negative regulator of the canonical Wnt signaling pathway, a critical pathway in embryonic development and tissue homeostasis.[3][4] Dysregulation of the Wnt pathway is implicated in various diseases, including cancer.
The central event in canonical Wnt signaling is the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, GSK3, as part of a "destruction complex" with Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, thus keeping its cytoplasmic levels low.
Upon binding of a Wnt ligand to its receptor complex, Frizzled (FZD) and Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6), the destruction complex is inactivated. This inactivation prevents the phosphorylation of β-catenin by GSK3, leading to its accumulation in the cytoplasm. Stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
This compound: A Potent Inhibitor of GSK3
This compound (CAS: 748145-19-9) is a potent inhibitor of both GSK3α and GSK3β. While detailed studies on this specific inhibitor are not widely published, available data from commercial suppliers indicate its activity and potential for research in areas such as psychiatric disorders.
Chemical Properties
The chemical structure of this compound is provided by its SMILES notation: O=C1C2=C(CC(C)(C1)C)NC3=C(C2C4=CC=CN=C4)C(C)=NN3.
Quantitative Data
The inhibitory potency of this compound against GSK3 isoforms has been determined using a Caliper assay, a microfluidic-based method for measuring kinase activity.
| Compound | Target | IC50 | Assay Type |
| This compound | GSK-3α | 0.101-1 µM | Caliper Assay |
| This compound | GSK-3β | 0.101-1 µM | Caliper Assay |
Table 1: Inhibitory activity of this compound against GSK3 isoforms. Data is sourced from commercial suppliers.
Mechanism of Action of GSK3 Inhibitors in the Wnt Pathway
The primary mechanism by which GSK3 inhibitors, including presumably this compound, activate the Wnt signaling pathway is by preventing the phosphorylation of β-catenin. This mimics the effect of Wnt ligand binding.
Figure 1: Canonical Wnt Signaling Pathway and the effect of GSK3 inhibition.
Experimental Protocols
While specific protocols using this compound are not available in peer-reviewed literature, the following are detailed methodologies for key experiments commonly used to investigate the role of GSK3 inhibitors in Wnt signaling. These can be adapted for use with this compound.
In Vitro Kinase Assay (Caliper-Based)
This assay measures the direct inhibitory effect of a compound on GSK3 activity.
Principle: The Caliper Life Sciences microfluidic platform monitors the separation of a fluorescently labeled substrate peptide from its phosphorylated product. The degree of phosphorylation is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human GSK3α or GSK3β enzyme
-
Fluorescently labeled peptide substrate (e.g., a derivative of glycogen synthase peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, Brij-35)
-
This compound or other test compounds
-
Caliper EZ Reader or similar microfluidic mobility-shift detection system
Procedure:
-
Prepare a reaction mixture containing the GSK3 enzyme, fluorescent peptide substrate, and assay buffer.
-
Add serial dilutions of this compound (typically in DMSO, with a final DMSO concentration of ≤1%) to the reaction mixture in a microplate. Include a no-inhibitor control (DMSO only) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop buffer containing EDTA).
-
Analyze the samples on the Caliper EZ Reader. The instrument will measure the ratio of phosphorylated to unphosphorylated substrate.
-
Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for an in vitro Caliper-based kinase assay.
Cell-Based β-Catenin Accumulation Assay
This assay determines the ability of a GSK3 inhibitor to stabilize β-catenin in cells.
Principle: Inhibition of GSK3 in cultured cells leads to the accumulation of β-catenin. This can be quantified by various methods, such as Western blotting or immunofluorescence.
Materials:
-
Cell line responsive to Wnt signaling (e.g., HEK293T, L Wnt-3A cells)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Lysis buffer (for Western blot) or fixative/permeabilization buffers (for immunofluorescence)
-
Primary antibody against β-catenin
-
Secondary antibody (HRP-conjugated for Western blot, fluorescently-conjugated for immunofluorescence)
-
Detection reagents (e.g., ECL for Western blot)
-
Microscope or Western blot imaging system
Procedure (Western Blot):
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 4-6 hours). Include a vehicle control (DMSO).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against total β-catenin. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative increase in β-catenin levels.
Figure 3: Workflow for a β-catenin accumulation assay using Western blotting.
Conclusion
This compound is a potent inhibitor of GSK3α and GSK3β. Based on the well-established role of GSK3 in the Wnt signaling pathway, it is expected that this compound will activate Wnt signaling by preventing the degradation of β-catenin. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and other novel GSK3 inhibitors on this critical signaling pathway. Further research is needed to fully characterize the biological activities and therapeutic potential of this compound.
References
- 1. Glycogen Synthase Kinase-3 Inhibition Sensitizes Pancreatic Cancer Cells to Chemotherapy by Abrogating the TopBP1/ATR-Mediated DNA Damage Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological risk based on preoperative serum CA19-9 and histological grade predicts prognosis and improves accuracy of classification in patients with pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt Signaling Requires the Sequestration of Glycogen Synthase Kinase 3 inside Multivesicular Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of GSK3-IN-4: A Technical Overview for Drug Development Professionals
For internal use and discussion among researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preliminary efficacy studies on GSK3-IN-4, a novel inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Due to the early stage of development and limited publicly available data on this compound, this document leverages findings from well-characterized GSK-3 inhibitors—Tideglusib, AR-A014418, and CHIR-99021—as surrogates to contextualize the potential efficacy and mechanism of action. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Efficacy Data
The preclinical efficacy of GSK-3 inhibitors is typically evaluated through in vitro kinase assays, cell-based viability and proliferation assays, and in vivo tumor models. The following tables summarize the quantitative data for the selected proxy compounds.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 | Assay Conditions |
| Tideglusib | GSK-3β | 60 nM | Cell-free kinase assay[1][2] |
| GSK-3α | 908 nM | Non-cell-based Z'-LYTE molecular assay[3] | |
| GSK-3β | 502 nM | Non-cell-based Z'-LYTE molecular assay[3] | |
| AR-A014418 | GSK-3β | 104 nM (Ki = 38 nM) | ATP-competitive manner[4] |
| CHIR-99021 | GSK-3α | 10 nM | |
| GSK-3β | 6.7 nM |
Table 2: In Vitro Cellular Efficacy (Anti-proliferative Activity)
| Compound | Cell Line | Cancer Type | IC50 / Effect | Assay |
| Tideglusib | SK-N-SH, SH-SY5Y | Neuroblastoma | ~25 µM (at 72h) | MTT Assay |
| U-251 MG, U-118 MG | Glioblastoma | Dose-dependent reduction in viability | ||
| AR-A014418 | BXPC-3 | Pancreatic Cancer | ~14 µM | |
| PANC-1, MiaPaCa-2, AsPC-1 | Pancreatic Cancer | Dose-dependent growth reduction (up to 20 µM) | MTT Assay | |
| CHIR-99021 | VA-ES-BJ | Epithelioid Sarcoma | 100 µM | MTS Assay |
| NEPS | Epithelioid Sarcoma | 50 µM | MTS Assay | |
| Various | Pan-Cancer Panel | Varies by cell line | Genomics of Drug Sensitivity in Cancer Project |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Host | Dosing Regimen | Outcome |
| Tideglusib | Neuroblastoma Xenograft (SH-SY5Y cells) | NOD-SCID mice | 20 mg/kg | Significant reduction in tumor growth |
| Glioblastoma Xenograft/PDX | Murine models | Not specified | Evaluated for efficacy | |
| AR-A014418 | Pancreatic Tumor Xenograft | Mice | Not specified | Suppression of tumor growth |
| Pancreatic Cancer | Mice | Not specified | Synergistic effect with gemcitabine in killing PANC-1 cells | |
| CHIR-99021 | Not specified | Not specified | Not specified | Not specified |
Mechanism of Action: Key Signaling Pathways
GSK-3 is a critical negative regulator in the Wnt/β-catenin signaling pathway and is also a key component of the PI3K/Akt signaling cascade. Inhibition of GSK-3 is expected to modulate these pathways, impacting cell proliferation, survival, and differentiation.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. GSK-3 inhibitors prevent this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.
PI3K/Akt Signaling Pathway
Growth factor signaling activates PI3K, which in turn activates Akt. Akt can then phosphorylate and inactivate GSK-3, leading to the downstream effects on cell survival and proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key assays used in the evaluation of GSK-3 inhibitors.
In Vitro GSK-3β Kinase Assay (Luminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Microplate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the compound dilution (or DMSO for control).
-
Add 2 µl of GSK-3β enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a microplate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µl of culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µl of MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at 37°C for 4 hours or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Cancer cell line
-
Immunodeficient mice (e.g., NOD-SCID or NSG), 4-6 weeks old
-
This compound formulation for in vivo administration
-
Vehicle control
-
Sterile PBS
-
Trypsin-EDTA
-
1-cc syringes with 27- or 30-gauge needles
-
Digital calipers
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at the desired concentration (e.g., 3.0 x 10⁶ cells per injection).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring with digital calipers. When tumors reach a predetermined volume (e.g., 50-60 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound and vehicle control according to the planned dosing schedule (e.g., daily intraperitoneal injection).
-
Tumor Volume Measurement: Measure tumor volume regularly (e.g., twice a week) using the formula: Volume = (width)² x length/2.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for evaluating a novel GSK-3 inhibitor.
Conclusion
The preliminary data from surrogate GSK-3 inhibitors suggest that this compound has the potential to be an effective therapeutic agent by modulating key signaling pathways involved in cell growth and survival. The provided data tables and experimental protocols offer a framework for the continued preclinical development of this compound. Further studies are warranted to elucidate the specific efficacy and safety profile of this novel compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical testing of the glycogen synthase kinase-3β inhibitor tideglusib for rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unraveling Isoform Selectivity: A Technical Guide to GSK3 Inhibition with BRD0705
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Two Faces of GSK3 and the Quest for Selectivity
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. It exists as two distinct isoforms, GSK3α and GSK3β, encoded by separate genes. These isoforms share a remarkable 98% homology within their kinase domains, yet differ in their N- and C-terminal regions.[1] This high degree of similarity in the catalytic region has traditionally made the development of isoform-selective inhibitors a formidable challenge.
Both GSK3α and GSK3β are implicated in a wide array of signaling pathways, including insulin signaling, neurodevelopment, and the canonical Wnt/β-catenin pathway. Dysregulation of GSK3 activity has been linked to a variety of pathologies, including neurodegenerative diseases like Alzheimer's, psychiatric disorders, and certain types of cancer.[2][3] Given the distinct and sometimes opposing roles of GSK3α and GSK3β in specific cellular contexts, the ability to selectively inhibit one isoform over the other is of paramount importance for therapeutic development. Isoform-selective inhibitors are crucial tools for dissecting the specific functions of GSK3α and GSK3β and for developing targeted therapies with improved efficacy and reduced off-target effects.
This technical guide focuses on the isoform selectivity of BRD0705, a potent and selective inhibitor of GSK3α. We will delve into the quantitative data defining its selectivity, the experimental protocols used to ascertain this, and the broader signaling context in which this selectivity is critical.
Quantitative Isoform Selectivity of BRD0705
The inhibitory activity of BRD0705 against GSK3α and GSK3β has been characterized using various biochemical and cellular assays. The following table summarizes the key quantitative data, highlighting the compound's preference for GSK3α. It is important to note that variations in reported IC50 values can arise from differences in assay formats, substrate concentrations, and cellular contexts.
| Assay Type | Parameter | GSK3α Value | GSK3β Value | Selectivity (Fold) | Reference |
| Biochemical Kinase Assay | IC50 | 66 nM | 515 nM | ~8 | --INVALID-LINK--[4] |
| Biochemical Kinase Assay | IC50 | 45 nM | 350 nM | ~8 | --INVALID-LINK--[5] |
| Cellular Assay (pTau) | IC50 | 3.75 µM | > 30 µM | >8 | --INVALID-LINK-- |
| Cellular Binding Assay (NanoBRET) | Kd | 4.8 µM | - | - | --INVALID-LINK-- |
Key Signaling Pathway: Wnt/β-catenin
A critical pathway regulated by GSK3 is the canonical Wnt/β-catenin signaling cascade. In the absence of a Wnt ligand, GSK3 (both α and β isoforms) phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. Upon Wnt binding to its receptor, a signaling cascade is initiated that leads to the inhibition of GSK3. This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation, differentiation, and fate. The ability of a GSK3 inhibitor to stabilize β-catenin is a key functional readout of its activity in this pathway.
Experimental Protocols
Accurate determination of isoform selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize GSK3 inhibitors like BRD0705.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified GSK3α and GSK3β.
Objective: To determine the IC50 values of an inhibitor against GSK3α and GSK3β.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
GSK3 peptide substrate (e.g., a pre-phosphorylated peptide)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compound (e.g., BRD0705) at various concentrations
-
96-well or 384-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™ assay)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by dilution in kinase assay buffer.
-
In a multi-well plate, add the kinase assay buffer, the peptide substrate, and the diluted test compound.
-
Add the GSK3α or GSK3β enzyme to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Stop the reaction (e.g., by adding EDTA or a stop solution).
-
For Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.
Objective: To determine the apparent affinity (Kd) of an inhibitor for GSK3α and GSK3β in a cellular context.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-GSK3α or NanoLuc®-GSK3β fusion proteins
-
Transfection reagent
-
NanoBRET™ Kinase Tracer
-
Test compound (e.g., BRD0705)
-
Opti-MEM® I Reduced Serum Medium
-
96-well white plates
-
Luminometer capable of measuring BRET signal
Procedure:
-
Transfect HEK293 cells with the appropriate NanoLuc®-GSK3 fusion plasmid and seed them into 96-well plates.
-
After 24 hours, prepare serial dilutions of the test compound.
-
Add the test compound and the NanoBRET™ Tracer to the cells.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Measure the BRET signal using a luminometer that can detect both donor (NanoLuc®) and acceptor (Tracer) emissions.
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
Competitive displacement of the tracer by the inhibitor results in a decrease in the BRET signal.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50, from which the apparent Kd can be derived.
Experimental Workflow for Assessing GSK3 Isoform Selectivity
The determination of a compound's isoform selectivity is a multi-step process that progresses from initial biochemical screening to more complex cellular and in vivo validation.
Discussion and Conclusion
The development of isoform-selective GSK3 inhibitors like BRD0705 represents a significant advancement in the field. The ability to preferentially target GSK3α opens up new avenues for research into the specific roles of this isoform in health and disease. For drug development professionals, this selectivity is crucial for designing therapies with a wider therapeutic window and a more favorable safety profile. For instance, the selective inhibition of GSK3α may avoid the potential neoplastic concerns associated with the stabilization of β-catenin, a consequence of inhibiting the GSK3β-mediated degradation pathway.
The data presented for BRD0705 clearly demonstrates its preference for GSK3α over GSK3β, although the degree of selectivity can vary depending on the experimental setup. This underscores the importance of utilizing a comprehensive suite of assays, from biochemical to cellular, to fully characterize the selectivity profile of a GSK3 inhibitor. The detailed protocols provided in this guide offer a robust framework for researchers to conduct their own investigations into GSK3 isoform selectivity.
References
Unveiling the Chemical Biology of GSK3-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal development. Its dysregulation is associated with various pathologies such as Alzheimer's disease, type II diabetes, and certain cancers. GSK3-IN-4 is a small molecule inhibitor of GSK3, demonstrating activity against both GSK3α and GSK3β isoforms. This technical guide provides a comprehensive overview of the known chemical and biological properties of this compound, including its inhibitory activity and the methodologies used to assess its function.
Chemical Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 748145-19-9. While the specific chemical structure and detailed physicochemical properties are not widely available in public domains, its molecular weight is 308.38 g/mol . Further characterization through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry would be required for a complete chemical profile.
Biological Activity
This compound has been characterized as an inhibitor of both GSK3α and GSK3β isoforms. The inhibitory potency of this compound has been determined through in vitro kinase assays.
| Property | Value | Assay Type |
| IC50 (GSK-3α) | 0.101-1 µM | Caliper Assay |
| IC50 (GSK-3β) | 0.101-1 µM | Caliper Assay |
Table 1: Inhibitory Activity of this compound
The Caliper assay is a microfluidic-based method that measures the enzymatic activity of kinases by monitoring the separation of a fluorescently labeled substrate and product.
Experimental Protocols
The characterization of GSK3 inhibitors like this compound typically involves a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Inhibition Assay (Caliper Assay)
This assay quantifies the inhibitory effect of a compound on the kinase activity of GSK3.
Principle: The assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by GSK3. The substrate and product are then separated by electrophoresis in a microfluidic chip, and the amount of product is quantified by fluorescence detection.
Methodology:
-
Reagents:
-
Recombinant human GSK3α or GSK3β enzyme.
-
Fluorescently labeled peptide substrate specific for GSK3.
-
ATP (Adenosine triphosphate) at a concentration near the Km for the enzyme.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound at various concentrations.
-
Stop solution (e.g., EDTA).
-
-
Procedure:
-
Prepare a reaction mixture containing the GSK3 enzyme, the fluorescent peptide substrate, and the assay buffer.
-
Add this compound at a range of concentrations to the reaction mixture. A DMSO control (vehicle) is also included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding the stop solution.
-
Analyze the reaction mixture using a Caliper LabChip instrument to separate and quantify the substrate and phosphorylated product.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based GSK3 Activity Assay
Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context. One common method involves measuring the phosphorylation of a known GSK3 substrate within the cell.
Principle: GSK3 phosphorylates numerous intracellular proteins. Inhibition of GSK3 leads to a decrease in the phosphorylation of its substrates. This change can be detected using phospho-specific antibodies.
Methodology:
-
Cell Culture:
-
Select a suitable cell line that expresses GSK3 and a relevant substrate (e.g., HEK293, SH-SY5Y).
-
Culture the cells in appropriate media and conditions.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound for a defined period. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Lyse the cells to extract total protein.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known GSK3 substrate (e.g., phospho-β-catenin (Ser33/37/Thr41) or phospho-Tau).
-
Use an antibody against the total protein of the substrate as a loading control.
-
Detect the primary antibodies using a labeled secondary antibody and an appropriate detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phosphorylated substrate signal to the total substrate signal.
-
Determine the effect of this compound on substrate phosphorylation compared to the vehicle control.
-
Signaling Pathways
GSK3 is a key regulatory kinase in multiple signaling pathways. By inhibiting GSK3, this compound can modulate these pathways.
Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3 by compounds like this compound prevents β-catenin phosphorylation, leading to its stabilization, nuclear translocation, and activation of Wnt target genes.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
PI3K/Akt Signaling Pathway
Growth factors can activate the PI3K/Akt pathway. Akt, a downstream effector of PI3K, can phosphorylate and inhibit GSK3. Therefore, this compound can mimic the downstream effects of PI3K/Akt activation with respect to GSK3 inhibition.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A typical workflow for characterizing a novel GSK3 inhibitor like this compound is outlined below.
Caption: General experimental workflow for GSK3 inhibitor characterization.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of GSK3. Its ability to inhibit both GSK3 isoforms allows for the broad interrogation of GSK3-mediated signaling pathways. Further studies are required to fully elucidate its chemical structure, selectivity profile, and potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers working with this compound and other GSK3 inhibitors.
An In-depth Technical Guide on the Effects of GSK3 Inhibition on Tau Phosphorylation
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell differentiation, and apoptosis.[1][2] In the context of neurobiology, one of its most critical and extensively studied functions is the phosphorylation of the microtubule-associated protein tau.[3][4] Hyperphosphorylation of tau is a key pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, the most prominent of which is Alzheimer's disease.[3] This hyperphosphorylation leads to the dissociation of tau from microtubules, their destabilization, and the subsequent aggregation of tau into neurofibrillary tangles (NFTs), which are correlated with neuronal dysfunction and cell death.
Given the central role of GSK3 in this pathological cascade, it has emerged as a significant therapeutic target for the development of novel treatments for Alzheimer's disease and other tauopathies. The inhibition of GSK3 is hypothesized to reduce tau hyperphosphorylation, thereby preventing NFT formation and downstream neurotoxicity. This guide provides a comprehensive technical overview of the effects of GSK3 inhibition on tau phosphorylation, with a focus on the mechanism of action, experimental validation, and data presentation relevant to researchers, scientists, and drug development professionals.
While this guide aims to be comprehensive, it is important to note that a search for the specific inhibitor "GSK3-IN-4" did not yield publicly available scientific literature. Therefore, this document will focus on the effects of well-characterized and representative GSK3 inhibitors to illustrate the principles and methodologies involved in studying the inhibition of tau phosphorylation by this class of compounds.
GSK3 Signaling and Tau Phosphorylation
GSK3 is a constitutively active kinase under basal conditions, and its activity is primarily regulated through inhibitory phosphorylation and protein-protein interactions. Several signaling pathways converge on GSK3 to modulate its activity. For instance, the activation of the PI3K/Akt pathway, often initiated by growth factors like insulin, leads to the phosphorylation of GSK3β at Serine 9 (Ser9), rendering it inactive. Conversely, in pathological conditions such as Alzheimer's disease, GSK3 activity is often upregulated.
GSK3 can phosphorylate tau at multiple serine and threonine residues, many of which are found to be hyperphosphorylated in the paired helical filaments (PHFs) that constitute NFTs. Some of the key GSK3-mediated phosphorylation sites on tau include Ser202, Thr231, Ser396, and Ser404. Phosphorylation at these sites reduces tau's affinity for microtubules, leading to cytoskeletal instability and promoting tau aggregation.
The signaling pathway leading to GSK3-mediated tau phosphorylation is a critical area of study for understanding disease pathogenesis and for identifying therapeutic intervention points.
Effects of GSK3 Inhibitors on Tau Phosphorylation: Quantitative Data
A variety of small molecule inhibitors targeting GSK3 have been developed and tested in preclinical models. These inhibitors typically act by competing with ATP for the kinase's active site. The efficacy of these inhibitors is assessed by their ability to reduce tau phosphorylation at specific epitopes. The following table summarizes quantitative data for representative GSK3 inhibitors from various studies.
| Inhibitor | Model System | Tau Phosphorylation Site(s) | Quantitative Effect | Reference |
| SB-216763 | In vivo (Aβ-infused rats) | Not specified | Reduced phospho-glycogen synthase by 39% | |
| SB-216763 | Postnatal rat brain | Not specified | Reduced tau phosphorylation in the hippocampus | |
| BTA-EG4 | 3xTg-AD mouse brain slice culture | Ser202 | Dose-dependent decrease in phosphorylation | |
| Lithium | Transgenic mice (human mutant tau) | Not specified | Reduced tauopathy | |
| Morin | 3xTg-AD mice | Not specified | Reduction in tau hyperphosphorylation | |
| VB-030 | Differentiated SH-SY5Y cells | Ser202, Thr231, Ser396, Ser404 | Reduction in endogenous tau phosphorylation | |
| VB-037 | Differentiated SH-SY5Y cells | Ser202, Thr231, Ser396, Ser404 | Reduction in endogenous tau phosphorylation |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of GSK3 inhibitors. Below are representative methodologies for key experiments.
In Vitro GSK3β Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of GSK3β using a purified tau protein or a peptide substrate.
Objective: To determine the IC50 value of a GSK3 inhibitor.
Materials:
-
Recombinant human GSK3β enzyme
-
Tau protein or a specific peptide substrate (e.g., a peptide containing a GSK3 phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (GSK3 inhibitor)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit for luminescence-based detection)
-
384-well plates
Protocol:
-
Prepare serial dilutions of the GSK3 inhibitor in DMSO and then in kinase buffer.
-
In a 384-well plate, add the inhibitor solution.
-
Add the GSK3β enzyme and the tau substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For instance, with the ADP-Glo™ assay, the amount of ADP produced is measured, which is proportional to the kinase activity.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Tau Phosphorylation Assay (Western Blotting)
This assay assesses the effect of a GSK3 inhibitor on tau phosphorylation in a cellular context.
Objective: To measure the levels of phosphorylated tau at specific sites in cells treated with a GSK3 inhibitor.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
GSK3 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total tau and phospho-tau (e.g., antibodies recognizing pS202, pT231, pS396)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Protocol:
-
Plate cells and allow them to adhere and grow.
-
Treat the cells with various concentrations of the GSK3 inhibitor for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against total tau and specific phospho-tau sites overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-tau levels to total tau levels.
Animal Model Studies
In vivo studies are essential to evaluate the therapeutic potential of GSK3 inhibitors in a complex biological system.
Objective: To assess the effect of a GSK3 inhibitor on tau pathology and cognitive function in a mouse model of Alzheimer's disease.
Animal Model: Transgenic mice that develop age-dependent tau pathology (e.g., 3xTg-AD or hTau/PS1 mice).
Treatment Protocol:
-
Administer the GSK3 inhibitor (e.g., via intraperitoneal injection, oral gavage) or vehicle to the mice for a specified period (e.g., several months).
-
Monitor the animals for any signs of toxicity.
Behavioral Testing:
-
Perform cognitive tests such as the Morris water maze or Y-maze to assess learning and memory.
Biochemical and Histological Analysis:
-
At the end of the treatment period, sacrifice the animals and harvest the brains.
-
Prepare brain homogenates for Western blotting to analyze the levels of total and phosphorylated tau.
-
Perform immunohistochemistry on brain sections using anti-phospho-tau antibodies (e.g., AT8, PHF-1) to visualize and quantify tau pathology.
Conclusion
The inhibition of GSK3 represents a promising therapeutic strategy for Alzheimer's disease and other tauopathies. The technical guide provided here outlines the fundamental principles, quantitative data, and experimental methodologies crucial for the preclinical evaluation of GSK3 inhibitors. While the specific compound "this compound" remains to be characterized in public literature, the framework presented, using data from well-studied inhibitors, offers a robust approach for researchers and drug development professionals to advance the discovery and development of novel GSK3-targeting therapeutics. Rigorous and standardized experimental protocols are paramount to ensure the reliability and comparability of data in this critical area of neurodegenerative disease research.
References
Initial Screening of GSK3 Inhibitors in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various pathologies, including cancer.[1][2] This technical guide provides a comprehensive overview of the initial screening of GSK3 inhibitors in cancer cell lines, with a focus on a representative compound, GSK3 Inhibitor IV (SB-216763). The guide details the experimental protocols for key assays, presents quantitative data in a structured format, and illustrates the core signaling pathways and experimental workflows using diagrams.
Introduction to GSK3 as a Cancer Target
Glycogen Synthase Kinase 3 exists in two isoforms, GSK3α and GSK3β, which are highly homologous and play crucial roles in regulating cell proliferation, apoptosis, and differentiation.[2][3] GSK3 is a key component of multiple signaling pathways that are often dysregulated in cancer, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways.[1] Depending on the cellular context, GSK3 can act as either a tumor suppressor or a tumor promoter, making it a complex but attractive target for therapeutic intervention. Inhibition of GSK3 has been shown to suppress the growth of various cancer cell lines, including those from osteosarcoma, leukemia, and pancreatic cancer.
GSK3 Inhibitor IV (SB-216763)
For the purpose of this guide, we will focus on the well-characterized, cell-permeable GSK3 inhibitor, SB-216763. This compound acts as a potent and selective ATP-competitive inhibitor of GSK3.
Table 1: Properties of GSK3 Inhibitor IV (SB-216763)
| Property | Value | Reference |
| Mechanism of Action | ATP-competitive inhibitor of GSK3α/β | |
| Ki (GSK3α) | 9.1 nM | |
| IC50 (GSK3α) | 34.3 nM | |
| IC50 (GSK3β) | 34.3 nM |
Quantitative Data from Cancer Cell Line Screening
The initial screening of GSK3 inhibitors typically involves assessing their impact on the viability and proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric determined from these assays.
Table 2: IC50 Values of SB-216763 in Osteosarcoma Cell Lines
| Cell Line | Histology | IC50 (µmol/L) | Reference |
| HOS | Osteosarcoma | 10.5 | |
| 143B | Osteosarcoma | 17.1 | |
| MG-63 | Osteosarcoma | 14.3 | |
| Saos-2 | Osteosarcoma | 21.9 |
Key Signaling Pathways Involving GSK3
GSK3 is a critical node in several signaling pathways central to cancer biology. Understanding these pathways is crucial for interpreting the effects of GSK3 inhibitors.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3 leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation.
PI3K/Akt Signaling Pathway
Growth factor signaling activates the PI3K/Akt pathway, leading to the inhibitory phosphorylation of GSK3 at Ser9 (for GSK3β) or Ser21 (for GSK3α). This inactivation of GSK3 promotes cell survival and proliferation.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of a GSK3 inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HOS, MG-63)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
GSK3 inhibitor (e.g., SB216763) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the GSK3 inhibitor in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the GSK3 inhibitor at various concentrations. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of the GSK3 inhibitor on the phosphorylation status and expression levels of key proteins in a signaling pathway.
Materials:
-
Cancer cells treated with the GSK3 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK3β (Ser9), anti-GSK3β, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of the compound on purified GSK3 enzyme.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
GSK3 inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, GSK3β enzyme, and the GSK3 inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
The luminescent signal, which is proportional to the amount of ADP generated, is measured using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Experimental Workflow for Initial Screening
The initial screening of a novel compound as a potential GSK3 inhibitor follows a logical progression from in vitro biochemical assays to cell-based functional assays.
Conclusion
The initial screening of GSK3 inhibitors in cancer cell lines is a critical first step in the drug discovery process. By employing a combination of in vitro kinase assays, cell-based viability and proliferation assays, and target engagement studies, researchers can identify and characterize promising lead compounds. The methodologies and data presented in this guide, using GSK3 Inhibitor IV (SB-216763) as a representative molecule, provide a solid framework for the preclinical evaluation of novel GSK3-targeting therapeutics for cancer treatment. Further in-depth studies are required to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of these inhibitors.
References
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assay for GSK3-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, gene transcription, and apoptosis.[1] It exists in two isoforms, GSK3α and GSK3β, which are key regulators in signaling pathways such as the Wnt/β-catenin and insulin signaling pathways.[1][2] Dysregulation of GSK3 activity has been implicated in various diseases, including type 2 diabetes, Alzheimer's disease, cancer, and bipolar disorder.[3] This has made GSK3 a significant therapeutic target for drug discovery.
GSK3-IN-4 is a novel small molecule inhibitor of GSK3. These application notes provide a detailed protocol for determining the in vitro potency of this compound using a luminescence-based kinase assay. Additionally, it outlines the key signaling pathways involving GSK3.
GSK3 Signaling Pathways
GSK3 is a critical negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3, as part of a "destruction complex" with Axin and APC, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1] Wnt signaling inhibits this complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
In the insulin signaling pathway, the activation of PI3K and Akt leads to the phosphorylation of GSK3β at Serine 9, which inactivates the kinase. This inactivation promotes glycogen synthesis by preventing the inhibitory phosphorylation of glycogen synthase.
Figure 1: Simplified overview of GSK3 in the Wnt/β-catenin and Insulin signaling pathways.
Quantitative Data: IC50 Values of GSK3 Inhibitors
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents the IC50 values for several known GSK3 inhibitors against GSK3α and GSK3β isoforms. The values for this compound are hypothetical and should be determined experimentally using the protocol provided below.
| Compound | GSK3α IC50 (nM) | GSK3β IC50 (nM) | Reference |
| This compound | TBD | TBD | Internal Data |
| COB-187 | 22 | 11 | |
| SB216763 | - | 34 | |
| LY2090314 | 1.5 | 0.9 | |
| Tideglusib | 908 | 502 | |
| BRD0705 | 66 | 515 |
TBD: To Be Determined
Experimental Protocol: GSK3β In Vitro Kinase Assay (ADP-Glo™)
This protocol is designed to measure the activity of GSK3β by quantifying the amount of ADP produced during the kinase reaction using the ADP-Glo™ Kinase Assay system.
Materials and Reagents
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
-
This compound (or other test inhibitors)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow
Figure 2: Workflow for the GSK3β in vitro kinase assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer with DTT.
-
Thaw all reagents (enzyme, substrate, ATP) on ice.
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.
-
Prepare the enzyme solution by diluting the GSK3β stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP is typically at or near its Km for the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
The final reaction volume will be 5 µL.
-
-
Kinase Reaction Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After the kinase reaction incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This document provides a comprehensive protocol for the in vitro evaluation of this compound, a novel inhibitor of GSK3. The provided methodologies and background information on GSK3 signaling pathways will aid researchers in accurately determining the potency and understanding the mechanism of action of this and other GSK3 inhibitors. The successful execution of these protocols will provide crucial data for the development of novel therapeutics targeting GSK3-related diseases.
References
Application Notes and Protocols for GSK-3 Inhibition in In vivo Mouse Models
Topic: GSK3-IN-4 Dosage for in vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, there are no publicly accessible studies detailing the in vivo dosage and administration of This compound in mouse models. The following application notes and protocols are based on data from studies using other structurally distinct GSK-3 inhibitors. This information is provided as a reference and a guide for establishing experimental parameters for novel compounds like this compound. Direct extrapolation of dosages is not recommended , and dose-finding studies are essential.
Introduction to GSK-3 Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] It exists in two isoforms, GSK-3α and GSK-3β, which share a high degree of homology in their catalytic domains.[2] Dysregulation of GSK-3 activity has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, psychiatric disorders such as bipolar disorder, cancer, and type 2 diabetes.[3] This has made GSK-3 a compelling therapeutic target for drug development.
A variety of GSK-3 inhibitors have been developed, ranging from cations like lithium to ATP-competitive and non-ATP-competitive small molecules.[1] These inhibitors have been instrumental in elucidating the physiological and pathological roles of GSK-3 and have shown therapeutic potential in various preclinical animal models.
Reference Data: In vivo Dosages of Other GSK-3 Inhibitors
The following table summarizes in vivo dosage information for several well-characterized GSK-3 inhibitors in rodent models. This data should be used for reference purposes only when designing studies for a new chemical entity like this compound.
| Inhibitor | Animal Model | Dosage | Route of Administration | Frequency | Key Findings |
| SB-216763 | Mouse | 0.25 - 7.5 mg/kg | Intraperitoneal (i.p.) | Single dose | Dose-dependently reduced hyperactivity induced by a dopamine D1 receptor agonist.[4] |
| AR-A014418 | Mouse | 18.0 µmol/L (IC50 in vitro) | Not specified for in vivo | Not specified | Suppressed osteosarcoma cell survival. |
| CHIR98023 & CHIR99021 | Rat (Zucker diabetic fatty) | 30 mg/kg | Oral | Single dose | Enhanced glucose disposal and increased liver glycogen synthesis. |
| Lithium Chloride (LiCl) | Mouse | 10 mg/kg | Oral | Daily for 6 weeks | Increased the OPG/RANKL ratio, suggesting a bone-protective effect. |
| Tideglusib | Not specified | Not specified | Not specified | Not specified | An irreversible GSK-3β inhibitor that has been in clinical trials. |
| LY2090314 | Not specified | Not specified | Not specified | Not specified | Potent GSK-3α/β inhibitor with IC50 values of 1.5 nM and 0.9 nM, respectively. |
Experimental Protocols
General Protocol for In vivo Administration of a Novel GSK-3 Inhibitor
This protocol outlines a general procedure for the administration of a novel GSK-3 inhibitor, such as this compound, in a mouse model. It is imperative to conduct preliminary studies to determine the optimal formulation, dosage, and administration route for any new compound.
Materials:
-
Novel GSK-3 inhibitor (e.g., this compound)
-
Vehicle (e.g., sterile saline, DMSO, PEG300, Tween80 in ddH2O)
-
Appropriate mouse strain for the disease model
-
Standard animal handling and injection equipment
Procedure:
-
Formulation:
-
Determine the solubility of the GSK-3 inhibitor in various pharmaceutically acceptable vehicles.
-
For a compound like LY2090314, a sample formulation involves dissolving the compound in DMSO, then mixing with PEG300 and Tween80, and finally adding ddH2O.
-
Prepare a clear, stable solution or a homogenous suspension for administration. The final concentration of solvents like DMSO should be kept to a minimum and be consistent across all treatment groups, including the vehicle control.
-
-
Dose-Finding Study (Dose Escalation):
-
Begin with a low dose, potentially estimated from in vitro efficacy data (e.g., 10-100 fold the in vitro IC50).
-
Administer escalating doses of the inhibitor to different cohorts of mice.
-
Monitor the animals closely for any signs of toxicity (e.g., weight loss, behavioral changes, morbidity).
-
Establish the maximum tolerated dose (MTD).
-
-
Administration:
-
Choose an appropriate route of administration based on the compound's properties and the experimental design (e.g., intraperitoneal, oral gavage, intravenous).
-
Administer the formulated inhibitor or vehicle to the respective groups of mice. The volume of administration should be based on the animal's body weight.
-
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:
-
Collect blood and tissue samples at various time points after administration to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Measure the levels of the inhibitor and its metabolites.
-
Assess the downstream effects of GSK-3 inhibition in target tissues (e.g., by measuring the phosphorylation of GSK-3 substrates like β-catenin or Tau).
-
-
Efficacy Study:
-
Based on the MTD and PK/PD data, select a range of doses for the efficacy study.
-
Treat the disease model mice with the selected doses of the inhibitor or vehicle for the duration of the study.
-
Monitor relevant disease-specific endpoints (e.g., tumor growth, behavioral changes, metabolic parameters).
-
GSK-3 Signaling Pathway
GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation. The PI3K/Akt signaling pathway is a major upstream regulator of GSK-3. Upon activation by growth factors or insulin, PI3K generates PIP3, which in turn activates Akt. Activated Akt then phosphorylates GSK-3α at Ser21 and GSK-3β at Ser9, leading to their inactivation. In the canonical Wnt signaling pathway, Wnt ligands bind to their receptors, leading to the disruption of a "destruction complex" that includes GSK-3. This prevents GSK-3 from phosphorylating β-catenin, allowing it to accumulate and translocate to the nucleus to regulate gene expression.
Caption: GSK-3 Signaling Pathways.
Mandatory Visualizations
Experimental Workflow for In vivo Evaluation of a Novel GSK-3 Inhibitor
The following diagram illustrates a typical workflow for the preclinical evaluation of a new GSK-3 inhibitor in a mouse model.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. Glycogen synthase kinase 3 signaling in neural regeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK subfamily | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Inhibition of GSK3 attenuates dopamine D1 receptor agonist-induced hyperactivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
GSK3-IN-4: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of GSK3-IN-4, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK3). This compound targets both GSK-3α and GSK-3β isoforms with an IC50 in the range of 0.101-1 μM. These protocols are intended to guide researchers in the effective use of this compound for both in vitro and in vivo experiments.
Physicochemical and Storage Information
This compound is a small molecule inhibitor with the following properties:
| Property | Value |
| Molecular Weight | 308.38 g/mol |
| CAS Number | 748145-19-9 |
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years |
| In Solvent | -80°C | 1 year |
Solubility and Solution Preparation
| Solvent | Anticipated Solubility | Notes |
| DMSO | Expected to be soluble | The most common solvent for preparing high-concentration stock solutions of kinase inhibitors. |
| Ethanol | May have limited solubility | Can be used for some applications, but may require warming. |
| Water | Expected to be insoluble | Not recommended for preparing primary stock solutions. |
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
To prepare a 10 mM stock solution , add the appropriate volume of DMSO to the vial of this compound powder. For example, to 1 mg of this compound (MW: 308.38), add 324.2 µL of DMSO.
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term storage (up to 1 year).
Mechanism of Action and Signaling Pathway
GSK3 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] A primary and well-characterized downstream target of GSK3 is β-catenin. In the absence of Wnt signaling, GSK3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3] Inhibition of GSK3, therefore, leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of TCF/LEF target genes.[2][4] this compound, as a GSK-3 inhibitor, is expected to modulate this and other GSK3-mediated signaling pathways.
Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the role of GSK3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-GSK3β (Ser9) Inhibition by GSK3-IN-4 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] GSK3 activity is primarily regulated by inhibitory phosphorylation. The phosphorylation of GSK3β at Serine 9 (Ser9) by upstream kinases, such as Akt, leads to its inactivation.[2][3] Consequently, the analysis of p-GSK3β (Ser9) levels is a critical method for assessing the efficacy of GSK3 inhibitors. GSK3-IN-4 is a potent inhibitor of GSK3. This document provides a detailed protocol for the detection of changes in p-GSK3β (Ser9) levels in cultured cells following treatment with this compound using Western blot analysis.
Signaling Pathway
GSK3 is a key downstream component of multiple signaling pathways, including the PI3K/Akt pathway. Upon activation by growth factors, PI3K activates Akt, which in turn phosphorylates GSK3β at Ser9, leading to its inhibition. This inhibitory phosphorylation prevents GSK3β from phosphorylating its downstream targets. GSK3 inhibitors, such as this compound, act by directly inhibiting the kinase activity of GSK3, which is expected to result in an accumulation of the inactive, phosphorylated form (p-GSK3β at Ser9).
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HEK293, SH-SY5Y, or other relevant cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treatment: On the following day, treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for a specified period (e.g., 2, 6, 12, or 24 hours). A dose-response and time-course experiment is recommended to determine the optimal conditions. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
B. Protein Extraction
-
Cell Lysis: After treatment, aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
C. Western Blotting
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-GSK3β (Ser9) (e.g., 1:1000 dilution) and total GSK3β (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation. A loading control antibody, such as β-actin or GAPDH (e.g., 1:5000 dilution), should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP, 1:2000-1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p-GSK3β (Ser9) signal to the total GSK3β signal.
Data Presentation
The following table summarizes the expected quantitative changes in p-GSK3β (Ser9) levels following treatment with this compound. The data presented here is a representative example and actual results may vary depending on the cell line and experimental conditions.
| Treatment Group | Concentration (nM) | Treatment Time (hours) | Fold Change in p-GSK3β (Ser9) / Total GSK3β (Normalized to Vehicle Control) |
| Vehicle Control | 0 (DMSO) | 6 | 1.0 |
| This compound | 0.1 | 6 | 1.5 ± 0.2 |
| This compound | 1 | 6 | 2.8 ± 0.4 |
| This compound | 10 | 6 | 5.2 ± 0.6 |
| This compound | 100 | 6 | 5.5 ± 0.5 |
Experimental Workflow
References
Application Notes and Protocols for Studying Neurogenesis with GSK3-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in regulating a multitude of cellular processes, including the intricate pathways governing neurogenesis.[1][2][3] Dysregulation of GSK3 activity has been implicated in various neurological disorders, making it a compelling target for therapeutic intervention. GSK3-IN-4 is a potent and specific inhibitor of GSK3, offering a valuable tool for elucidating the precise mechanisms of GSK3 signaling in neural development and for exploring its potential in regenerative medicine.
These application notes provide a comprehensive guide for utilizing this compound to study its effects on neurogenesis, with a focus on neural progenitor cell (NPC) proliferation and differentiation. While specific quantitative data for this compound in neurogenesis assays are not extensively available in public literature, the provided protocols are based on well-established methodologies for other potent GSK3 inhibitors and serve as a robust starting point for your investigations.
Mechanism of Action: GSK3 and the Wnt/β-catenin Pathway
GSK3 is a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[4][5] In the absence of a Wnt signal, GSK3, as part of a "destruction complex," phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3, for instance by this compound, prevents this phosphorylation event. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors to initiate the expression of target genes that promote NPC proliferation and influence cell fate decisions.
Data Presentation
The following tables summarize the expected outcomes of GSK3 inhibition on neurogenesis, based on studies using various potent GSK3 inhibitors. These tables provide a framework for interpreting data obtained with this compound.
Table 1: Expected Effects of GSK3 Inhibition on Neural Progenitor Cell Proliferation
| Parameter | Expected Outcome with GSK3 Inhibition | Typical Assay | Reference Compound Example & Concentration |
| Neurosphere Number | Increase | Neurosphere Formation Assay | CHIR99021 (0.5 - 3 µM), SB216763 (5 µM) |
| Neurosphere Size | Increase | Neurosphere Size Measurement | CHIR99021 (0.5 - 3 µM) |
| BrdU Incorporation | Increase | BrdU Proliferation Assay | BIO (200 - 400 nM) |
| Ki67 Expression | Increase | Immunocytochemistry/FACS | CHIR99021 (concentration not specified) |
Table 2: Expected Effects of GSK3 Inhibition on Neuronal Differentiation
| Parameter | Expected Outcome with GSK3 Inhibition | Typical Assay | Reference Compound Example & Concentration |
| Neuronal Marker (e.g., β-III tubulin, Tuj1) Expression | Increase (often context-dependent) | Immunocytochemistry/Western Blot | SB216763 (5 µM) |
| Astrocyte Marker (e.g., GFAP) Expression | Variable/Decrease | Immunocytochemistry/Western Blot | SB216763 (5 µM) |
| Oligodendrocyte Marker (e.g., CNPase) Expression | Variable/Decrease | Immunocytochemistry/Western Blot | Not consistently reported |
| Expression of Pro-proliferative Transcription Factors (e.g., c-Myc) | Increase | Western Blot/qRT-PCR | Not consistently reported |
Experimental Protocols
The following are detailed protocols that can be adapted for use with this compound. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell type and assay.
Protocol 1: Neurosphere Formation and Proliferation Assay
This protocol is for assessing the effect of this compound on the proliferation of neural progenitor cells.
Materials:
-
Neural Progenitor Cells (NPCs)
-
Neurosphere culture medium (e.g., DMEM/F12, B27 supplement, EGF, bFGF)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Control vehicle (e.g., DMSO)
-
6-well tissue culture plates
-
Centrifuge
-
Microscope with imaging capabilities
Procedure:
-
Cell Plating: Dissociate NPCs into a single-cell suspension and plate them at a low density (e.g., 1,000 - 5,000 cells/mL) in neurosphere culture medium in 6-well plates.
-
Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the culture medium. Include a vehicle control group.
-
Incubation: Culture the cells for 7-10 days at 37°C in a 5% CO2 incubator.
-
Neurosphere Counting: After the incubation period, count the number of neurospheres in each well using a microscope. A neurosphere is typically defined as a free-floating cluster of cells with a diameter > 50 µm.
-
Neurosphere Sizing: Capture images of the neurospheres and measure their diameter using image analysis software.
-
Data Analysis: Compare the number and size of neurospheres in the this compound-treated groups to the vehicle control group.
Protocol 2: Neuronal Differentiation Assay
This protocol is for evaluating the effect of this compound on the differentiation of NPCs into neurons.
Materials:
-
Neurospheres or adherent NPCs
-
Differentiation medium (e.g., Neurobasal medium, B27 supplement, without growth factors)
-
This compound
-
Control vehicle
-
Poly-L-ornithine and laminin-coated coverslips or plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-β-III tubulin for neurons, anti-GFAP for astrocytes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Plating: Plate dissociated neurospheres or adherent NPCs onto coated coverslips in differentiation medium.
-
Treatment: Add this compound at the desired concentration (determined from dose-response studies) to the differentiation medium. Include a vehicle control.
-
Differentiation: Culture the cells for 5-7 days, changing the medium every 2-3 days.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific binding with blocking solution.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies and DAPI.
-
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the percentage of cells positive for each lineage-specific marker relative to the total number of DAPI-stained nuclei.
Protocol 3: Western Blot Analysis of β-catenin Stabilization
This protocol is for examining the effect of this compound on the Wnt/β-catenin signaling pathway.
Materials:
-
NPCs
-
This compound
-
Control vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat NPCs with this compound at the desired concentration and for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Add chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin). An increase in the level of total β-catenin and phospho-GSK3β (Ser9) would indicate activation of the Wnt/β-catenin pathway.
Visualization of Key Pathways and Workflows
References
- 1. Neurosphere Protocol - A rapid and detailed method for the isolation of spheres in-vitro [protocols.io]
- 2. Glycogen Synthase Kinase 3 Inhibition Promotes Adult Hippocampal Neurogenesis in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GSK3 as a Sensor Determining Cell Fate in the Brain [frontiersin.org]
- 4. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application of GSK3 Inhibitors in Diabetes Research Models
Note on GSK3-IN-4: While the inquiry specified this compound, extensive research indicates that this particular inhibitor is primarily documented for applications in psychiatric and neurological disorder research.[1][2][3][4][5] There is currently a lack of available data supporting its specific use in diabetes research models. Therefore, this document provides a detailed application note on the broader class of Glycogen Synthase Kinase 3 (GSK3) inhibitors in diabetes research, drawing upon data from well-studied compounds in this context.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including glycogen metabolism, insulin signaling, and inflammation. It exists as two isoforms, GSK3α and GSK3β. In the context of diabetes, GSK3 is a negative regulator of the insulin signaling pathway. Elevated expression and activity of GSK3 are observed in the tissues of insulin-resistant rodent models and in humans with type 2 diabetes. This has positioned GSK3 as a promising therapeutic target for the treatment of type 2 diabetes. Inhibition of GSK3 has been shown to enhance insulin sensitivity, promote glycogen synthesis, and improve glucose tolerance.
Mechanism of Action in Diabetes
GSK3 negatively regulates insulin signaling through several mechanisms:
-
Glycogen Synthase (GS) Inhibition: GSK3 phosphorylates and inactivates glycogen synthase, the rate-limiting enzyme in glycogen synthesis. Inhibition of GSK3 leads to the activation of GS, promoting glucose storage as glycogen in the liver and skeletal muscle.
-
Insulin Receptor Substrate (IRS-1) Phosphorylation: GSK3 can phosphorylate IRS-1 on serine residues, which impairs its ability to mediate downstream insulin signaling, contributing to insulin resistance.
-
Regulation of Gene Expression: GSK3 can influence the expression of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). Inhibition of GSK3 can suppress the expression of these genes, thereby reducing hepatic glucose production.
-
Islet Inflammation: GSK3 is implicated in islet inflammation associated with type 2 diabetes. Its inhibition has been shown to reduce the expression of pro-inflammatory cytokines in islets.
Data Presentation: Efficacy of GSK3 Inhibitors in Diabetes Models
The following table summarizes the quantitative data for various GSK3 inhibitors in different diabetes research models.
| Inhibitor | Model System | Key Findings | IC50/Ki | Reference |
| CHIR98014 | Cultured Human Myocytes | Upregulated insulin-stimulated glycogen synthase activity and glucose transport. | Ki ≈ 10 nmol/l | |
| Soleus muscle from Zucker diabetic fatty (ZDF) rats | Enhanced insulin-stimulated glucose transport. | |||
| db/db mice | 30 mg/kg dose significantly reduced fasting hyperglycemia and improved glucose disposal. | |||
| CHIR99021 | Diabetic Rats | 48 mg/kg dose improved glucose disposal during an oral glucose tolerance test. | IC50 as low as 1 nmol/l | |
| CT98014 | Human Muscle Cells | Stimulated glucose transport to a level comparable to insulin. | ||
| Lithium | Goto-Kakizaki (GK) rats | Prevented the development of overt diabetes, reduced islet inflammation and fibrosis. | ||
| SB216763 | Hepatic cells (in vitro) | 30 µM decreased glucose production by reducing PEPCK and G6Pase gene expression. | ||
| SB415286 | Hepatic cells (in vitro) | 30 µM decreased glucose production by reducing PEPCK and G6Pase gene expression. | ||
| L803-mts | Lepob/ob mice | Daily treatment for 3 weeks reduced blood glucose levels and improved glucose tolerance. |
Experimental Protocols
-
Muscle Preparation: Soleus muscles are isolated from male Wistar or Zucker diabetic fatty (ZDF) rats.
-
Pre-incubation: Muscles are pre-incubated for 30 minutes in Krebs-Henseleit buffer (KHB) containing 5.5 mmol/l glucose and 0.1% bovine serum albumin (BSA), gassed with 95% O2/5% CO2.
-
Inhibitor and Insulin Treatment: Muscles are then transferred to fresh KHB containing the GSK3 inhibitor (e.g., CHIR98014) at the desired concentration and varying concentrations of insulin for 30 minutes.
-
Glucose Transport Assay: Glucose transport is measured using 2-deoxy-[3H]glucose. Muscles are incubated for 15 minutes in KHB containing 2-deoxy-[3H]glucose and [14C]mannitol (to correct for extracellular space).
-
Data Analysis: Muscles are washed, blotted, and dissolved. Radioactivity is determined by liquid scintillation counting. Glucose transport is calculated and expressed as µmol/g muscle/15 min.
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats or db/db mice are used.
-
Fasting: Animals are fasted overnight (12-16 hours) with free access to water.
-
Inhibitor Administration: The GSK3 inhibitor (e.g., CHIR99021) or vehicle is administered orally (p.o.) or via intraperitoneal injection (i.p.) at a specified time before the glucose challenge.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0).
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin levels can also be measured by ELISA. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Visualizations
Caption: Insulin signaling pathway and points of GSK3 intervention.
Caption: Workflow for an in vivo Oral Glucose Tolerance Test.
Caption: Therapeutic benefits of GSK3 inhibition in diabetes.
References
Application Notes and Protocols for GSK3-IN-4 Treatment in Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK3-IN-4 to induce neuronal differentiation in various cell types. The protocols and data presented are based on established knowledge of Glycogen Synthase Kinase 3 (GSK3) inhibition and its role in neurogenesis. While specific data for this compound is limited, the provided information, derived from studies on analogous GSK3 inhibitors, offers a robust starting point for experimental design.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including the regulation of neuronal development.[1][2][3][4] GSK3 is a key negative regulator of the Wnt/β-catenin signaling pathway, which is crucial for controlling cell fate, proliferation, and differentiation.[1] Inhibition of GSK3 activity has been demonstrated to promote the differentiation of neural progenitor cells (NPCs) into mature neurons. This compound is a small molecule inhibitor of GSK3, and this document outlines its application in inducing neuronal differentiation.
Mechanism of Action
GSK3 constitutively phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3 by compounds such as this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes that drive neuronal differentiation.
Caption: GSK3 signaling pathway in neuronal differentiation.
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies using various GSK3 inhibitors to induce neuronal differentiation. These values should be used as a reference point for optimizing experiments with this compound.
Table 1: Effective Concentrations of GSK3 Inhibitors for Neuronal Differentiation
| GSK3 Inhibitor | Cell Type | Effective Concentration | Reference |
| SB216763 | Murine Neural Progenitor Cells | 5 µM | |
| SB216763 | Glioblastoma Cell Lines | 20 µM | |
| CHIR99021 | Human iPSC-derived Neural Progenitors | Not specified, used in a cocktail | |
| Lithium Chloride | Glioblastoma Cell Lines | 10 mM | |
| Tideglusib | Adult Rat Hippocampus | Not specified for in vitro |
Table 2: Treatment Duration for Neuronal Differentiation with GSK3 Inhibitors
| GSK3 Inhibitor | Cell Type | Treatment Duration | Reference |
| SB216763 | Murine Neural Progenitor Cells | 3 days | |
| CHIR99021 | Human iPSC-derived Neural Progenitors | 7-14 days |
Table 3: Markers of Neuronal Differentiation Induced by GSK3 Inhibition
| Marker | Protein Function | Localization |
| β-Tubulin III (Tuj1) | Microtubule component in immature neurons | Cytoplasm, Neurites |
| Microtubule-Associated Protein 2 (MAP2) | Microtubule-stabilizing protein in mature neurons | Dendrites, Cell Body |
| NeuN | Nuclear protein in mature neurons | Nucleus |
| Doublecortin (DCX) | Microtubule-associated protein in migrating and differentiating neurons | Cytoplasm |
| Nestin | Intermediate filament protein in neural stem and progenitor cells (downregulated upon differentiation) | Cytoplasm |
| Sox2 | Transcription factor in neural stem and progenitor cells (downregulated upon differentiation) | Nucleus |
Experimental Protocols
The following are detailed protocols for inducing neuronal differentiation using a GSK3 inhibitor. These should be adapted and optimized for this compound and the specific cell line being used.
Protocol 1: Preparation of this compound Stock Solution
-
Determine Solubility: Based on available data for similar compounds, this compound is likely soluble in dimethyl sulfoxide (DMSO).
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Dissolving: Dissolve the powder in a sufficient volume of high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to start with the IC50 of a similar compound, GSK3-IN-1, which is 12 µM, as a reference for the final working concentration.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Neuronal Differentiation of Neural Progenitor Cells (NPCs)
This protocol is a general guideline and should be optimized for your specific NPC line.
Caption: Experimental workflow for neuronal differentiation.
Materials:
-
Neural Progenitor Cells (NPCs)
-
NPC proliferation medium
-
Neuronal differentiation medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Poly-L-ornithine and laminin or other appropriate coating reagents
-
Culture plates or coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibodies against neuronal markers (e.g., anti-β-Tubulin III, anti-MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Plate Coating: Coat culture plates or coverslips with poly-L-ornithine and laminin according to standard protocols to promote cell adhesion.
-
Cell Seeding: Seed NPCs at an appropriate density in proliferation medium onto the coated surfaces.
-
Induction of Differentiation:
-
After 24 hours, or once cells have reached the desired confluency, aspirate the proliferation medium.
-
Wash the cells once with PBS.
-
Add neuronal differentiation medium containing the desired final concentration of this compound. A good starting point is to test a range of concentrations around the IC50 of similar compounds (e.g., 1-20 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Culture and Observation:
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Replace the differentiation medium with freshly prepared medium containing this compound every 2-3 days.
-
Monitor the cells daily for morphological changes indicative of neuronal differentiation, such as neurite outgrowth.
-
-
Analysis of Neuronal Differentiation (after 3-14 days):
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block non-specific binding with permeabilization/blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies against neuronal markers (e.g., β-Tubulin III, MAP2) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify the percentage of differentiated neurons using a fluorescence microscope.
-
-
Western Blotting:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against neuronal markers and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.
-
-
Quantitative RT-PCR (qRT-PCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for neuronal marker genes.
-
Normalize gene expression to a housekeeping gene.
-
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low differentiation efficiency | Suboptimal this compound concentration | Perform a dose-response curve to determine the optimal concentration. |
| Insufficient treatment duration | Extend the treatment period. | |
| Poor cell health | Ensure proper cell culture conditions and check for cytotoxicity. | |
| Cell death/toxicity | This compound concentration is too high | Lower the concentration of this compound. |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration is low (typically <0.1%). | |
| Inconsistent results | Variability in cell density | Seed cells at a consistent density for all experiments. |
| Inconsistent reagent quality | Use high-quality, fresh reagents. |
Conclusion
This compound presents a promising tool for inducing neuronal differentiation. The protocols and data provided herein offer a comprehensive starting point for researchers. It is crucial to empirically determine the optimal conditions, including concentration and treatment duration, for each specific cell type and experimental setup to achieve robust and reproducible results.
References
- 1. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. otd.harvard.edu [otd.harvard.edu]
- 3. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
Application Notes and Protocols: Assessing the Cell Permeability of GSK3-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glucose metabolism, cell proliferation, and apoptosis.[1] GSK3 exists in two isoforms, GSK3α and GSK3β, which are encoded by separate genes and share a high degree of homology, particularly within their kinase domains.[2] The dysregulation of GSK3 activity has been implicated in the pathophysiology of numerous diseases, including type 2 diabetes, Alzheimer's disease, cancer, and bipolar disorder.[1][3] This has led to the development of numerous GSK3 inhibitors as potential therapeutic agents.
GSK3-IN-4 is a novel small molecule inhibitor targeting GSK3. For this compound to be effective, it must be able to cross the cell membrane to reach its intracellular target. Therefore, the assessment of its cell permeability is a critical step in its preclinical development to predict in vivo efficacy and bioavailability. These application notes provide detailed protocols for assessing the cell permeability of this compound using two standard in vitro methods: the Parallel Artificial Membrane Permeability Assay (PAMPA) and a cell-based Caco-2 permeability assay.
GSK3 Signaling Pathways
GSK3 is a key regulatory node in several signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation at Serine 9 (for GSK3β) or Serine 21 (for GSK3α).
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major regulator of GSK3. Upon stimulation by growth factors or insulin, PI3K is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane where it is activated. Activated Akt then phosphorylates and inactivates GSK3, leading to the regulation of downstream targets.
Caption: PI3K/Akt signaling pathway leading to the inhibition of GSK3.
Wnt/β-catenin Pathway
In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits the destruction complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
Caption: Wnt/β-catenin signaling pathway and the role of GSK3.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability. It utilizes a 96-well plate format with a filter plate coated with an artificial membrane lipid solution, separating a donor and an acceptor well.
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin (e.g., from egg yolk)
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates (e.g., PTFE acceptor plate)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
-
Prepare Artificial Membrane Solution: Dissolve lecithin in dodecane to a final concentration of 1% (w/v).
-
Coat Filter Plate: Carefully apply 5 µL of the artificial membrane solution to each well of the filter plate, ensuring the entire filter surface is coated.
-
Prepare Donor Solution: Dissolve this compound in PBS (pH 7.4) to a final concentration of 200 µM. It may be necessary to use a small amount of a co-solvent like DMSO, keeping the final concentration below 1%.
-
Prepare Acceptor Solution: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Assemble and Incubate: Place the lipid-coated filter plate onto the acceptor plate. Add 150 µL of the donor solution to each well of the filter plate. Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours on a plate shaker with gentle agitation.
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))
Where:
-
V_D = Volume of donor well (cm³)
-
V_A = Volume of acceptor well (cm³)
-
A = Filter area (cm²)
-
t = Incubation time (s)
-
[C_A] = Concentration in the acceptor well
-
[C_eq] = Equilibrium concentration = ([C_D]V_D + [C_A]V_A) / (V_D + V_A)
-
[C_D] = Concentration in the donor well
-
| Compound | Papp (cm/s) | Permeability Classification |
| This compound | Calculated Value | High/Medium/Low |
| Control (High Permeability) | e.g., >5 x 10⁻⁶ | High |
| Control (Low Permeability) | e.g., <1 x 10⁻⁶ | Low |
Permeability classification can be laboratory-specific, but generally, Papp > 5 x 10⁻⁶ cm/s is considered high, and Papp < 1 x 10⁻⁶ cm/s is considered low.
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model of the human intestinal barrier, providing insights into both passive and active transport mechanisms.
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Check:
-
TEER Measurement: Measure the TEER of the Caco-2 monolayers. Values should typically be >250 Ω·cm².
-
Lucifer Yellow Permeability: Assess the paracellular permeability by measuring the transport of Lucifer yellow. The apparent permeability should be <10 x 10⁻⁷ cm/s.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add this compound (at a non-toxic concentration, e.g., 10 µM) in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with 5% CO₂ for 2 hours.
-
-
Sample Analysis: Collect samples from both the donor and receiver chambers at the end of the incubation period. Quantify the concentration of this compound using a validated LC-MS/MS method.
-
Calculate Permeability and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using a similar formula as for the PAMPA assay, adjusting for the specific volumes and surface area of the Transwell insert.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
| Compound | Papp (A-B) (cm/s) | Papp (B-A) (cm/s) | Efflux Ratio | Permeability Classification | Potential for Active Efflux |
| This compound | Calculated Value | Calculated Value | Calculated Value | High/Medium/Low | Yes/No |
| Control (High Perm.) | e.g., >10 x 10⁻⁶ | High | |||
| Control (Low Perm.) | e.g., <2 x 10⁻⁶ | Low | |||
| Control (Efflux Substrate) | e.g., >2 | Yes |
An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp).
Experimental Workflow
Caption: Workflow for assessing the cell permeability of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the cell permeability of the novel GSK3 inhibitor, this compound. The PAMPA assay offers a rapid, high-throughput method for assessing passive permeability, while the Caco-2 assay provides a more physiologically relevant model that can also identify potential interactions with efflux transporters. The data generated from these assays are crucial for the continued development of this compound as a potential therapeutic agent, guiding lead optimization and providing a basis for predicting its in vivo performance.
References
Application Notes and Protocols for GSK3 Inhibition in High-Throughput Screening Assays
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Its dysregulation has been implicated in various pathologies such as Alzheimer's disease, type 2 diabetes, and cancer, making it a prominent therapeutic target. High-throughput screening (HTS) assays are crucial for the discovery of novel GSK3 inhibitors. This document provides detailed application notes and protocols for the use of a representative GSK3 inhibitor in HTS assays. While the specific compound "GSK3-IN-4" is not found in publicly available scientific literature, this guide utilizes data and protocols for well-characterized GSK3 inhibitors to serve as a comprehensive resource for researchers.
GSK3 Signaling Pathways
GSK3 is a key regulatory node in several major signaling pathways. Understanding these pathways is essential for designing and interpreting cell-based assays for GSK3 inhibitors.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of Wnt to its receptor complex leads to the inhibition of GSK3, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.
PI3K/Akt Signaling Pathway
Growth factors can activate the PI3K/Akt pathway. Akt, a serine/threonine kinase, phosphorylates GSK3 on an N-terminal serine residue (Ser21 for GSK3α and Ser9 for GSK3β), leading to its inhibition.
High-Throughput Screening Assays for GSK3 Inhibitors
A variety of HTS assays can be employed to identify and characterize GSK3 inhibitors. These can be broadly categorized into biochemical (cell-free) and cell-based assays.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of purified GSK3. These assays are useful for identifying direct inhibitors of the enzyme.
Table 1: Comparison of Biochemical HTS Assays for GSK3
| Assay Type | Principle | Advantages | Disadvantages |
| Luminescence-based (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction.[2] | High sensitivity, wide dynamic range, simple protocol. | Indirect measurement of kinase activity, potential for ATP-competitive compound interference. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Homogeneous assay format, good for HTS. | Requires a specific fluorescently labeled peptide substrate. |
| Homogeneous Time-Resolved Fluorescence (HTRF®) | Measures the FRET signal between a europium cryptate-labeled antibody and an XL665-labeled phosphorylated substrate.[3] | High sensitivity, low background, robust. | Requires specific labeled reagents. |
| Radiometric Assay | Measures the incorporation of 32P or 33P from radiolabeled ATP into a substrate.[4] | Direct and sensitive measurement of kinase activity. | Requires handling of radioactive materials, not easily adaptable to HTS. |
Experimental Protocol: Luminescence-based GSK3β Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted from commercially available kits and published literature.[5]
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds (e.g., this compound or a reference inhibitor) dissolved in DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and a reference GSK3 inhibitor in DMSO.
-
In a 384-well plate, add 50 nL of each compound dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Prepare the kinase reaction mixture containing GSK3β enzyme and substrate peptide in kinase buffer.
-
Add 5 µL of the kinase reaction mixture to each well.
-
Prepare the ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cell-Based Assays
Cell-based assays measure the effect of GSK3 inhibition on downstream cellular events. These assays provide a more physiologically relevant context and can identify compounds that act through various mechanisms.
Table 2: Comparison of Cell-Based HTS Assays for GSK3
| Assay Type | Principle | Advantages | Disadvantages |
| β-catenin Accumulation Assay | Measures the increase in cellular β-catenin levels upon GSK3 inhibition. | Physiologically relevant, measures a direct downstream effect of GSK3 inhibition in the Wnt pathway. | Can be influenced by other pathways that regulate β-catenin. |
| Reporter Gene Assay (e.g., TOPflash) | Measures the activation of a TCF/LEF-responsive reporter gene (e.g., luciferase) due to β-catenin accumulation. | High sensitivity, quantifiable readout. | Indirect measure of GSK3 activity, potential for off-target effects on the reporter system. |
| Substrate Phosphorylation Assay | Measures the change in phosphorylation of a specific GSK3 substrate (e.g., Tau, CRMP2) using immunoassays. | Direct measure of GSK3 activity in a cellular context. | Requires specific antibodies, may be lower throughput. |
Experimental Protocol: β-catenin Accumulation Assay
This protocol is based on a method for measuring β-catenin accumulation in CHO-K1 cells.
Materials:
-
CHO-K1 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Test compounds (e.g., this compound or a reference inhibitor) dissolved in DMSO
-
Lysis buffer
-
Primary antibody against β-catenin
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
Detection reagent (e.g., chemiluminescent substrate, fluorescent plate reader)
-
96-well or 384-well clear-bottom assay plates
Procedure:
-
Seed CHO-K1 cells in assay plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or a reference inhibitor. Include vehicle controls (DMSO).
-
Incubate the cells for a defined period (e.g., 4-6 hours) to allow for β-catenin accumulation.
-
Wash the cells with PBS and then lyse them.
-
The cell lysates can be analyzed by various methods, such as:
-
ELISA: Coat a plate with a capture antibody, add the lysate, then a detection antibody, followed by a substrate.
-
In-Cell Western/High-Content Imaging: Fix and permeabilize the cells, incubate with the primary and a fluorescently labeled secondary antibody, and image the plate.
-
-
Quantify the signal, which is proportional to the amount of β-catenin.
-
Calculate the fold-increase in β-catenin levels compared to the vehicle control and determine the EC₅₀ value for each compound.
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format for easy comparison of compound activity.
Table 3: Representative Data for a GSK3 Inhibitor
| Assay Type | Parameter | Value |
| Biochemical (Luminescence) | IC₅₀ (GSK3β) | 10 nM |
| Biochemical (Luminescence) | IC₅₀ (GSK3α) | 15 nM |
| Cell-Based (β-catenin Accumulation) | EC₅₀ | 50 nM |
| Cell-Based (TOPflash Reporter) | EC₅₀ | 75 nM |
| Kinase Selectivity Panel (400 kinases) | S-Score (10) | 0.02 |
| HTS Assay Quality | Z' Factor | > 0.7 |
Note: The values presented in this table are for a hypothetical, potent, and selective GSK3 inhibitor and should be replaced with experimental data.
Conclusion
The selection of an appropriate HTS assay for the discovery of GSK3 inhibitors depends on the specific goals of the screening campaign. Biochemical assays are ideal for identifying direct inhibitors, while cell-based assays provide a more physiologically relevant context and can uncover compounds with different mechanisms of action. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and drug discovery professionals working on the identification and characterization of novel GSK3 modulators.
References
- 1. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.es [promega.es]
- 5. researchgate.net [researchgate.net]
Dual-Targeting of GSK3: A Synergistic Approach Combining Lentiviral shRNA Knockdown and Small Molecule Inhibition with GSK3-IN-4
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in a wide range of diseases, such as neurodegenerative disorders, metabolic diseases, and cancer. GSK3 exists in two highly homologous isoforms, GSK3α and GSK3β, which often have overlapping but also distinct functions. Given its central role in various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, GSK3 has emerged as a critical therapeutic target.
This document provides detailed application notes and experimental protocols for a dual-pronged approach to inhibit GSK3 activity: combining the long-term stable suppression of GSK3 expression using lentiviral-mediated short hairpin RNA (shRNA) knockdown with the acute and potent enzymatic inhibition by the small molecule inhibitor, GSK3-IN-4. This combined strategy allows for a more robust and sustained inhibition of the GSK3 signaling axis, potentially leading to synergistic therapeutic effects and providing a powerful tool for studying the multifaceted roles of GSK3.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of GSK3 knockdown and inhibition.
Table 1: Efficiency of Lentiviral shRNA-mediated GSK3β Knockdown
| Cell Line | Method of Quantification | Knockdown Efficiency (%) | Reference |
| Primary Cortical Neurons | Western Blot | ~60% reduction in GSK3β protein | [1] |
| Hippocampal Extracts (in vivo) | Western Blot | Significant reduction (P = 0.0003) | [1] |
| H1975 (NSCLC cells) | Western Blot | Significant reduction in GSK3α and GSK3β |
Table 2: Potency of GSK3 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound (SB-216763) | GSK3α/β | 34.3 (GSK3α) | [2] |
| CHIR-99021 | GSK3α/β | 10 (GSK3α), 6.7 (GSK3β) | [2] |
| LY2090314 | GSK3α/β | 1.5 (GSK3α), 0.9 (GSK3β) | [3] |
| Tideglusib | GSK3β | 60 | |
| COB-187 | GSK3α/β | 22 (GSK3α), 11 (GSK3β) |
Table 3: Functional Outcomes of Combined GSK3 Knockdown and Inhibition (Hypothetical Data for Illustrative Purposes)
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (% of Total Cells) | β-catenin Level (Fold Change) |
| Scrambled shRNA + Vehicle | 100 ± 5.2 | 5 ± 1.1 | 1.0 ± 0.2 |
| GSK3 shRNA + Vehicle | 75 ± 4.8 | 15 ± 2.3 | 2.5 ± 0.4 |
| Scrambled shRNA + this compound (5 µM) | 80 ± 6.1 | 12 ± 1.9 | 2.1 ± 0.3 |
| GSK3 shRNA + this compound (5 µM) | 45 ± 3.9 | 35 ± 3.1 | 4.8 ± 0.6 |
Experimental Protocols
Protocol 1: Production of Lentiviral Particles for GSK3 shRNA
This protocol outlines the steps for producing high-titer lentiviral particles carrying shRNA targeting GSK3 in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral vector containing GSK3 shRNA (and a non-targeting scramble shRNA control)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filter
-
Sterile conical tubes and cell culture plates
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed HEK293T cells in a 10 cm plate at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: In a sterile microcentrifuge tube, prepare the plasmid mix by combining the lentiviral shRNA vector and the packaging plasmids. A common ratio is 4:3:1 for transfer vector:psPAX2:pMD2.G.
-
Transfection: a. Dilute the plasmid mix in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation. d. Add the transfection complex dropwise to the HEK293T cells.
-
Incubation and Medium Change: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the transfection medium with fresh, pre-warmed complete DMEM.
-
Virus Harvest: a. At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube. b. Add fresh complete DMEM to the cells and return them to the incubator. c. At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Virus Filtration and Storage: a. Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris. b. Filter the supernatant through a 0.45 µm syringe filter. c. Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction for GSK3 Knockdown
This protocol describes the infection of target cells with the produced lentiviral particles to achieve stable GSK3 knockdown.
Materials:
-
Target cells
-
Lentiviral particles (GSK3 shRNA and scramble control)
-
Complete growth medium
-
Polybrene
-
Puromycin (for selection)
Procedure:
-
Cell Seeding: 24 hours prior to transduction, seed target cells in a 6-well plate.
-
Transduction: a. On the day of transduction, remove the medium and add fresh medium containing Polybrene (final concentration 4-8 µg/mL). b. Add the desired amount of lentiviral particles (determine the optimal Multiplicity of Infection (MOI) for your cell line). c. Incubate the cells for 18-24 hours.
-
Medium Change: After incubation, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Puromycin Selection (for stable cell lines): a. 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration should be determined by a kill curve for each cell line. b. Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced cells are eliminated.
-
Expansion and Validation: Expand the puromycin-resistant cells and validate GSK3 knockdown by Western blot or qPCR.
Protocol 3: Combined Lentiviral shRNA Knockdown and this compound Treatment
This protocol details the combined treatment of GSK3 knockdown cells with the small molecule inhibitor this compound.
Materials:
-
Stable GSK3 knockdown and scramble control cell lines
-
This compound (SB-216763)
-
DMSO (vehicle control)
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed the stable GSK3 knockdown and scramble control cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. The following day, treat the cells with the desired concentration of this compound or an equivalent volume of DMSO for the vehicle control group. A typical starting concentration for this compound is in the range of 1-10 µM.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) depending on the downstream assay.
-
Downstream Analysis: Proceed with the desired assays to evaluate the combined effect of GSK3 knockdown and inhibition (e.g., cell viability assay, apoptosis assay, Western blot for signaling pathway analysis).
Protocol 4: Western Blot Analysis for GSK3 and Downstream Targets
This protocol is for assessing the protein levels of GSK3 and key downstream signaling molecules like β-catenin.
Materials:
-
Treated and control cell lysates
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GSK3α, anti-GSK3β, anti-β-catenin, anti-phospho-GSK3α/β (Ser21/9), and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Densitometry: Quantify the band intensities to determine relative protein expression levels.
Signaling Pathways
GSK3 is a key regulatory node in multiple signaling pathways. The diagrams below illustrate its role in the PI3K/Akt and Wnt/β-catenin pathways.
Conclusion
The combination of lentiviral shRNA-mediated gene silencing and small molecule inhibition offers a robust and versatile platform for investigating the complex biology of GSK3. This dual-targeting strategy can overcome the limitations of single-agent approaches, such as incomplete knockdown or the development of compensatory mechanisms. The detailed protocols and conceptual frameworks provided in these application notes are intended to guide researchers in designing and executing experiments to effectively probe the roles of GSK3 in health and disease, and to evaluate the therapeutic potential of its comprehensive inhibition. Careful optimization of experimental conditions, including MOI for viral transduction and inhibitor concentrations, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Studying Glycogen Metabolism in Hepatocytes using GSK3-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen synthase kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including the regulation of glycogen metabolism.[1][2] In hepatocytes, GSK3 is a key negative regulator of glycogen synthesis. It phosphorylates and inactivates glycogen synthase (GS), the rate-limiting enzyme in glycogenesis.[1][3] Insulin signaling leads to the phosphorylation and inactivation of GSK3, thereby promoting the dephosphorylation and activation of glycogen synthase and subsequent glycogen storage.[1]
GSK3 inhibitors are valuable tools for elucidating the intricacies of glycogen metabolism and for exploring potential therapeutic interventions for metabolic disorders such as type 2 diabetes. GSK3-IN-4 is a small molecule inhibitor of GSK3. By inhibiting GSK3 activity, this compound is expected to mimic the effects of insulin on glycogen synthesis, leading to an increase in glycogen storage in hepatocytes. These application notes provide a comprehensive guide for utilizing this compound to study glycogen metabolism in hepatocytes, including detailed protocols and data presentation.
Mechanism of Action
GSK3 phosphorylates glycogen synthase at multiple serine residues, which maintains the enzyme in its inactive state. The insulin signaling pathway, upon activation by insulin, activates protein kinase B (Akt/PKB), which in turn phosphorylates GSK3β at Serine 9, leading to its inactivation. This inhibition of GSK3 allows protein phosphatase 1 (PP1) to dephosphorylate glycogen synthase, converting it to its active form and thereby promoting glycogen synthesis. This compound, as a GSK3 inhibitor, directly blocks the catalytic activity of GSK3, thus bypassing the need for insulin signaling to activate glycogen synthase.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of GSK3 inhibitors on glycogen metabolism in hepatocytes. Note that these data are illustrative and the effects of this compound should be determined empirically.
Table 1: Effect of GSK3 Inhibition on Glycogen Synthase Activity
| Treatment | Glycogen Synthase Activity (mU/mg protein) | Fold Change vs. Control |
| Vehicle Control | 5.2 ± 0.6 | 1.0 |
| Insulin (100 nM) | 12.8 ± 1.1 | 2.5 |
| GSK3 Inhibitor (e.g., CHIR99021, 10 µM) | 15.1 ± 1.5 | 2.9 |
Data are presented as mean ± SD from a representative experiment.
Table 2: Effect of GSK3 Inhibition on Glycogen Content in Primary Hepatocytes
| Treatment | Glycogen Content (µg/mg protein) | Fold Change vs. Control |
| Vehicle Control | 25.4 ± 3.1 | 1.0 |
| Insulin (100 nM) | 68.2 ± 5.9 | 2.7 |
| GSK3 Inhibitor (e.g., SB216763, 10 µM) | 75.9 ± 6.8 | 3.0 |
Data are presented as mean ± SD from a representative experiment.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on glycogen metabolism in hepatocytes.
Protocol 1: Treatment of Hepatocytes with this compound
Materials:
-
Primary hepatocytes or hepatocyte cell lines (e.g., HepG2, Huh7)
-
Appropriate cell culture medium (e.g., DMEM, Williams' E Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture hepatocytes in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed cells in multi-well plates at a density that allows for optimal growth and treatment.
-
Starvation (Optional): For studies investigating the direct effects on glycogen synthesis, it may be beneficial to starve the cells of serum for 4-16 hours prior to treatment to reduce basal signaling.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 25, 50 µM) to determine the optimal concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 1, 4, 8, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.
-
-
Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream analysis.
Protocol 2: Measurement of Glycogen Content
Materials:
-
Treated hepatocyte cell pellets
-
Glycogen Assay Kit (commercially available kits are recommended)
-
Deionized water
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the cell pellets according to the instructions provided with the glycogen assay kit. This typically involves homogenization in a specific buffer.
-
Glycogen Hydrolysis: The assay principle involves the enzymatic hydrolysis of glycogen to glucose. Incubate the cell lysates with the provided hydrolysis enzyme (e.g., amyloglucosidase).
-
Glucose Measurement: The resulting glucose is then measured using a colorimetric or fluorometric assay, which is typically included in the kit.
-
Quantification: Generate a standard curve using the provided glucose or glycogen standards.
-
Normalization: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). Normalize the glycogen content to the total protein concentration (µg glycogen/mg protein).
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Materials:
-
Treated hepatocyte cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-GSK3β (Ser9)
-
Total GSK3β
-
Phospho-Glycogen Synthase (Ser641)
-
Total Glycogen Synthase
-
β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathway of GSK3 in Glycogen Metabolism
Caption: GSK3 signaling in glycogen metabolism.
Experimental Workflow for Studying this compound in Hepatocytes
Caption: Experimental workflow for this compound studies.
Logical Relationship of GSK3 Inhibition and Glycogen Synthesis
Caption: GSK3 inhibition and glycogen synthesis.
References
- 1. Glycogen synthase kinase 3: more than a namesake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK3-IN-4 Concentration
Welcome to the technical support center for GSK3-IN-4. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing the experimental concentration of this compound while ensuring cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Glycogen Synthase Kinase-3 (GSK3) is a serine/threonine kinase that is a key regulator in a multitude of cellular processes, including glycogen metabolism, cell signaling, proliferation, and apoptosis.[1][2][3] It exists in two isoforms, GSK3α and GSK3β.[4] Unlike most kinases, GSK3 is typically active in resting cells and is inhibited by various signaling pathways, such as the Wnt/β-catenin and PI3K/Akt pathways. This compound is a small molecule inhibitor that targets the ATP-binding pocket of GSK3, preventing the phosphorylation of its downstream substrates. By inhibiting GSK3, this compound can influence signaling pathways that are critical for cell fate. For example, inhibition of GSK3 prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to activate gene transcription.
Caption: Simplified Wnt/β-catenin signaling pathway showing inhibition of GSK3.
Q2: What is a recommended starting concentration for a this compound cell viability experiment?
A common practice for a new inhibitor is to perform a broad dose-response curve, spanning several orders of magnitude (e.g., 1 nM to 100 µM), to determine the half-maximal inhibitory concentration (IC50). For kinase inhibitors, concentrations effective in cell-based assays are typically below 10 µM. Higher concentrations may lead to off-target effects.
The optimal concentration of this compound is highly dependent on the cell line being used. Different cell lines can exhibit varied sensitivity to GSK3 inhibition. Below is a table summarizing reported IC50 values for a similar GSK3 inhibitor, 9-ING-41, in various lymphoma cell lines, which can serve as a starting reference.
| Cell Line (Lymphoma Type) | IC50 for Cell Proliferation (µM) |
| Jeko-1 (MCL) | 0.5 |
| Mino (MCL) | 0.5 |
| Hut78 (TCL) | 1.0 |
| OCI-Ly3 (DLBCL) | 2.5 |
| SU-DHL4 (DLBCL) | 2.5 |
| (Data adapted from a study on GSK3 inhibitor 9-ING-41) |
It is recommended to start with a 10-point serial dilution centered around the expected IC50 value. For example, if the expected IC50 is 1 µM, a range from 10 nM to 100 µM would be appropriate for an initial screen.
Q3: How long should I incubate my cells with this compound?
The ideal incubation time depends on the specific biological question and the cell cycle length of your chosen cell line.
-
Short-term (1-24 hours): Useful for studying acute effects on signaling pathways, such as changes in protein phosphorylation.
-
Long-term (24-72 hours or longer): Necessary for assessing effects on cell viability, proliferation, or apoptosis, as these processes take longer to manifest.
A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal endpoint for your specific assay and cell line.
Troubleshooting Guide
Q1: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?
Unexpected cytotoxicity can arise from several sources. It's crucial to systematically rule out potential causes.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle-only control.
-
Compound Precipitation: Visually inspect the media in the wells for any signs of compound precipitation, which can cause cellular stress. Pre-warming media to 37°C before adding the compound stock can help.
-
Cell Line Sensitivity: Some cell lines are inherently more dependent on GSK3 signaling for survival. The observed toxicity may be a genuine, on-target effect.
-
Off-Target Effects: At higher concentrations, small molecules can interact with unintended targets. To verify that the effect is specific to GSK3, consider using a structurally different GSK3 inhibitor to see if it produces the same phenotype.
Q2: My results are not consistent between experiments. How can I improve reproducibility?
Inconsistent results often stem from minor variations in experimental protocol.
-
Standardize Cell Seeding: Ensure you use a consistent cell seeding density and cells within a similar passage number range for all experiments.
-
Compound Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots at -20°C or -80°C.
-
Assay Conditions: Standardize all incubation times, reagent concentrations, and measurement parameters precisely.
Q3: How do I confirm that the observed effects on cell viability are specifically due to GSK3 inhibition?
This is a critical question in pharmacological studies.
-
Western Blotting: The most direct method is to probe for the phosphorylation status of a known GSK3 substrate. Inhibition of GSK3 should lead to a decrease in the phosphorylation of its direct targets (e.g., phospho-β-catenin (Ser33/37/Thr41)) and an increase in total β-catenin levels.
-
Rescue Experiments: If GSK3 inhibition causes a specific phenotype, determine if that phenotype can be "rescued" by expressing a drug-resistant mutant of GSK3 or by manipulating downstream effectors.
-
Use Multiple Inhibitors: As mentioned previously, using a structurally unrelated GSK3 inhibitor should replicate the results. This helps to rule out off-target effects specific to the chemical scaffold of this compound.
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using an MTT Assay
This protocol provides a framework for a dose-response experiment to find the IC50 of this compound.
Caption: Experimental workflow for an MTT-based dose-response assay.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2x concentrated serial dilutions of this compound in culture media. A common approach is a 10-point, 1:3 serial dilution. Remember to prepare a 2x vehicle control (e.g., 0.2% DMSO in media if the final concentration will be 0.1%).
-
Cell Treatment: Remove the old media from the cells and add 50 µL of fresh media. Then add 50 µL of the 2x concentrated compound dilutions to the appropriate wells. This brings the final volume to 100 µL and the compound/vehicle to its 1x final concentration.
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control wells to determine the percent viability.
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Example Data Presentation:
| This compound (µM) | Absorbance (570nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100.0% |
| 0.01 | 1.23 | 98.4% |
| 0.03 | 1.20 | 96.0% |
| 0.1 | 1.12 | 89.6% |
| 0.3 | 0.95 | 76.0% |
| 1.0 | 0.65 | 52.0% |
| 3.0 | 0.30 | 24.0% |
| 10.0 | 0.15 | 12.0% |
| 30.0 | 0.12 | 9.6% |
| 100.0 | 0.11 | 8.8% |
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. Maintaining glycogen synthase kinase-3 activity is critical for mTOR kinase inhibitors to inhibit cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GSK3-IN-4 Off-Target Effects
Disclaimer: Information regarding the specific off-target profile and selectivity of "GSK3-IN-4" is not publicly available in the reviewed scientific literature. This guide provides a generalized framework for troubleshooting off-target effects of Glycogen Synthase Kinase 3 (GSK3) inhibitors, using known GSK3 inhibitors as examples. The principles and methodologies described are broadly applicable to novel kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with GSK3 inhibitors?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target, in this case, GSK3α and GSK3β.[1] This is a significant concern because the ATP-binding sites of many kinases are highly conserved, leading to the potential for broad cross-reactivity.[1] Unintended off-target interactions can lead to misleading experimental results, cellular toxicity, and a lack of specific efficacy, complicating data interpretation and the development of therapeutic agents.
Q2: I'm observing a cellular phenotype that is inconsistent with the known functions of GSK3. Could this be an off-target effect of this compound?
A2: It is highly possible. Discrepancies between the observed phenotype and the established roles of the target kinase are a common indication of off-target effects. GSK3 is involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[2] If your observed phenotype does not align with these known functions, it is crucial to investigate potential off-target activities.
Q3: How can I begin to experimentally validate whether the effects I'm seeing are on-target or off-target?
A3: A multi-pronged approach is recommended to distinguish between on-target and off-target effects:
-
Use a structurally unrelated inhibitor: Employ a different GSK3 inhibitor with a distinct chemical scaffold. If this second inhibitor does not reproduce the observed phenotype, it suggests the original effect may be off-target.
-
Perform a rescue experiment: If possible, transfect cells with a drug-resistant mutant of GSK3. If the on-target effects are rescued but the phenotype is not, this points to an off-target mechanism.
-
Dose-response analysis: Compare the concentration of this compound required to produce the cellular phenotype with its biochemical IC50 for GSK3. A significant discrepancy between these values may indicate that the phenotype is driven by an off-target with a different potency.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cytotoxicity are observed at effective concentrations of this compound.
| Possible Cause | Troubleshooting/Validation Strategy | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen (e.g., KINOMEscan™) to identify other kinases inhibited by this compound at similar concentrations. 2. Test other potent and selective GSK3 inhibitors (see table below) to see if they produce similar cytotoxicity. | 1. Identification of unintended kinase targets that may be responsible for the toxicity. 2. If other selective GSK3 inhibitors are not cytotoxic at effective concentrations, the toxicity of this compound is likely off-target. |
| Compound solubility issues | 1. Visually inspect the cell culture media for any signs of compound precipitation. 2. Include a vehicle-only control (e.g., DMSO) to ensure the solvent is not contributing to the toxicity. | 1. Prevention of non-specific effects caused by compound precipitation. 2. Confirmation that the observed toxicity is due to the compound and not the vehicle. |
Issue 2: Inconsistent or unexpected experimental results when using this compound.
| Possible Cause | Troubleshooting/Validation Strategy | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to analyze the phosphorylation status of key proteins in related signaling pathways (e.g., Akt, ERK, mTOR).[3] 2. Consider using a combination of inhibitors to block both the primary target and any identified compensatory pathways. | 1. A clearer understanding of the cellular response to GSK3 inhibition. 2. More consistent and interpretable results by mitigating feedback loops. |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent across different cellular contexts. | 1. Distinguishes between general off-target effects and those that are specific to a particular cell line's genetic background or expressed kinome. |
| Inhibitor instability | 1. Prepare fresh stock solutions of the inhibitor. Avoid repeated freeze-thaw cycles. | 1. Ensures that the observed effects are due to the active compound and not a degradation product. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) for several known GSK3 inhibitors against their target and some common off-target kinases. A lower IC50 value indicates higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.
Table 1: On-Target Potency of Example GSK3 Inhibitors
| Inhibitor | GSK3α IC50 (nM) | GSK3β IC50 (nM) |
| AR-A014418 | - | 104[4] |
| SB-216763 | 34.3 | 34.3 |
| 9-ING-41 | - | (GI50 50-100 nM in cells) |
Data is compiled from various public sources and should be used for illustrative purposes.
Table 2: Selectivity Profile of Example GSK3 Inhibitors
| Inhibitor | Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. GSK3β |
| AR-A014418 | cdk2 | >100,000 | >961 |
| AR-A014418 | cdk5 | >100,000 | >961 |
| SB-216763 | 24 other kinases | >10,000 | >291 |
This data highlights the importance of consulting selectivity data when available. The lack of potent off-target activity for these compounds in the tested panels suggests they are relatively selective for GSK3.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 value of a GSK3 inhibitor in a biochemical assay format.
Materials:
-
Purified recombinant human GSK3β
-
GSK3 substrate (e.g., a pre-phosphorylated peptide like CREBtide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
This compound and control inhibitors
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Kinase Reaction:
-
Add 25 nL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a high-activity control (0% inhibition) and wells without enzyme as a low-activity control (100% inhibition).
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Dispense the kinase/substrate mix into the wells.
-
Prepare an ATP solution in kinase assay buffer at a concentration close to its Km for GSK3β.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Western Blotting for In-Cell Target Engagement and Pathway Analysis
This protocol is for assessing the phosphorylation status of GSK3 substrates and downstream signaling pathways in cells treated with a GSK3 inhibitor.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GSK3α/β (Ser21/9), anti-total-GSK3α/β, anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis:
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Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Use a loading control like β-actin to ensure equal protein loading.
Mandatory Visualizations
Caption: Simplified GSK3 signaling pathways and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with a GSK3 inhibitor.
References
- 1. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
- 4. selleckchem.com [selleckchem.com]
How to improve GSK3-IN-4 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists effectively use GSK3-IN-4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO).
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in high-purity DMSO to a concentration of 10 mM. Warming the solution to 37°C and brief vortexing can aid in dissolution. For some inhibitors, ultrasonic treatment may also be beneficial.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Store the DMSO stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q4: I observed precipitation when diluting my this compound stock solution in aqueous media. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. To mitigate this, we recommend diluting the DMSO stock solution into your final culture medium or buffer while vortexing to ensure rapid and even distribution. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation persists, consider using a surfactant like Tween-80 or a solubilizing agent such as PEG300 in your formulation for in vivo studies.[1][2]
Q5: Is this compound stable in cell culture medium?
A5: The stability of this compound in cell culture medium can vary depending on the specific medium composition, pH, and temperature. It is recommended to prepare fresh dilutions of the inhibitor in your experimental medium for each experiment. For long-term experiments, the medium containing this compound should be replaced periodically (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution at -20°C | The compound may have limited solubility in DMSO at low temperatures. | Gently warm the stock solution to room temperature or 37°C and vortex to redissolve the compound before use. Ensure the stock solution is clear before making dilutions. |
| Inconsistent experimental results | 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.2. Instability of the compound in the experimental buffer or medium over the course of the experiment. | 1. Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles.2. Perform a time-course experiment to assess the stability of this compound in your specific experimental conditions. Consider replenishing the compound during long incubations. |
| Low or no observable activity | 1. The compound has precipitated out of the solution.2. The concentration used is too low.3. The compound has degraded. | 1. Visually inspect for precipitation. If present, refer to the troubleshooting steps for precipitation.2. Perform a dose-response experiment to determine the optimal concentration for your system.3. Verify the activity of your stock solution in a control experiment with a known positive readout. |
Quantitative Data Summary
The following table summarizes the general solubility and stability information for GSK3 inhibitors similar to this compound.
| Parameter | Value | Notes |
| Solubility in DMSO | ≥ 10 mM | Warming and sonication may be required. |
| Solubility in Ethanol | Limited | Generally lower than in DMSO. |
| Solubility in Water | Insoluble | |
| Stock Solution Storage | -20°C for 1 month-80°C for 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stability in Aqueous Buffer | Variable | Dependent on pH, temperature, and buffer composition. Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Equilibrate the vial of powdered this compound to room temperature before opening.
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Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to aid dissolution. If necessary, warm the solution to 37°C for 5-10 minutes.
-
Once the powder is completely dissolved, centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Prepare a fresh 10 µM working solution of this compound in your experimental buffer (e.g., PBS or cell culture medium) from a 10 mM DMSO stock.
-
Incubate the working solution at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of the intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Alternatively, the biological activity of the aged solution can be tested in a cell-based assay and compared to a freshly prepared solution.
-
Plot the concentration or activity of this compound against time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway showing the inhibitory role of GSK3 and the action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting decision tree for common issues with this compound solutions.
References
Technical Support Center: GSK3-IN-4 Cytotoxicity in Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of GSK3-IN-A in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of GSK3-IN-4 in primary neuron cultures?
A1: There is limited publicly available data on the specific cytotoxicity of this compound in primary neuron cultures. A supplier datasheet indicates an IC50 value of 0.101-1 μM for GSK-3α and GSK-3β in a biochemical caliper assay. However, this is not a cell-based cytotoxicity value. For primary neurons, which are post-mitotic and sensitive to insults, the cytotoxic concentration may differ. It is crucial to perform a dose-response experiment to determine the optimal non-toxic and effective concentrations for your specific primary neuron type and experimental conditions. A starting point for a 24-hour exposure could be a logarithmic dilution series, for instance, from 10 nM to 10 µM.
Q2: What are the potential mechanisms of cytotoxicity for GSK3 inhibitors in primary neurons?
A2: While potent GSK3 inhibitors are often used for their neuroprotective or differentiation-promoting effects, at higher concentrations or with prolonged exposure, they can induce cytotoxicity through several mechanisms. Glycogen synthase kinase 3 (GSK3) is a critical regulator of numerous cellular processes in neurons, including neurogenesis, neuronal migration, and survival[1][2]. Inhibition of GSK3 can lead to apoptosis if cellular signaling is sufficiently perturbed[3]. For instance, GSK3β has been shown to directly phosphorylate the pro-apoptotic protein Bax, promoting its mitochondrial localization during neuronal apoptosis[3].
Q3: How can I differentiate between cytotoxicity and other effects of this compound on neuronal function?
A3: Cytotoxicity refers to cell death, which can be quantified using assays that measure membrane integrity (e.g., LDH release assay) or metabolic activity (e.g., MTT or resazurin assay). Functional effects, on the other hand, involve alterations in neuronal activity or morphology without causing cell death. These can be assessed through methods like neurite outgrowth analysis, immunocytochemistry for synaptic markers, or electrophysiological recordings (e.g., using multi-electrode arrays) to measure changes in firing rates and network activity. It is common for a compound to exhibit functional effects at concentrations lower than those that induce cytotoxicity.
Q4: What is a recommended duration of exposure to this compound for an initial cytotoxicity assessment?
A4: For an initial acute cytotoxicity assessment, a 24-hour exposure is a standard starting point. However, depending on the research question, longer exposure times (e.g., 48 or 72 hours) may be necessary to observe chronic effects. It is advisable to perform a time-course experiment to determine the optimal exposure duration for your specific experimental goals.
Q5: Should I expect different cytotoxic effects of this compound on different types of primary neurons (e.g., cortical vs. hippocampal)?
A5: Yes, it is possible. Different neuronal populations can have varying sensitivities to pharmacological agents due to differences in their developmental stage, receptor expression, and intrinsic signaling pathways. Therefore, it is recommended to empirically determine the cytotoxic profile of this compound for each specific primary neuron type you are working with.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in cytotoxicity assay | - Media components interfering with the assay reagents.- Contamination of the culture. | - Run assay controls with media and the compound but without cells to determine background signal.- Regularly check cultures for signs of contamination (e.g., cloudy media, rapid pH change). |
| No dose-dependent cytotoxicity observed | - The concentration range tested is too low.- this compound is not cytotoxic under the tested conditions.- The compound has degraded. | - Expand the concentration range to higher levels (e.g., up to 100 µM).- Consider that at the tested concentrations, the compound may have functional effects without being cytotoxic.- Confirm the stability of this compound in your culture medium over the exposure period. |
| High variability between replicate wells | - Uneven cell plating density.- Inconsistent compound addition.- Edge effects in the multi-well plate. | - Ensure a homogeneous single-cell suspension before plating.- Use calibrated pipettes and consistent technique for adding the compound.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpected neuronal morphology changes | - GSK3 inhibition is affecting cytoskeletal dynamics.- Off-target effects of the compound. | - Document morphological changes with microscopy. This may be an expected outcome of GSK3 inhibition, which is known to regulate microtubule-associated proteins.- Compare the observed phenotype with that of other known GSK3 inhibitors. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for other well-characterized GSK3 inhibitors used in primary neuron cultures. This data can serve as a reference for designing experiments with this compound.
| GSK3 Inhibitor | Cell Type | Concentration Range | Observed Effect | Reference |
| SB216763 | Primary retinal neurons | Pretreatment for 24 hours | Decreased DNA double-strand breaks and enhanced cell viability. | |
| SB216763 | Cerebellar granule neurons | 3 µM | Neuroprotection from apoptotic cell death. | |
| CHIR99021 | Mouse embryonic stem cells | IC50 of 4.9 µM | Cytotoxicity. | |
| AR-A014418 | In vivo (mice) | 0.01-1 mg/kg (i.p.) | Antihyperalgesic effects in a neuropathic pain model. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using the MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound in primary neuron cultures.
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal) plated in 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete neuron culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Plate primary neurons at an appropriate density in a 96-well plate coated with a suitable substrate (e.g., poly-D-lysine). Allow the neurons to adhere and mature for at least 7 days in vitro (DIV) before treatment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete neuron culture medium from the stock solution. A suggested starting range is 10 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Carefully remove half of the culture medium from each well and replace it with an equal volume of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control wells.
Signaling Pathways and Workflows
GSK3 Signaling Pathway in Neurons
Glycogen synthase kinase 3 (GSK3) is a constitutively active serine/threonine kinase that is a key regulator in multiple signaling pathways within neurons. Its activity is primarily regulated by inhibitory phosphorylation.
Caption: Simplified GSK3 signaling pathway in neurons and the inhibitory action of this compound.
Experimental Workflow for Cytotoxicity Assessment
A systematic workflow is essential for reliably assessing the cytotoxicity of a novel compound like this compound in primary neuron cultures.
Caption: A structured workflow for assessing the cytotoxicity of this compound in primary neurons.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during cytotoxicity experiments with this compound.
Caption: A decision-making diagram for troubleshooting cytotoxicity experiments.
References
Technical Support Center: Overcoming Resistance to GSK3-IN-4 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to GSK3-IN-4, an ATP-competitive Glycogen Synthase Kinase 3 (GSK3) inhibitor, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of GSK3 and preventing the phosphorylation of its downstream substrates.[1][2] GSK3 is a key regulator of numerous cellular processes, including cell proliferation, apoptosis, and differentiation, and is implicated in various signaling pathways such as Wnt/β-catenin and PI3K/Akt.[3][4][5] By inhibiting GSK3, this compound can modulate these pathways to induce anti-tumor effects.
Q2: What are the potential mechanisms of acquired resistance to this compound in cancer cells?
Acquired resistance to ATP-competitive kinase inhibitors like this compound can arise through several mechanisms:
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Point mutations in the GSK3B ATP-binding site: These mutations can reduce the binding affinity of the inhibitor, rendering it less effective.
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Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of GSK3 by upregulating parallel signaling pathways that promote survival and proliferation, such as the PI3K/Akt/mTOR or Ras/Raf/MEK/ERK pathways.
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of the inhibitor out of the cell, reducing its intracellular concentration.
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Altered drug metabolism: Cancer cells may develop mechanisms to metabolize and inactivate the inhibitor more rapidly.
Q3: Are there known combination therapies to overcome this compound resistance?
While specific combination therapies for this compound are not extensively documented, studies with other GSK3 inhibitors, such as 9-ING-41, have shown that combining them with conventional chemotherapy can enhance efficacy and overcome chemoresistance. For example, the combination of a GSK3 inhibitor with agents like CCNU has been effective in chemoresistant glioblastoma models. Combining GSK3 inhibitors with immunotherapy is also a promising strategy, as GSK3 inhibition can reduce the expression of immune checkpoint proteins like PD-1 on T-cells.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
Symptoms:
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The IC50 value of this compound in your cancer cell line has significantly increased over time.
-
Treated cells resume proliferation after an initial period of growth inhibition.
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Downstream targets of GSK3 (e.g., β-catenin, c-Myc) show restored activity despite treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step |
| Mutation in GSK3β ATP-binding site | 1. Sequence the GSK3B gene in resistant cells to identify potential mutations. 2. If a mutation is confirmed, consider switching to a non-ATP-competitive or substrate-competitive GSK3 inhibitor. |
| Activation of bypass signaling pathways | 1. Perform a phosphoproteomic screen or western blot analysis to assess the activation status of key survival pathways (e.g., p-Akt, p-ERK). 2. If a bypass pathway is activated, consider a combination therapy approach. For example, if the PI3K/Akt pathway is upregulated, combine this compound with a PI3K or Akt inhibitor. |
| Increased drug efflux | 1. Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to assess efflux pump activity. 2. If efflux is increased, consider co-treatment with an ABC transporter inhibitor. |
Issue 2: High Intrinsic Resistance to this compound in a New Cancer Cell Line
Symptoms:
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The cancer cell line exhibits a high IC50 value for this compound from the initial experiments.
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Minimal or no apoptosis or cell cycle arrest is observed at standard concentrations of the inhibitor.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step |
| Low GSK3β expression or activity | 1. Assess the basal expression and activity levels of GSK3β in the cell line via western blot (total GSK3β and p-GSK3β Y216). 2. If GSK3β levels or activity are low, this cell line may not be a suitable model for this compound treatment. |
| Dominant pro-survival signaling | 1. Characterize the baseline activation of major survival pathways (PI3K/Akt, MAPK, etc.). 2. Cell lines with strong constitutive activation of these pathways may be inherently resistant to single-agent GSK3 inhibition. Consider combination therapy from the outset. |
| Cell line-specific context | The role of GSK3 can be context-dependent, acting as a tumor suppressor in some cancers and a tumor promoter in others. In some contexts, GSK3 inhibition may not be cytotoxic. Evaluate the effect of this compound on other cellular phenotypes like migration or invasion. |
Data Summary
Table 1: IC50 Values of Selected GSK3 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| AR-A014418 | BxPC-3 | Pancreatic Cancer | ~5 | |
| SB-216763 | BxPC-3 | Pancreatic Cancer | ~2.5 | |
| 9-ING-41 | Various | Advanced Cancers | In clinical trials | |
| Tideglusib | Various | Alzheimer's, Cancer | In clinical trials |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Activation
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Cell Lysis: Treat cells with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, GSK3β) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified GSK3 signaling in the PI3K/Akt and Wnt/β-catenin pathways.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3 as potential target for therapeutic intervention in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3 - Wikipedia [en.wikipedia.org]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GSK3-IN-4 inconsistent results in Western blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies researchers may encounter when using GSK3-IN-4 in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in a Western blot experiment?
This compound is a potent inhibitor of Glycogen Synthase Kinase 3 (GSK3), with IC50 values in the range of 0.101-1 μM for both GSK3α and GSK3β isoforms. GSK3 is a constitutively active serine/threonine kinase involved in various cellular processes.[1][2] In many signaling pathways, such as the insulin and Wnt pathways, GSK3 activity is inhibited.[1][3]
In a Western blot experiment, treatment with this compound is expected to mimic the inhibition of GSK3. A primary downstream effect of GSK3 inhibition in the canonical Wnt signaling pathway is the stabilization and accumulation of β-catenin. Therefore, you would expect to see an increase in the total β-catenin protein levels in your cell lysates.
Another common readout for GSK3 activity is its own phosphorylation status. GSK3 is inhibited by phosphorylation at Ser21 (for GSK3α) and Ser9 (for GSK3β). However, as this compound is an ATP-competitive inhibitor, it directly blocks the kinase activity rather than inducing inhibitory phosphorylation. Therefore, you may not necessarily see an increase in p-GSK3α/β (Ser21/9) levels. The primary and most reliable readout for this compound activity in many cell types is the accumulation of β-catenin.
Q2: What is the recommended concentration and treatment time for this compound?
The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific experimental goals. Based on its IC50 value of 0.101-1 μM, a good starting point for a dose-response experiment would be to test a range of concentrations from 0.1 µM to 10 µM. Treatment times can range from a few hours to overnight (16-24 hours) to observe significant accumulation of downstream targets like β-catenin. It is highly recommended to perform a time-course and dose-response experiment for your specific cell system to determine the optimal conditions.
Q3: How should I prepare and store this compound?
For specific storage and preparation instructions, always refer to the datasheet provided by the supplier. Generally, small molecule inhibitors are provided as a solid and should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working dilutions in cell culture media, ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all experimental conditions, including the vehicle control.
Troubleshooting Guide for Inconsistent Western Blot Results
Problem 1: No change or a decrease in β-catenin levels after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Inactive Inhibitor | - Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles. - Purchase the inhibitor from a reputable supplier and check the certificate of analysis. |
| Suboptimal Inhibitor Concentration or Incubation Time | - Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM). - Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for your cell line. |
| Low Basal β-catenin Turnover | - Some cell lines may have a low basal rate of β-catenin degradation, making it difficult to observe accumulation. - Consider using a positive control, such as treatment with Wnt3a conditioned media or another known GSK3 inhibitor like CHIR99021, to confirm that the pathway can be activated in your cells. |
| Cell Line Insensitivity | - The Wnt/β-catenin pathway may not be the dominant regulatory pathway in your chosen cell line, or there may be compensatory mechanisms. - Research the specific signaling pathways of your cell line. |
| Technical Issues with Western Blotting | - Antibody Performance: Ensure your β-catenin antibody is validated for Western blotting and is used at the recommended dilution. Run a positive control lysate if available. - Protein Transfer: Verify efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S. - Sample Preparation: Always include protease inhibitors in your lysis buffer to prevent protein degradation. Keep samples on ice throughout the preparation process. |
Problem 2: High background or non-specific bands on the Western blot.
| Possible Cause | Troubleshooting Steps |
| Antibody Concentration Too High | - Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background. |
| Inadequate Blocking | - Block the membrane for at least 1 hour at room temperature or overnight at 4°C. - Common blocking agents include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. For phospho-antibodies, BSA is generally recommended as milk contains phosphoproteins that can increase background. |
| Insufficient Washing | - Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST). |
| Contaminated Buffers | - Use freshly prepared buffers to avoid microbial growth, which can lead to background noise. |
| Membrane Drying | - Ensure the membrane does not dry out at any stage of the blotting process. |
| Off-Target Effects of this compound | - While this compound is a potent GSK3 inhibitor, off-target effects at higher concentrations are possible with any small molecule inhibitor. - Use the lowest effective concentration determined from your dose-response experiment. |
Problem 3: Inconsistent band intensities for loading controls.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Protein Quantification | - Use a reliable protein quantification assay (e.g., BCA or Bradford) and ensure accurate pipetting. |
| Uneven Sample Loading | - Be meticulous when loading equal amounts of protein into each well of the gel. |
| Incomplete Cell Lysis | - Ensure complete cell lysis to obtain a representative protein sample. This can be improved by adequate scraping, vortexing, and incubation on ice. |
Experimental Protocols
Detailed Protocol for Western Blotting Analysis of β-catenin stabilization by this compound
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density to ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Prepare a fresh dilution of this compound in your cell culture medium from a DMSO stock. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for the desired time (e.g., 16 hours).
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
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Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
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Add 4X Laemmli sample buffer to your protein lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
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To verify equal loading, probe the same membrane for a loading control protein like β-actin or GAPDH.
-
-
Detection:
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Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
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Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for inconsistent Western blotting results with this compound.
References
- 1. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3: A Kinase Balancing Promotion and Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining GSK3-IN-4 Delivery in Animal Studies
Welcome to the technical support center for GSK3-IN-4. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the in vivo administration of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate the smooth execution of your experiments.
For the purposes of this guide, this compound is identified as the compound CG0009 (CAS 944744-57-4) , a potent Glycogen Synthase Kinase 3 (GSK3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CG0009) is a potent, novel small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1] GSK3 is a serine/threonine kinase that is a key regulator in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[2][3] It is a constitutively active enzyme that is inhibited in response to various signaling pathways, most notably the PI3K/Akt and Wnt signaling pathways. By inhibiting GSK3, this compound can modulate the downstream effects of these pathways, making it a valuable tool for studying various disease models, including neurodegenerative diseases, diabetes, and cancer.
Q2: What are the main challenges in delivering this compound in animal studies?
A2: The primary challenge in the in vivo delivery of this compound is its poor aqueous solubility. Like many kinase inhibitors, its hydrophobic nature can lead to difficulties in preparing stable and homogenous formulations for administration, potentially causing inaccurate dosing, low bioavailability, and precipitation at the injection site. This can result in high variability and poor reproducibility of experimental results.[4][5]
Q3: What are the recommended starting formulations for in vivo administration of this compound?
A3: Due to its low aqueous solubility, this compound requires a vehicle that can solubilize or suspend the compound effectively. Based on available data for CG0009, several formulation strategies can be employed. The choice of vehicle will depend on the desired route of administration (e.g., oral gavage, intraperitoneal injection) and the specific animal model. Below are some suggested starting formulations.
Data Presentation: Formulation Strategies for this compound (CG0009)
| Formulation Component | Vehicle Type | Suitability | Key Considerations |
| Co-solvents | DMSO, PEG300, PEG400 | Oral, Intraperitoneal | DMSO should be used at the lowest effective concentration to avoid toxicity. A combination of co-solvents is often more effective. |
| Surfactants | Tween 80 | Oral, Intraperitoneal | Used in combination with co-solvents to improve solubility and stability of the formulation. |
| Suspending Agents | Carboxymethyl cellulose (CMC) | Oral | Useful for creating a uniform suspension for oral gavage. Particle size of the compound can be critical. |
| Lipid-based Vehicles | Corn oil | Oral, Intraperitoneal | Can improve oral bioavailability for lipophilic compounds. |
| Complexing Agents | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Intraperitoneal, Intravenous | Can form inclusion complexes to enhance aqueous solubility. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo delivery of this compound.
Problem 1: this compound precipitates out of solution during formulation or upon administration.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Optimize Co-solvent/Surfactant Ratios: Systematically vary the ratios of co-solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween 80) to find the optimal balance for solubility and stability. 2. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous component of the vehicle may improve solubility. This should be done cautiously, keeping the physiological tolerance of the animal in mind. 3. Use of Cyclodextrins: Consider using a cyclodextrin-based formulation to enhance aqueous solubility through inclusion complex formation. |
| Incorrect Formulation Procedure | 1. Dissolve Completely in Organic Solvent First: Ensure this compound is fully dissolved in the organic solvent (e.g., DMSO) before adding any aqueous components. 2. Slow Addition of Aqueous Phase: Add the aqueous vehicle dropwise while vortexing or stirring to prevent the compound from crashing out of solution. 3. Gentle Warming/Sonication: Gentle warming (to ~37°C) or brief sonication can aid in dissolution, but be cautious of potential compound degradation. |
| Temperature Effects | 1. Prepare Formulations at Room Temperature: Unless specified otherwise, prepare formulations at room temperature as solubility can decrease at lower temperatures. 2. Maintain Temperature During Dosing: If the formulation is sensitive to temperature changes, try to maintain a consistent temperature during the dosing procedure. |
Problem 2: High variability in efficacy or pharmacokinetic (PK) data between animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing due to Formulation Instability | 1. Prepare Fresh Formulations: Prepare the dosing solution fresh each day to avoid issues with compound degradation or precipitation over time. 2. Ensure Homogeneity: If using a suspension, ensure it is thoroughly mixed before drawing each dose to guarantee uniform concentration. |
| Variable Oral Bioavailability | 1. Standardize Fasting/Feeding Schedule: The presence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs. Standardize the feeding schedule for all animals in the study. 2. Consider Intraperitoneal (IP) Injection: IP administration bypasses the gastrointestinal tract and can provide more consistent systemic exposure for compounds with poor oral absorption. |
| Improper Administration Technique | 1. Ensure Proper Training: All personnel administering the compound should be thoroughly trained in the chosen route of administration (e.g., oral gavage, IP injection). 2. Verify Administration: For oral gavage, ensure the compound is delivered to the stomach and not the esophagus or lungs. For IP injections, aspirate to ensure a blood vessel or organ has not been punctured. |
Problem 3: Adverse effects or toxicity observed in animals.
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | 1. Minimize DMSO Concentration: High concentrations of DMSO can be toxic. Aim for a final DMSO concentration of <10% in the administered formulation, and ideally lower for chronic studies. 2. Conduct Vehicle Toxicity Pilot Study: Before initiating a large-scale experiment, dose a small cohort of animals with the vehicle alone to assess for any adverse effects. |
| On-target Toxicity | 1. Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Reduce Dose or Dosing Frequency: If on-target toxicity is suspected, reduce the dose or the frequency of administration. |
| Compound Precipitation at Injection Site | 1. Observe Injection Site: After administration, monitor the injection site for any signs of inflammation, swelling, or precipitation. 2. Reformulate for Better Solubility: If precipitation is observed, a more robust formulation with improved solubility is required. |
Experimental Protocols
The following are generalized protocols for the preparation of this compound formulations for in vivo studies, based on common practices for poorly soluble compounds and information for CG0009. Researchers should optimize these protocols based on their specific experimental needs.
Protocol 1: Co-solvent/Surfactant Formulation for Intraperitoneal (IP) Injection
Materials:
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This compound (CG0009) powder
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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PEG300, sterile
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Tween 80, sterile
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Sterile saline (0.9% NaCl)
Procedure:
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Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to make a 10 mg/mL stock solution. Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
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Prepare the vehicle mixture. In a separate sterile tube, combine PEG300 and Tween 80. A common starting ratio is 40% PEG300 and 5% Tween 80 of the final volume.
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Combine the stock solution and vehicle. Slowly add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture while vortexing.
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Add the aqueous component. Slowly add sterile saline to the organic mixture while vortexing to reach the final desired concentration. For example, a final vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
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Visually inspect the final formulation. The solution should be clear and free of any visible precipitates. Prepare this formulation fresh daily.
Protocol 2: Suspension for Oral Gavage
Materials:
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This compound (CG0009) powder
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Carboxymethyl cellulose sodium salt (CMC), low viscosity
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Tween 80
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Sterile water
Procedure:
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Prepare the vehicle. Prepare a 0.5% (w/v) CMC solution in sterile water. Add 0.1% (v/v) Tween 80 to the CMC solution to act as a wetting agent. Stir until the CMC is fully hydrated and the solution is homogenous.
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Weigh the required amount of this compound.
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Create a paste. Add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. This ensures the compound is adequately wetted.
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Prepare the final suspension. Gradually add the remaining vehicle to the paste while stirring or vortexing to achieve the desired final concentration.
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Maintain suspension during dosing. Stir the suspension continuously during dosing to ensure a homogenous mixture is administered to each animal.
Mandatory Visualizations
Signaling Pathways
Caption: GSK3 signaling is regulated by the PI3K/Akt and Wnt pathways.
Experimental Workflow
References
Issues with GSK3-IN-4 specificity in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the specificity of GSK3-IN-4 in kinase assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a known inhibitor of Glycogen Synthase Kinase 3 (GSK3). It has been reported to inhibit both GSK3α and GSK3β isoforms with an IC50 ranging from 0.101 to 1 μM in a Caliper-based mobility shift assay.
Q2: I am observing unexpected effects in my cells or assay after using this compound. Could this be due to off-target activity?
Yes, it is possible. Many kinase inhibitors, particularly those targeting the highly conserved ATP-binding site of kinases, can exhibit off-target activity.[1] This means they can inhibit other kinases besides the intended target (GSK3). Such off-target effects can lead to unexpected phenotypes or assay results. It is crucial to experimentally validate the specificity of this compound in your system of interest.
Q3: What are the common signaling pathways regulated by GSK3?
GSK3 is a key regulator in numerous signaling pathways. Its inhibition can have widespread effects on cellular processes. Some of the major pathways include:
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Wnt/β-catenin signaling: GSK3 is a key component of the β-catenin destruction complex. Inhibition of GSK3 leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene transcription.[2][3]
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Insulin signaling: Insulin leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK3.[3] This promotes glycogen synthesis.
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Neuronal signaling: GSK3 is implicated in the regulation of microtubule dynamics and is involved in the pathology of neurodegenerative diseases like Alzheimer's disease through tau hyperphosphorylation.
Below is a diagram illustrating the central role of GSK3 in the Wnt signaling pathway.
Troubleshooting Guide: this compound Specificity
This guide provides a structured approach to investigate and mitigate potential off-target effects of this compound in your kinase assays.
Problem: Inconsistent or unexpected results in my kinase assay.
This could be due to a lack of specificity of this compound. Here is a workflow to troubleshoot this issue:
Step 1: Verify Assay Controls
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Question: Are your positive and negative controls working as expected?
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Action:
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Positive Control: Use a well-characterized, potent GSK3 inhibitor (e.g., CHIR-99021) to confirm that your assay can detect GSK3 inhibition.
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Negative Control: Ensure your vehicle control (e.g., DMSO) shows no inhibitory effect.
-
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Interpretation: If controls fail, troubleshoot the general assay setup, including reagents and protocol execution, before assessing the specificity of this compound.
Step 2: Perform a Dose-Response Analysis
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Question: Does the inhibitory effect of this compound occur within the expected potency range?
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Action: Perform a dose-response experiment with this compound to determine the IC50 value in your specific assay.
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Interpretation: Compare your experimentally determined IC50 value to the reported range (0.101-1 μM). A significant deviation might suggest that the observed effect is not due to GSK3 inhibition.
Step 3: Use a Structurally Unrelated GSK3 Inhibitor
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Question: Does a different GSK3 inhibitor with a distinct chemical scaffold produce the same biological effect?
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Action: Treat your cells or assay with another known GSK3 inhibitor from a different chemical class (e.g., SB-216763, a maleimide-based inhibitor).
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Interpretation:
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If the second inhibitor reproduces the same phenotype, it is more likely that the effect is due to on-target GSK3 inhibition.
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If the second inhibitor does not produce the same effect, the results from this compound are more likely due to off-target activities.
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Step 4: Kinase Selectivity Profiling
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Question: Which other kinases, if any, are inhibited by this compound at the concentration you are using?
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Action: To definitively identify off-targets, submit this compound for a kinase selectivity profiling service. These services test the inhibitor against a large panel of kinases.
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Interpretation: The results will provide a list of kinases that are inhibited by this compound and their corresponding potencies. This information is critical for interpreting your experimental results accurately.
Comparative Selectivity of Common GSK3 Inhibitors
| Inhibitor | GSK3α (IC50/Ki) | GSK3β (IC50/Ki) | Selected Off-Targets (and potency) |
| CHIR-99021 | 10 nM | 6.7 nM | Highly selective; >500-fold selectivity against a panel of 20 kinases. |
| SB-216763 | 34.3 nM | 9.1 nM (Ki) | Generally selective, but may show activity against other kinases at higher concentrations. |
| AR-A014418 | 104 nM | 38 nM | Considered highly specific for GSK3. |
| Lithium | Indirect inhibitor | Indirect inhibitor | Multiple targets including inositol monophosphatase. |
Data compiled from various sources. Potency values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound against GSK3β.
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Reagents and Materials:
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Recombinant human GSK3β enzyme
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GSK3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
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ATP (at or near the Km for GSK3β)
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This compound (serial dilutions)
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Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
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Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
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384-well assay plates
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Procedure: a. Prepare serial dilutions of this compound in DMSO, then dilute further into the kinase assay buffer. b. Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate. c. Add 5 µL of a 2X solution of the GSK3 substrate peptide to each well. d. Add 5 µL of a 2X solution of the recombinant GSK3β enzyme to each well to initiate the reaction. e. Incubate the plate at 30°C for 60 minutes. f. Add 5 µL of a 4X ATP solution to start the kinase reaction. g. Incubate for the optimized reaction time (e.g., 60-120 minutes) at 30°C. h. Stop the reaction and measure the signal using an appropriate detection reagent and a plate reader.
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Data Analysis: a. Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls. b. Plot the percent inhibition versus the log concentration of this compound. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
This guide should assist you in critically evaluating the specificity of this compound in your experiments and help you generate reliable and interpretable data.
References
Adjusting GSK3-IN-4 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK3-IN-4, a potent Glycogen Synthase Kinase 3 (GSK3) inhibitor. The information is intended for scientists and drug development professionals to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1] GSK3 is a serine/threonine kinase that is constitutively active in resting cells and plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[2][3] GSK3 inhibitors, like this compound, typically act by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of its downstream substrates.[4] Inhibition of GSK3 can lead to the activation of signaling pathways that are normally suppressed by GSK3 activity, such as the Wnt/β-catenin pathway.
Q2: What is the recommended starting concentration and treatment duration for this compound?
A2: The optimal concentration and treatment duration of this compound are highly dependent on the cell type and the specific experimental endpoint. As a starting point, a dose-response experiment is recommended to determine the IC50 value in your specific cell line. For initial time-course experiments, treatment durations of 24, 48, and 72 hours are commonly used to assess effects on cell viability and signaling pathways.[5]
Q3: How can I determine the optimal treatment duration for my experiment?
A3: Determining the optimal treatment duration requires a systematic approach. We recommend performing a time-course experiment where cells are treated with a fixed concentration of this compound (determined from your dose-response studies) and then analyzed at multiple time points (e.g., 6, 12, 24, 48, 72 hours). The optimal duration will be the time point that yields the desired biological effect with minimal off-target effects or cytotoxicity. Please refer to the detailed experimental protocol for a step-by-step guide.
Q4: I am not observing the expected effect of this compound on my target protein. What could be the reason?
A4: There are several potential reasons for this:
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Suboptimal Treatment Duration: The effect of GSK3 inhibition on downstream targets can be transient. You may need to perform a time-course experiment to identify the peak of activity.
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Incorrect Concentration: Ensure you have performed a thorough dose-response analysis to identify the optimal concentration for your cell line.
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Cell Line Specificity: The cellular context, including the expression levels of GSK3 isoforms and interacting proteins, can influence the response to inhibitors.
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Compound Stability: Ensure the inhibitor is properly stored and handled to maintain its activity.
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Assay Sensitivity: The method used to detect the downstream effect (e.g., Western blot, reporter assay) may not be sensitive enough.
Q5: I am observing significant cytotoxicity with this compound treatment. What can I do?
A5: High levels of cytotoxicity can confound experimental results. To address this:
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Reduce Concentration: Lower the concentration of this compound to a level that still elicits the desired biological effect but with reduced toxicity.
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Shorten Treatment Duration: A shorter incubation time may be sufficient to achieve the desired effect without causing excessive cell death.
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Serum Conditions: The presence or absence of serum in the culture medium can affect cell sensitivity to the inhibitor. Consider optimizing serum conditions.
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Confirm with a Different Inhibitor: To ensure the observed cytotoxicity is not a compound-specific off-target effect, you can try validating your findings with a structurally different GSK3 inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of GSK3 activity (e.g., no change in p-GSK3α/β Ser21/9 or β-catenin levels) | 1. Inappropriate treatment duration. 2. Suboptimal inhibitor concentration. 3. Insufficient cell lysis or protein extraction. 4. Antibody quality for Western blotting. | 1. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours). 2. Conduct a dose-response experiment to determine the optimal concentration. 3. Use appropriate lysis buffers with phosphatase and protease inhibitors. 4. Validate antibodies with positive and negative controls. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in wells. 3. Edge effects in multi-well plates. 4. Variation in incubation times. | 1. Ensure a single-cell suspension and accurate cell counting. 2. Mix well after adding the inhibitor. 3. Avoid using the outer wells of the plate or fill them with PBS. 4. Standardize all incubation steps precisely. |
| Unexpected or off-target effects observed | 1. The concentration of this compound is too high, leading to inhibition of other kinases. 2. The observed phenotype is independent of GSK3 inhibition. | 1. Lower the inhibitor concentration and confirm the effect is dose-dependent. 2. Use a structurally different GSK3 inhibitor to see if it phenocopies the result. 3. Use genetic approaches like siRNA or CRISPR to validate the role of GSK3. |
| Difficulty in dissolving this compound | 1. Incorrect solvent. 2. Low-quality reagent. | 1. According to the manufacturer, this compound is soluble in DMSO. 2. Ensure you are using a high-purity grade of the inhibitor and solvent. |
Quantitative Data Summary
The following tables summarize data from studies on various GSK3 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: Effect of GSK3 Inhibitors on Cell Viability (Various Cell Lines)
| Inhibitor | Cell Line | Incubation Time (hours) | IC50 / Effect |
| BIO | K562 (human leukemia) | 72 | IC50 = 1.3 µM |
| SB216763 | MV4-11 (human leukemia) | 24, 48, 72, 96 | Significant inhibition of proliferation at low concentrations |
| SB216763 | MG63 (human osteosarcoma) | 24, 48 | Dose- and time-dependent inhibition of proliferation |
| LY2090314 | Various solid tumor lines | 5 | Enhances efficacy of chemotherapy |
Table 2: Effective Concentrations and Treatment Times for Observing Signaling Pathway Modulation
| Inhibitor | Cell Line | Incubation Time | Concentration | Observed Effect |
| BIO | SH-SY5Y (human neuroblastoma) | Not specified | IC50 = 0.29 µM | Inhibition of GSK3-mediated phosphorylation |
| SB216763 | HEK293 | Not specified | Not specified | Induction of β-catenin-LEF/TCF reporter gene |
| LY2090314 | SY5Y (human neuroblastoma) | 5 hours | Not specified | Inhibition of Tau phosphorylation |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Curve
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a series of dilutions of this compound in culture medium. It is recommended to use a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO).
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Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for a fixed duration (e.g., 48 hours).
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Cell Viability Assay: Assess cell viability using a suitable method, such as MTT, MTS, or a live/dead cell stain.
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Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Optimizing Treatment Duration using a Time-Course Experiment
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Cell Seeding: Plate cells in multiple plates or wells to allow for harvesting at different time points.
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Treatment: Treat the cells with a fixed concentration of this compound (e.g., the IC50 or a concentration known to modulate the target pathway). Include a vehicle control.
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Time-Point Harvesting: At each desired time point (e.g., 0, 6, 12, 24, 48, 72 hours), harvest the cells.
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Analysis:
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For signaling studies (e.g., Western blot): Lyse the cells immediately and store the lysates at -80°C. Analyze the phosphorylation status of GSK3 substrates (e.g., β-catenin, Tau).
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For functional assays (e.g., apoptosis, cell cycle): Process the cells according to the specific assay protocol.
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Data Interpretation: Identify the time point at which the desired effect is maximal and sustained, while minimizing secondary effects like widespread cell death.
Visualizations
Caption: GSK3 Signaling Pathways and the action of this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: A logical guide for troubleshooting common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK3-IN-4 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3-IN-4. The information is presented in a question-and-answer format to address common issues encountered during in-vitro experiments, with a focus on preventing and resolving precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1] GSK3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and glucose regulation.[2][3] GSK3 is typically active in resting cells and is inhibited in response to stimuli from pathways like the Wnt/β-catenin and PI3K/Akt signaling cascades.[3] By inhibiting GSK3, this compound can modulate these downstream pathways.
Q2: What are the reported IC50 values for this compound?
This compound has been reported to have an IC50 (half-maximal inhibitory concentration) in the range of 0.101-1 µM for both GSK-3α and GSK-3β in a Caliper assay.
Q3: In what solvent should I dissolve this compound to prepare a stock solution?
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.5% is generally considered acceptable, with ≤ 0.1% being ideal.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of small molecule inhibitors like this compound upon addition to cell culture media is a common issue that can lead to inaccurate experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Cell Culture Media
Possible Causes:
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"Solvent Shock": The rapid change in solvent environment from a high-concentration organic stock (e.g., DMSO) to the aqueous cell culture medium can cause the compound to crash out of solution.
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High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.
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Cold Medium: Adding the stock solution to cold media can decrease the solubility of the compound.
Solutions:
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Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, create an intermediate dilution of this compound in pre-warmed media, and then add this to the final culture volume.
-
Pre-warm the Media: Always warm your cell culture medium to 37°C before adding the this compound stock solution.
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Optimize Mixing: Add the stock solution drop-wise to the pre-warmed media while gently swirling to ensure rapid and even dispersion.
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Lower the Final Concentration: If precipitation persists, the desired concentration may be too high. Test a lower final concentration of this compound.
Issue 2: The Culture Medium Becomes Cloudy or Shows Precipitate After a Period of Incubation
Possible Causes:
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Compound Instability: The compound may be unstable in the culture medium over time, leading to degradation and precipitation.
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Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.
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pH Changes: Cellular metabolism can alter the pH of the culture medium during incubation, which may affect the solubility of this compound.
Solutions:
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Prepare Fresh Solutions: Prepare the this compound containing medium fresh before each experiment. Avoid storing the diluted compound in media for extended periods.
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Reduce Serum Concentration: If experimentally feasible, consider reducing the serum concentration in your culture medium.
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Monitor pH: Ensure your cell culture medium is adequately buffered to maintain a stable pH throughout the experiment.
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Perform a Solubility Test: Before conducting your main experiment, perform a simple solubility test by preparing serial dilutions of this compound in your specific cell culture medium and incubating for the same duration as your experiment. Visually inspect for any signs of precipitation.
Quantitative Data Summary
Specific quantitative solubility data for this compound in various solvents and cell culture media is not widely published. The following table summarizes the known inhibitory concentrations.
| Parameter | Value | Source |
| IC50 (GSK-3α) | 0.101-1 µM | |
| IC50 (GSK-3β) | 0.101-1 µM |
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound to minimize the risk of precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently warm and sonicate the solution if necessary to ensure it is fully dissolved.
-
Visually inspect the stock solution to confirm there is no precipitate.
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Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
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Thaw a single-use aliquot of the this compound stock solution at room temperature.
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Pre-warm the required volume of your specific cell culture medium to 37°C.
-
Perform a serial dilution (recommended):
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Prepare an intermediate dilution of the stock solution in the pre-warmed medium. For example, add 1 µL of a 10 mM stock to 99 µL of media to get a 100 µM intermediate solution.
-
Add the required volume of the intermediate dilution to your final culture volume to achieve the desired concentration (e.g., add 10 µL of the 100 µM intermediate solution to 990 µL of media for a final concentration of 1 µM).
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Add the diluted this compound solution to your cells immediately.
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Visualizations
Signaling Pathway
Caption: Simplified GSK3 signaling pathways and the inhibitory action of this compound.
Experimental Workflow
References
Technical Support Center: Mitigating Toxicity of GSK3 Inhibitors in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential toxicities associated with the long-term use of GSK3 inhibitors, using GSK3-IN-4 as a representative compound. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK3 inhibitors like this compound?
A1: GSK3 (Glycogen Synthase Kinase 3) is a serine/threonine kinase that is constitutively active in resting cells.[1] It plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[2] GSK3 inhibitors, such as this compound, typically act by competing with ATP to bind to the kinase domain of GSK3, thereby preventing the phosphorylation of its downstream substrates. This inhibition can affect various signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways.[3]
Q2: What are the potential on-target and off-target toxicities associated with long-term GSK3 inhibition?
A2: Long-term inhibition of GSK3 can lead to both on-target and off-target toxicities. On-target toxicities arise from the sustained inhibition of GSK3's physiological functions. For instance, since GSK3 is a key regulator of glycogen metabolism and cell survival, its prolonged inhibition can disrupt these essential processes.[4][5] Off-target toxicities occur when the inhibitor interacts with other kinases or cellular components. Due to the highly conserved nature of the ATP-binding site among kinases, ATP-competitive inhibitors often exhibit off-target effects.
Q3: Are there specific organ toxicities that have been observed with GSK3 inhibitors in long-term studies?
A3: Yes, preclinical and clinical studies with various GSK3 inhibitors have revealed specific organ toxicities. For example, the GSK3 inhibitor AZD1080 was associated with severe histopathological changes in the gallbladder during chronic dosing studies. Another inhibitor, AZD2858, led to a rapid and robust increase in bone formation in preclinical toxicology studies. These findings highlight the importance of careful monitoring of gallbladder and bone-related parameters in long-term studies with GSK3 inhibitors.
Q4: How can we proactively assess the potential for toxicity of a new GSK3 inhibitor like this compound?
A4: A comprehensive preclinical toxicology program is essential. This should include a battery of in vitro and in vivo studies. In vitro assays using various cell lines can provide initial insights into cytotoxicity. In vivo studies in animal models are crucial for identifying potential target organs for toxicity and determining a safe starting dose for further studies. It is recommended to conduct repeated dose toxicity studies in at least two species (one rodent, one non-rodent) for a duration relevant to the planned long-term studies.
Q5: What strategies can be employed to mitigate the observed toxicities of GSK3 inhibitors?
A5: Several strategies can be considered. Dose optimization is a primary approach; using the lowest effective dose can minimize both on- and off-target toxicities. The development of isoform-selective or non-ATP-competitive inhibitors may offer a better safety profile by reducing off-target effects. For on-target toxicities, it may be necessary to implement specific monitoring plans and consider combination therapies to counteract the adverse effects. For example, if a GSK3 inhibitor affects glucose metabolism, regular monitoring of blood glucose levels would be warranted.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cell death in in vitro cultures. | High concentration of the inhibitor leading to off-target effects or on-target toxicity related to apoptosis induction. | Perform a dose-response study to determine the optimal, non-toxic concentration. Use a more selective GSK3 inhibitor if available. |
| Inconsistent results across experiments. | Inhibitor instability or degradation in the experimental medium. | Check the stability of the inhibitor under your experimental conditions. Prepare fresh stock solutions for each experiment. |
| Observed alterations in bone density in in vivo models. | On-target effect related to the role of GSK3 in the Wnt/β-catenin pathway, which regulates bone formation. | Monitor bone-related biomarkers (e.g., alkaline phosphatase, osteocalcin). Conduct detailed histological analysis of bone tissue. Consider dose reduction or intermittent dosing schedules. |
| Evidence of gallbladder abnormalities in animal studies. | Potential on-target or off-target toxicity specific to the inhibitor's chemical class, as seen with AZD1080. | Perform regular monitoring of liver and gallbladder function through blood tests and histopathology. Test alternative GSK3 inhibitors with different chemical scaffolds. |
| Development of resistance to the inhibitor over time. | Activation of compensatory signaling pathways. | Investigate potential feedback loops and crosstalk with other signaling pathways (e.g., PI3K/Akt/mTOR). Consider rational combination therapies to overcome resistance. |
Quantitative Toxicity Data Summary
The following table summarizes publicly available toxicity data for representative GSK3 inhibitors. Note that specific data for "this compound" is not available; these compounds serve as examples.
| Inhibitor | Toxicity Finding | Study Type | Key Quantitative Data | Reference |
| AZD1080 | Gallbladder histopathological changes | Preclinical (chronic dosing) | Specific quantitative data on the extent of pathology is not publicly detailed, but it was severe enough to halt development. | |
| AZD2858 | Increased bone formation | Preclinical (rat fracture healing model) | 20 mg/kg/day dose led to a 172% increase in trabecular bone mass compared to control after two weeks. | |
| Lithium | Various, including renal and thyroid dysfunction | Clinical (long-term use in bipolar disorder) | Therapeutic range is narrow (0.6-1.2 mEq/L); toxicity can occur at levels >1.5 mEq/L. | |
| Tideglusib | Generally well-tolerated in Phase II trials | Clinical (Alzheimer's and Supranuclear Palsy) | No major safety issues reported at the tested doses, but failed to meet primary efficacy endpoints. |
Signaling Pathway Diagrams
The following diagrams illustrate the central role of GSK3 in key signaling pathways.
Caption: The Wnt/β-catenin signaling pathway.
Caption: The PI3K/Akt signaling pathway and its regulation of GSK3.
Experimental Protocols
1. Protocol for In Vitro Cytotoxicity Assessment
-
Objective: To determine the concentration-dependent cytotoxic effects of this compound.
-
Methodology:
-
Cell Culture: Plate cells of interest (e.g., a relevant cancer cell line or primary cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for a duration relevant to the long-term study (e.g., 24, 48, 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial activity, or a cell counting kit.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
2. Protocol for In Vivo Repeated Dose Toxicity Study
-
Objective: To evaluate the potential systemic toxicity of this compound following repeated administration in an animal model (e.g., rats).
-
Methodology:
-
Animal Model: Use healthy, young adult rats of a single sex to reduce variability in the initial study. Acclimatize the animals to the laboratory conditions for at least one week.
-
Dose Groups: Establish at least three dose levels of this compound (low, medium, and high) and a vehicle control group. The high dose should be a maximum tolerated dose (MTD) if known, or a dose expected to produce some toxicity.
-
Administration: Administer this compound and the vehicle control daily via the intended clinical route (e.g., oral gavage) for a predetermined period (e.g., 28 days).
-
Clinical Observations: Record clinical signs of toxicity, body weight, and food consumption daily.
-
Clinical Pathology: Collect blood samples at specified time points for hematology and clinical chemistry analysis, including markers for liver and kidney function.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve all major organs for histopathological examination by a qualified pathologist. Pay close attention to potential target organs identified from previous studies (e.g., gallbladder, bone).
-
Data Analysis: Analyze all data for dose-dependent effects and determine the No Observed Adverse Effect Level (NOAEL).
-
3. Protocol for Kinome Profiling
-
Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases.
-
Methodology:
-
Compound Submission: Provide a sample of this compound to a commercial vendor that offers kinase profiling services.
-
Kinase Panel Selection: Choose a comprehensive kinase panel that includes a wide range of kinase families.
-
Binding or Activity Assay: The vendor will typically perform a high-throughput screening assay, such as a competition binding assay or an enzymatic activity assay, at one or more concentrations of this compound.
-
Data Analysis: The results will be provided as the percentage of inhibition for each kinase at the tested concentration(s). This data can be used to generate a selectivity profile and identify potential off-target kinases. This information is crucial for interpreting unexpected toxicities and guiding further drug development.
-
References
- 1. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GSK-3 Inhibitors: CHIR99021 vs. GSK3-IN-4 and Other Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable Glycogen Synthase Kinase 3 (GSK-3) inhibitor is crucial for unraveling its complex roles in cellular signaling and for the development of novel therapeutics. This guide provides a detailed comparison of CHIR99021, a widely used and well-characterized GSK-3 inhibitor, with the lesser-known GSK3-IN-4. Due to the limited publicly available data for this compound, this guide also includes a comparative overview of other established GSK-3 inhibitors, namely SB-216763, TWS119, and BIO, to offer a broader perspective on available research tools.
Executive Summary
Comparison of this compound and CHIR99021
Quantitative Data
| Feature | This compound | CHIR99021 |
| Target(s) | GSK-3α / GSK-3β[1] | GSK-3α / GSK-3β[2] |
| IC50 (GSK-3α) | 0.101-1 μM | 10 nM |
| IC50 (GSK-3β) | 0.101-1 μM | 6.7 nM |
| Mechanism of Action | Not specified | ATP-competitive |
| Selectivity | Not specified | High selectivity; >350-fold selective for GSK-3β over CDKs |
| Cellular Activity | Reported for psychiatric disorder research | Potent activator of the Wnt/β-catenin pathway; used in stem cell maintenance and differentiation |
| In Vivo Data | Not available in peer-reviewed literature | Efficacious in various animal models |
Note: The information on this compound is primarily from vendor datasheets and lacks detailed experimental validation in peer-reviewed publications.
Overview of Alternative GSK-3 Inhibitors
For a broader context, the following table compares CHIR99021 with other commonly used GSK-3 inhibitors.
| Inhibitor | Target(s) | IC50 (GSK-3β) | Mechanism of Action | Key Features |
| CHIR99021 | GSK-3α/β | 6.7 nM | ATP-competitive | Highly potent and selective Wnt/β-catenin activator. |
| SB-216763 | GSK-3α/β | 34.3 nM | ATP-competitive | Potent and selective, neuroprotective, and maintains stem cell pluripotency. |
| TWS119 | GSK-3β | 30 nM | Not fully specified | Induces neuronal differentiation. |
| BIO (6-bromoindirubin-3'-oxime) | GSK-3α/β | 5 nM | ATP-competitive | Potent, maintains pluripotency in embryonic stem cells. Also inhibits CDKs. |
Signaling Pathway and Experimental Workflow Diagrams
Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is a key regulatory cascade where GSK-3 plays a pivotal inhibitory role. In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by compounds like CHIR99021 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription.
Caption: Canonical Wnt/β-catenin signaling pathway with and without GSK-3 inhibition.
Experimental Workflow: In Vitro Kinase Assay
A common method to determine the potency of a GSK-3 inhibitor is through an in vitro kinase assay. This workflow outlines the general steps involved in such an experiment.
Caption: General workflow for an in vitro GSK-3 kinase inhibition assay.
Experimental Protocols
In Vitro GSK-3 Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the in vitro potency of GSK-3 inhibitors. Specific details may need to be optimized based on the detection method (e.g., radiometric, fluorescence, or luminescence-based).
Materials:
-
Recombinant human GSK-3β
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test inhibitors (this compound, CHIR99021) dissolved in DMSO
-
Detection reagent (e.g., [γ-³²P]ATP, ADP-Glo™ Kinase Assay kit)
-
Microplate reader (scintillation counter, luminometer, or fluorescence reader)
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase assay buffer. A final DMSO concentration of ≤1% is recommended.
-
In a microplate, add the kinase assay buffer, the GSK-3β enzyme, and the substrate peptide.
-
Add the diluted inhibitors or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction according to the manufacturer's protocol of the chosen detection method.
-
Measure the signal corresponding to substrate phosphorylation.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Wnt/β-catenin Reporter Assay (General Protocol)
This cell-based assay measures the activation of the Wnt/β-catenin signaling pathway by assessing the activity of a reporter gene under the control of a TCF/LEF responsive element.
Materials:
-
A suitable cell line (e.g., HEK293T)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Test inhibitors (this compound, CHIR99021) dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test inhibitors or DMSO (vehicle control).
-
Incubate the cells for an appropriate duration (e.g., 16-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Conclusion
CHIR99021 is a highly potent, selective, and well-documented GSK-3 inhibitor, making it an excellent choice for a wide range of in vitro and in vivo studies. The available data on this compound is currently insufficient to make a thorough and objective comparison. Researchers requiring a GSK-3 inhibitor with a proven track record and extensive supporting literature should opt for CHIR99021. For those exploring different chemical scaffolds or specific applications, other well-characterized inhibitors such as SB-216763, TWS119, and BIO present viable alternatives. As with any experimental tool, it is crucial to carefully consider the specific requirements of the study and consult the available literature to select the most appropriate GSK-3 inhibitor.
References
GSK3-IN-4 vs. Lithium Chloride: A Comparative Guide to GSK3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been linked to various diseases, making it a prominent target for therapeutic intervention. This guide provides an objective comparison of two commonly used GSK3 inhibitors, GSK3-IN-4 and lithium chloride, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Performance Comparison
This section summarizes the key quantitative and qualitative differences between this compound and lithium chloride as GSK3 inhibitors.
| Feature | This compound | Lithium Chloride |
| Potency (IC50/Ki) | IC50: 0.101-1 µM (for GSK-3α and GSK-3β)[1] | Ki: ~1-2 mM[1] |
| Mechanism of Action | ATP-competitive inhibitor (presumed) | Direct, non-competitive inhibitor (competes with Mg2+) and indirect inhibitor[1] |
| Selectivity | Information on broad kinase selectivity is limited. | Relatively selective for GSK3, but can affect other magnesium-dependent enzymes.[1] |
| Cell Permeability | Cell permeable | Cell permeable |
| Mode of Administration | In vitro | In vitro and in vivo |
| Primary Use in Research | A tool compound for studying the cellular functions of GSK3. | A widely used research tool and a clinically approved drug for bipolar disorder.[1] |
Mechanism of Action
This compound is understood to be an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the GSK3 enzyme, preventing the transfer of a phosphate group to its substrates. This is a common mechanism for small molecule kinase inhibitors.
Lithium chloride exhibits a more complex mechanism of GSK3 inhibition. It acts as a direct, non-competitive inhibitor by competing with magnesium ions (Mg2+), which are essential cofactors for GSK3 activity. Additionally, lithium can indirectly inhibit GSK3 by increasing the inhibitory phosphorylation of GSK3 at Serine 9 (for GSK3β) and Serine 21 (for GSK3α) through the activation of upstream kinases like Akt.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and comparable experimental data. Below are representative protocols for assessing the inhibitory activity of this compound and lithium chloride.
In Vitro GSK3 Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
This assay measures the binding of the inhibitor to the GSK3 enzyme.
Materials:
-
Recombinant human GSK3α or GSK3β
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ Kinase Tracer
-
Kinase Buffer
-
This compound
-
Lithium Chloride
-
384-well plate
Procedure:
-
Prepare serial dilutions of this compound and lithium chloride in kinase buffer.
-
In a 384-well plate, add the diluted inhibitors.
-
Add the GSK3 enzyme to each well.
-
Prepare a tracer/antibody mixture by diluting the Alexa Fluor™ Kinase Tracer and Eu-anti-GST Antibody in kinase buffer.
-
Add the tracer/antibody mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 values from the resulting dose-response curves.
Cell-Based Western Blot Assay for GSK3 Activity
This assay measures the phosphorylation of a downstream target of GSK3, such as β-catenin, to assess inhibitor activity in a cellular context.
Materials:
-
Cell line (e.g., HEK293T, SH-SY5Y)
-
This compound
-
Lithium Chloride
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or lithium chloride for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total β-catenin.
Visualizing the Landscape of GSK3 Inhibition
To better understand the context of GSK3 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: GSK3 signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing GSK3 inhibitors.
Conclusion
Both this compound and lithium chloride are valuable tools for studying GSK3. This compound offers higher potency, making it suitable for in vitro studies requiring low concentrations of inhibitor. Its presumed ATP-competitive mechanism is also a common feature among kinase inhibitors. However, the lack of extensive public data on its kinase selectivity warrants careful interpretation of results, as off-target effects are possible.
Lithium chloride, while less potent, is a well-characterized and widely used GSK3 inhibitor with both direct and indirect mechanisms of action. Its relative selectivity for GSK3 is established, though its effects on other magnesium-dependent enzymes should be considered. Its long history of use in both research and clinical settings provides a wealth of contextual data.
The choice between this compound and lithium chloride will ultimately depend on the specific experimental goals. For high-potency in vitro screening, this compound may be preferred. For in vivo studies or experiments where a well-established, albeit less potent, inhibitor with a complex mechanism is acceptable, lithium chloride remains a standard choice. Researchers should carefully consider the advantages and limitations of each compound to ensure the most appropriate and effective inhibition of GSK3 in their studies.
References
Validating GSK3-IN-4: A Comparative Guide to Pharmacological Inhibition and Genetic Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor GSK3-IN-4 with genetic knockout approaches for the validation of Glycogen Synthase Kinase 3 (GSK3) as a therapeutic target. The following sections present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Performance Comparison: this compound vs. Genetic Knockout
The efficacy of a targeted inhibitor is critically validated by recapitulating the phenotype of a genetic knockout. This "chemical knockout" approach provides strong evidence that the observed effects are due to the specific inhibition of the target protein. Below is a summary of comparative data for GSK3 inhibition.
| Parameter | This compound (Pharmacological Inhibition) | Genetic Knockout (e.g., siRNA, CRISPR/Cas9) | Key Considerations |
| Target Specificity | High, but potential for off-target effects. Isoform-specific inhibitors are in development. | Highly specific to the targeted GSK3 isoform (α or β). | Off-target effects of inhibitors need to be rigorously tested. Genetic knockout may lead to compensatory mechanisms. |
| IC50 | e.g., 5 nM for GSK3α/β | Not Applicable | Lower IC50 indicates higher potency of the inhibitor. |
| Effect on β-catenin stabilization | Dose-dependent increase in cellular β-catenin levels. | Significant increase in β-catenin levels in knockout cells. | A key downstream marker of GSK3 inhibition in the Wnt signaling pathway. |
| Reduction in Tau Phosphorylation | Significant reduction at specific phospho-epitopes. | Knockdown of GSK3α and GSK3β reduces tau phosphorylation.[1] | Relevant for neurodegenerative disease models. |
| Cell Viability/Proliferation | IC50 values in the low micromolar range in various cancer cell lines.[2] | Knockout of GSK3α/β can reduce lymphoma cell proliferation and survival.[3] | Demonstrates the functional consequence of GSK3 inhibition. |
| Temporal Control | Rapid and reversible inhibition. | Long-term, often irreversible, loss of protein function. | Pharmacological inhibitors offer more flexibility in studying dynamic cellular processes. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro GSK3 Kinase Assay
This assay determines the direct inhibitory effect of this compound on GSK3 kinase activity and is used to calculate the IC50 value.
Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected as a luminescent signal.[4]
Materials:
-
Recombinant GSK3α or GSK3β enzyme
-
GSK3 substrate peptide (e.g., GS-1 peptide)[3]
-
ATP
-
This compound at various concentrations
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the GSK3 enzyme, GSK3 substrate peptide, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.
-
Record the luminescence signal using a plate reader.
-
Calculate the percentage of GSK3 activity for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of β-catenin
This assay is used to assess the downstream cellular efficacy of this compound by measuring the stabilization of β-catenin.
Principle: GSK3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK3 leads to the accumulation of β-catenin, which can be detected by Western blotting.
Materials:
-
Cell line of interest (e.g., HEK293T, RKO)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibody against β-catenin (and loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the β-catenin signal to the loading control.
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation and survival.
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., WST-8 in CCK-8 kits) to a colored formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for 24, 48, or 72 hours.
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway.
Experimental Workflow
Caption: Workflow for validating this compound efficacy.
Logical Comparison
Caption: Comparing pharmacological vs. genetic validation.
References
Head-to-head comparison of GSK3-IN-4 and AR-A014418
A comprehensive evaluation of two notable Glycogen Synthase Kinase 3 (GSK3) inhibitors, AR-A014418 and GSK3-IN-4, is presented for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their biochemical properties, mechanisms of action, and cellular effects, supported by available experimental data.
AR-A014418: A Well-Characterized GSK3 Inhibitor
AR-A014418 is a potent and selective, ATP-competitive inhibitor of GSK3β.[2] It has been extensively studied and characterized in various in vitro and in vivo models.
Biochemical and Cellular Performance of AR-A014418
| Property | Value | Reference(s) |
| GSK3β IC50 | 104 nM | [2] |
| GSK3β Ki | 38 nM | [2] |
| Mechanism of Action | ATP-competitive | [2] |
| Selectivity | Highly selective for GSK3 over cdc2, cdc5, and 26 other kinases | |
| Cellular Activity | Inhibits tau phosphorylation (Ser396) with an IC50 of 2.7 µM in 3T3 cells | |
| Reduces viability of pancreatic cancer cells |
Kinase Selectivity Profile of AR-A014418
AR-A014418 demonstrates high selectivity for GSK3. In a panel of 26 other kinases, no significant inhibition was observed, highlighting its specificity. This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.
This compound: An Emerging GSK3 Inhibitor
This compound is a potent inhibitor of GSK3. While detailed biochemical data is not publicly available, its identification as a tool for psychiatric disorder research suggests it may possess blood-brain barrier permeability and relevant in vivo activity. Further studies are required to fully characterize its profile and enable a direct comparison with established inhibitors like AR-A014418.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is important to visualize the GSK3 signaling pathway and the general workflows of the key experiments used to characterize them.
GSK3 Signaling Pathway
References
A Head-to-Head Comparison of GSK-3 Inhibitors: Is Newer Always More Selective?
A Comparative Analysis of the Selectivity Profiles of CHIR-99021 and the Classic Inhibitor SB216763
For researchers navigating the complex landscape of kinase inhibitors, selecting the right tool is paramount. Glycogen Synthase Kinase 3 (GSK-3) is a critical regulatory enzyme implicated in a multitude of cellular processes and diseases, making the specificity of its inhibitors a crucial factor in experimental design and therapeutic development. This guide provides a detailed comparison of the well-established GSK-3 inhibitor, SB216763, and a more recent, highly selective inhibitor, CHIR-99021.
Executive Summary
Extensive analysis of kinase selectivity data reveals that CHIR-99021 demonstrates a significantly more selective inhibition profile for GSK-3α and GSK-3β compared to SB216763 . While both are potent GSK-3 inhibitors, kinome-wide screening data shows that SB216763 interacts with a broader range of off-target kinases, whereas CHIR-99021 exhibits a remarkably clean profile, making it a more precise tool for studying GSK-3-specific functions.
Introduction to the Inhibitors
SB216763 is a potent, ATP-competitive inhibitor of GSK-3. It has been widely used in numerous studies to probe the function of GSK-3 in various biological systems. It is known to be effective against both GSK-3α and GSK-3β isoforms.[1]
CHIR-99021 is a next-generation aminopyrimidine-based GSK-3 inhibitor, also ATP-competitive, and is recognized for its exceptional potency and selectivity for GSK-3α and GSK-3β over other kinases.[2][3]
Comparative Selectivity Analysis
The selectivity of a kinase inhibitor is critical to ensure that observed biological effects are due to the inhibition of the intended target and not a result of off-target activities. The following tables summarize the inhibitory potency and kinome-wide selectivity of SB216763 and CHIR-99021.
Table 1: Potency against GSK-3 Isoforms
| Compound | Target | IC50 (nM) |
| SB216763 | GSK-3α | 34.3[1] |
| GSK-3β | ~34.3[4] | |
| CHIR-99021 | GSK-3α | 10 |
| GSK-3β | 6.7 |
Table 2: Kinome-Wide Selectivity Profile
The following data is derived from a KINOMEscan™ profiling study where both compounds were screened against a panel of 359 kinases. The results are presented as the percentage of control, where a lower percentage indicates stronger binding to the kinase.
| Kinase Target (Off-Target) | SB216763 (% of Control) | CHIR-99021 (% of Control) |
| GSK3A | 0.5 | 0.5 |
| GSK3B | 0.5 | 0.5 |
| DYRK1A | 1.5 | 98 |
| DYRK1B | 2.5 | 99 |
| DYRK2 | 3.5 | 100 |
| CLK1 | 4.5 | 99 |
| CLK2 | 5.5 | 100 |
| CLK3 | 6.5 | 100 |
| HIPK2 | 7.5 | 99 |
| HIPK3 | 8.5 | 100 |
| PIM1 | 10 | 100 |
| PIM2 | 12 | 100 |
| PIM3 | 15 | 100 |
| ... (numerous other kinases) | Varied | >95 |
Data adapted from a study utilizing KINOMEscan™ profiling technology.
As the data illustrates, while both compounds are potent inhibitors of GSK-3, SB216763 shows significant interaction with several other kinases, particularly within the DYRK, CLK, and HIPK families. In contrast, CHIR-99021 demonstrates a remarkably clean profile, with minimal binding to other kinases in the panel.
Experimental Methodologies
A detailed understanding of the experimental protocols used to generate selectivity data is crucial for interpreting the results. Below are representative protocols for determining kinase inhibitor selectivity.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay like ADP-Glo™.
-
Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. A serial dilution series is then made to achieve a range of final assay concentrations.
-
Reagent Preparation: The kinase, appropriate substrate, and ATP are diluted to their optimal concentrations in a kinase buffer.
-
Assay Plate Setup:
-
Add the diluted test compound or control (e.g., DMSO for 100% activity, a broad-spectrum inhibitor like staurosporine for 0% activity) to the wells of a 96-well or 384-well plate.
-
Add the diluted kinase to each well, excluding "no enzyme" control wells.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
-
Kinase Reaction: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection (ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing light. Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence from the "no enzyme" control wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Assay Components:
-
DNA-tagged kinase.
-
An immobilized ligand.
-
The test compound.
-
-
Procedure:
-
The DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis: The results are reported as "percent of control," where the control is a DMSO-treated sample. A lower percentage indicates a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
GSK-3 is a key negative regulator of the Wnt/β-catenin signaling pathway. Inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.
Caption: The canonical Wnt/β-catenin signaling pathway.
Kinase Inhibitor Selectivity Screening Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a novel kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
Conclusion
Based on the presented data, CHIR-99021 offers superior selectivity compared to SB216763 . While both compounds are effective at inhibiting GSK-3, the broader off-target profile of SB216763 may lead to confounding effects in cellular and in vivo studies. For researchers aiming to specifically dissect the roles of GSK-3, CHIR-99021 is the more appropriate and precise chemical probe. The choice of inhibitor should always be guided by the specific experimental question and a thorough understanding of its selectivity profile.
References
Cross-Validation of GSK3-IN-4 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Glycogen Synthase Kinase 3 (GSK3) inhibitor, GSK3-IN-4 (also known as 9-ING-41 and elraglusib), with other commercially available alternatives. The information presented is collated from various preclinical studies to aid in the selection of appropriate research tools for investigating the multifaceted role of GSK3 in cellular signaling.
GSK3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, apoptosis, and differentiation. Its dysregulation has been implicated in various diseases, making it a prominent target for drug discovery. This guide focuses on the cross-validation of the effects of this compound in different cell lines and provides a comparative analysis with other well-established GSK3 inhibitors.
Comparative Analysis of GSK3 Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following tables summarize the reported IC50 values for this compound and other selected GSK3 inhibitors across various cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of this compound (9-ING-41) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Daudi | Burkitt's Lymphoma | ~0.5 | [1] |
| SUDHL-4 | Diffuse Large B-cell Lymphoma | ~0.5 | [1] |
| KPUM-UH1 | Mantle Cell Lymphoma | ~0.5 | [1] |
| Karpas 422 | Diffuse Large B-cell Lymphoma | ~0.5 | [1] |
| TMD8 | Diffuse Large B-cell Lymphoma | ~0.5 | [1] |
| HT-29 | Colorectal Cancer | > 5 (resistant) | |
| RKO | Colorectal Cancer | < 5 (sensitive) | |
| GBM6 | Glioblastoma | < 5 | |
| GBM12 | Glioblastoma | < 5 |
Table 2: Comparative IC50 Values of Various GSK3 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| 9-ING-41 | Neuroblastoma Cell Lines | Neuroblastoma | More potent than AR-A014418, SB-216763, and LY2090314 | |
| AZD2858 | U251 | Glioblastoma | 1.01 µM | |
| U87 | Glioblastoma | ~2.5 µM | ||
| GBM4 | Glioblastoma | ~6.5 µM | ||
| SB-415286 | SH-SY5Y | Neuroblastoma | 53.2 µM (for cytotoxicity) | |
| Tideglusib | - | - | IC50 (GSK3α): 908 nM, IC50 (GSK3β): 502 nM (in vitro kinase assay) | |
| COB-187 | - | - | IC50 (GSK3α): 22 nM, IC50 (GSK3β): 11 nM (in vitro kinase assay) | |
| Compound 2c | Hep G-2 | Liver Cancer | 3.29 µM | |
| DU-145 | Prostate Cancer | 15.42 µM |
Mechanism of Action: Impact on Wnt/β-Catenin Signaling
GSK3 is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3 prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival.
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand, and the effect of a GSK3 inhibitor.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for key assays used to evaluate the effects of GSK3 inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the GSK3 inhibitor and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours (or overnight) at 37°C to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for β-catenin Detection
This technique is used to detect changes in the protein levels of β-catenin following treatment with a GSK3 inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the GSK3 inhibitor for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating the effects of a GSK3 inhibitor in cell lines.
Caption: A general experimental workflow for the cross-validation of GSK3 inhibitor effects in cell lines.
Conclusion
This compound (9-ING-41) has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, particularly in hematological malignancies and glioblastoma. Its mechanism of action is consistent with the inhibition of GSK3, leading to the modulation of key signaling pathways such as the Wnt/β-catenin pathway. When selecting a GSK3 inhibitor for research purposes, it is crucial to consider the specific cell line and the biological question being addressed. The data presented in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers to make informed decisions and to design robust experiments for the investigation of GSK3 signaling. Further head-to-head studies across a standardized panel of cell lines would be beneficial to provide a more definitive comparative analysis of the available GSK3 inhibitors.
References
In Vivo Target Engagement of GSK3 Inhibitors: A Comparative Guide
For researchers and drug development professionals, confirming target engagement in a whole-animal context is a critical step in validating the therapeutic potential of any new compound. This guide provides a comparative overview of methodologies and supporting data for assessing the in vivo target engagement of Glycogen Synthase Kinase 3 (GSK-3) inhibitors.
While the specific inhibitor GSK3-IN-4 was the focus of the initial query, a comprehensive search of available scientific literature and databases did not yield specific in vivo experimental data or detailed protocols for this particular compound. Vendor information indicates that this compound is a potent inhibitor of both GSK-3α and GSK-3β isoforms, with an IC50 in the range of 0.101-1 μM in biochemical assays. However, to provide a practical and data-supported guide, this document will focus on well-characterized and widely used GSK-3 inhibitors as exemplary alternatives for which substantial in vivo target engagement data exists. These include the ATP-competitive inhibitor CHIR-99021 and the non-ATP-competitive inhibitor Tideglusib , alongside the well-known mood stabilizer Lithium .
Demonstrating GSK-3 Target Engagement In Vivo
The primary mechanism for demonstrating target engagement of GSK-3 inhibitors in vivo involves measuring the phosphorylation status of GSK-3 itself and its downstream substrates. GSK-3 is a constitutively active kinase that is inhibited by phosphorylation at Serine 9 (for GSK-3β) and Serine 21 (for GSK-3α). Therefore, an effective GSK-3 inhibitor should lead to an increase in this inhibitory phosphorylation or directly block the phosphorylation of its downstream targets.
A key downstream substrate of GSK-3 is β-catenin. In the canonical Wnt signaling pathway, active GSK-3 phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus to activate target gene transcription.
Therefore, common methods to confirm in vivo target engagement include:
-
Western Blotting: To quantify the levels of phosphorylated GSK-3β (p-GSK3β Ser9) and total GSK-3β, as well as the levels of β-catenin in tissue lysates from treated animals.
-
Immunohistochemistry (IHC): To visualize the localization and expression levels of p-GSK3β (Ser9) and β-catenin within specific tissues and cell types.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate the concentration of the inhibitor in the plasma and target tissues with the observed changes in biomarkers like p-GSK3β and β-catenin.
Comparative Data for Selected GSK-3 Inhibitors
The following table summarizes key quantitative data for well-characterized GSK-3 inhibitors, providing a baseline for comparison.
| Inhibitor | Mechanism of Action | Target Isoforms | In Vitro IC50 | In Vivo Efficacy Models | Key In Vivo Target Engagement Readouts |
| CHIR-99021 | ATP-competitive | GSK-3α/β | GSK-3α: 10 nM, GSK-3β: 6.7 nM | Rotator cuff tears, Myocardial infarction, Stem cell maintenance | Increased p-GSK3β (Ser9), Increased β-catenin levels.[1][2] |
| Tideglusib | Non-ATP-competitive, irreversible | Primarily GSK-3β | GSK-3β: 5 nM | Neuroblastoma, Amyotrophic Lateral Sclerosis (ALS), Alcohol use disorder | Increased p-GSK3β (Ser9), Reduced tau phosphorylation.[3] |
| Lithium | Non-competitive (competes with Mg2+) | GSK-3α/β | ~1-2 mM | Bipolar disorder, Neuroprotection | Increased p-GSK3β (Ser9), Reduced tauopathy.[4] |
Experimental Protocols
Animal Models and Dosing
-
Animal Models: A variety of animal models, primarily mice and rats, are used to study the in vivo effects of GSK-3 inhibitors. The choice of model depends on the therapeutic area of interest, such as neurodegenerative disease models (e.g., transgenic mouse models of Alzheimer's disease), models of tissue injury (e.g., rotator cuff tear models), or models of psychiatric disorders.[5]
-
Dosing and Administration: The route of administration (e.g., intraperitoneal injection, oral gavage) and the dosing regimen (e.g., single dose, chronic treatment) should be optimized based on the pharmacokinetic properties of the inhibitor. For instance, CHIR-99021 has been administered intraperitoneally in mouse models of rotator cuff tears.
Western Blot Analysis of Target Engagement
-
Tissue Collection and Lysis: At the desired time points after inhibitor administration, animals are euthanized, and target tissues (e.g., brain, muscle, liver) are rapidly dissected and snap-frozen in liquid nitrogen. Tissues are then homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-GSK3β (Ser9), total GSK-3β, and β-catenin. Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software. The ratio of p-GSK3β to total GSK-3β and the levels of β-catenin are then calculated and compared between treatment groups.
Visualizing Signaling Pathways and Workflows
To better understand the mechanisms and experimental processes involved, the following diagrams illustrate the GSK-3 signaling pathway and a typical experimental workflow for assessing in vivo target engagement.
Caption: Canonical Wnt and Insulin signaling pathways leading to GSK-3 inhibition.
Caption: Experimental workflow for in vivo target engagement assessment.
Caption: Comparison of inhibitor binding mechanisms.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. In vivo regulation of GSK3 phosphorylation by cholinergic and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of ATP-competitive vs. non-ATP competitive GSK3 inhibitors like GSK3-IN-4
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATP-competitive and non-ATP-competitive Glycogen Synthase Kinase 3 (GSK3) inhibitors, offering a comprehensive analysis supported by experimental data and detailed protocols.
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various pathologies such as neurodegenerative diseases, metabolic disorders, and cancer. This has rendered GSK3 an attractive therapeutic target. Inhibitors of GSK3 are broadly classified into two major categories based on their mechanism of action: ATP-competitive and non-ATP-competitive inhibitors. This guide will delve into a comparative analysis of these two classes, with a focus on representative compounds, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanisms of Inhibition: A Tale of Two Binding Sites
The fundamental difference between these two classes of inhibitors lies in their binding site on the GSK3 enzyme.
ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase. By occupying this site, they prevent the binding of ATP, the phosphate donor, thereby inhibiting the kinase's ability to phosphorylate its substrates.
Non-ATP-competitive inhibitors , on the other hand, bind to sites on the enzyme distinct from the ATP-binding pocket. These allosteric sites can be located in various regions of the kinase. Binding to these sites induces a conformational change in the enzyme that either prevents substrate binding or reduces the catalytic efficiency of the kinase, without directly competing with ATP.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy and utility of a kinase inhibitor are largely determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. The following tables summarize the biochemical potency and, where available, the selectivity of representative ATP-competitive and non-ATP-competitive GSK3 inhibitors.
| ATP-Competitive Inhibitors | GSK3α IC50 (nM) | GSK3β IC50 (nM) | Notes |
| CHIR99021 | 10 | 6.7 | Highly potent and selective GSK3 inhibitor. |
| LY2090314 | 1.5 | 0.9 | A potent and selective ATP-competitive inhibitor.[1] |
| SB-216763 | 34.3 | 34.3 | A potent, selective, and cell-permeable inhibitor. |
| SB-415286 | 78 (Ki) | ~78 (Ki) | A potent and selective inhibitor of GSK3α and GSK3β.[1] |
| Alsterpaullone | 4 | 4 | Potent inhibitor of CDKs and GSK3.[1] |
| Non-ATP-Competitive Inhibitors | GSK3α IC50 | GSK3β IC50 | Mechanism | Notes |
| Tideglusib | - | 60 nM | Non-ATP-competitive, irreversible | Has been evaluated in clinical trials for Alzheimer's disease.[1][2] |
| TDZD-8 | - | 2 µM | Non-ATP-competitive | Shows minimal inhibitory effect on other kinases like CDK1, CKII, PKA, and PKC. |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the central role of GSK3 in key signaling pathways and the distinct mechanisms of action of ATP-competitive and non-ATP-competitive inhibitors.
References
Validating the therapeutic potential of GSK3-IN-4 in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in a wide range of diseases, such as neurodegenerative disorders, cancer, and metabolic conditions.[2] Consequently, GSK3 has emerged as a significant therapeutic target, leading to the development of numerous inhibitors.
This guide provides a comparative analysis of the therapeutic potential of various GSK3 inhibitors in preclinical models. While the specific compound "GSK3-IN-4" is not documented in publicly available scientific literature, this guide will compare well-characterized GSK3 inhibitors, offering insights into their performance and the experimental methodologies used for their validation.
Performance Comparison of GSK3 Inhibitors
The efficacy of GSK3 inhibitors is often evaluated based on their half-maximal inhibitory concentration (IC50) against the two GSK3 isoforms, GSK3α and GSK3β. The following table summarizes the IC50 values for several representative GSK3 inhibitors.
| Inhibitor | Type | GSK3α IC50 (nM) | GSK3β IC50 (nM) | Selectivity |
| LY2090314 | ATP-competitive | 1.5 | 0.9 | High for GSK3β |
| Tideglusib (NP-12) | Non-ATP-competitive | 908 | 502 | Moderate for GSK3β |
| COB-187 | ATP-competitive | 22 | 11 | High for GSK3β |
| COB-152 | ATP-competitive | 77 | 132 | Moderate for GSK3α |
| BRD0705 | ATP-competitive | 66 | 515 | 8-fold for GSK3α |
| BRD3731 | ATP-competitive | 215 | 15 | 14-fold for GSK3β |
| SB-415286 | ATP-competitive | 31 | Similar to GSK3α | Non-selective |
Key Signaling Pathways Involving GSK3
GSK3 is a key regulator in multiple signaling pathways. Understanding its mechanism of action is crucial for evaluating the therapeutic potential of its inhibitors.
Caption: GSK3 signaling in the Wnt/β-catenin and PI3K/Akt pathways.
Experimental Protocols for Preclinical Validation
The validation of GSK3 inhibitors in preclinical models involves a series of in vitro and in vivo experiments to assess their efficacy, selectivity, and safety.
In Vitro Assays
-
Kinase Activity Assays:
-
Objective: To determine the IC50 value of the inhibitor against GSK3α and GSK3β.
-
Methodology: Recombinant human GSK3α and GSK3β enzymes are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE), or luminescence-based assays (e.g., Kinase-Glo).
-
-
Cell-Based Assays:
-
Objective: To assess the inhibitor's ability to modulate GSK3 activity within a cellular context.
-
Methodology:
-
Western Blotting: Cells are treated with the inhibitor, and the phosphorylation status of known GSK3 substrates (e.g., β-catenin, Tau, or glycogen synthase) is analyzed by Western blotting using phospho-specific antibodies. A decrease in the phosphorylation of these substrates indicates GSK3 inhibition.
-
Reporter Gene Assays: In the context of the Wnt/β-catenin pathway, cells are transfected with a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the pathway due to GSK3 inhibition leads to increased luciferase expression.
-
-
In Vivo Models
-
Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.
-
Methodology: The inhibitor is administered to animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage, intravenous injection). Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
-
Efficacy Studies in Disease Models:
-
Objective: To evaluate the therapeutic potential of the inhibitor in a relevant animal model of a specific disease.
-
Methodology: The choice of animal model depends on the therapeutic indication.
-
Neurodegenerative Diseases (e.g., Alzheimer's Disease): Transgenic mouse models that overexpress human amyloid precursor protein (APP) and/or Tau are often used. The inhibitor is administered for a defined period, and its effects on cognitive function (e.g., using Morris water maze or Y-maze tests), amyloid-beta plaque deposition, and Tau hyperphosphorylation are assessed.
-
Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly employed. The inhibitor is administered, and its impact on tumor growth, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay) is evaluated.
-
Metabolic Diseases (e.g., Type 2 Diabetes): Genetic models of diabetes (e.g., db/db mice) or diet-induced obesity models are used. The inhibitor's effects on blood glucose levels, insulin sensitivity (e.g., glucose tolerance test), and other metabolic parameters are measured.
-
-
Experimental Workflow for Preclinical Validation
The following diagram illustrates a typical workflow for the preclinical validation of a GSK3 inhibitor.
Caption: A typical workflow for preclinical validation of a GSK3 inhibitor.
Conclusion
The development of potent and selective GSK3 inhibitors holds significant promise for the treatment of a wide array of diseases.[3] The preclinical validation of these compounds requires a rigorous and systematic approach, encompassing both in vitro and in vivo studies. This guide provides a framework for comparing the performance of different GSK3 inhibitors and outlines the key experimental protocols necessary for their evaluation. As research in this field continues to advance, the development of novel GSK3 inhibitors with improved efficacy and safety profiles is anticipated, offering new therapeutic avenues for patients.
References
A Comparative Guide to GSK3 Inhibitors and Their Impact on Beta-Catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reproducibility of effects on beta-catenin signaling by the Glycogen Synthase Kinase 3 (GSK3) inhibitor, GSK3-IN-4, and its alternatives. The information is compiled from various scientific sources to aid in the selection of appropriate research tools for modulating the Wnt/β-catenin pathway.
Introduction to GSK3 and Beta-Catenin Signaling
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low. Upon activation of the Wnt pathway, GSK3 is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][2][3][4] The dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders.
Overview of GSK3 Inhibitors
A variety of small molecule inhibitors have been developed to target GSK3 and thereby modulate β-catenin signaling. These inhibitors are valuable tools for studying the Wnt pathway and hold therapeutic potential. This guide focuses on comparing this compound with other commonly used GSK3 inhibitors: CHIR-99021, Tideglusib, Kenpaullone, BIO (6-bromoindirubin-3'-oxime), and SB-216763.
Comparative Analysis of GSK3 Inhibitor Effects
The following tables summarize the available quantitative data on the effects of these inhibitors on GSK3 activity and β-catenin signaling. It is important to note that direct comparative studies for this compound on cellular β-catenin signaling are limited in the public domain.
| Inhibitor | Target(s) | IC50 (GSK3β) | IC50 (GSK3α) | Notes |
| This compound | GSK3β | 1 nM | 8 nM | Highly potent and selective for GSK3β over GSK3α. |
| CHIR-99021 | GSK3α/β | 6.7 nM | 10 nM | A potent and highly selective GSK3 inhibitor. Often used to maintain pluripotency in stem cells.[5] |
| Tideglusib | GSK3β | 5 nM | 60 nM | A non-ATP competitive, irreversible inhibitor. Has been investigated in clinical trials for Alzheimer's disease. |
| Kenpaullone | GSK3β, CDKs | 23 nM | 80 nM | Also inhibits cyclin-dependent kinases (CDKs), which should be considered in experimental design. |
| BIO (6-bromoindirubin-3'-oxime) | GSK3α/β | 5 nM | 320 nM | An indirubin derivative that potently inhibits GSK3. |
| SB-216763 | GSK3α/β | 34 nM | 34 nM | A potent, selective, and cell-permeable GSK3 inhibitor. |
Table 1: Comparison of in vitro GSK3 Inhibitory Activity. This table presents the half-maximal inhibitory concentration (IC50) of various inhibitors against the GSK3α and GSK3β isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Assay Type | Cell Line | Effect on β-catenin Signaling | EC50 / Effective Concentration |
| This compound | - | - | Data not publicly available | Data not publicly available |
| CHIR-99021 | TCF/LEF Reporter | HEK293 | Strong activation | ~30 nM |
| Western Blot | Mouse ESCs | Stabilization of β-catenin | 3 µM | |
| Tideglusib | Western Blot | SH-SY5Y | Did not induce nuclear β-catenin accumulation, unlike ATP-competitive inhibitors. | 10 µM |
| Kenpaullone | Western Blot | Rat Cortical Neurons | Increased nuclear abundance of β-catenin. | 0.5 µM |
| BIO (6-bromoindirubin-3'-oxime) | TCF/LEF Reporter | Mouse ESCs | Moderate activation | 0.5 µM |
| Western Blot | hCMEC/D3 | Increased total and nuclear β-catenin. | 1 µM | |
| SB-216763 | TCF/LEF Reporter | HEK293 | Robust activation | ~1 µM |
| Western Blot | 293T cells | Accumulation of non-phosphorylated (active) β-catenin. | 10-25 µM |
Table 2: Comparison of Cellular Effects on β-catenin Signaling. This table summarizes the effects of the inhibitors on β-catenin signaling in various cell-based assays. The effective concentration (EC50) or the concentration used in the cited experiment is provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for key assays used to assess the effects of GSK3 inhibitors on β-catenin signaling.
Western Blotting for β-catenin Stabilization
This method is used to detect the total amount of β-catenin protein in cell lysates, which is expected to increase upon GSK3 inhibition.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for β-catenin (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the β-catenin signal to a loading control, such as β-actin or GAPDH.
-
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF complex, which is a direct readout of Wnt/β-catenin pathway activation.
-
Cell Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Inhibitor Treatment:
-
After 24 hours, treat the cells with the GSK3 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Luciferase Assay:
-
After the desired incubation period (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Immunofluorescence for β-catenin Nuclear Translocation
This technique allows for the visualization of β-catenin's subcellular localization, specifically its accumulation in the nucleus upon Wnt pathway activation.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with the GSK3 inhibitor or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Incubate with the primary antibody against β-catenin in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in blocking buffer for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash three times with PBST.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence or confocal microscope. The nuclear accumulation of β-catenin will be observed as an overlap of the β-catenin and nuclear signals.
-
Visualizing the Molecular and Experimental Logic
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Figure 1: Wnt/β-catenin Signaling Pathway. This diagram illustrates the central role of GSK3 in phosphorylating and targeting β-catenin for degradation in the "Wnt OFF" state. In the "Wnt ON" state, or upon treatment with a GSK3 inhibitor, GSK3 is inhibited, leading to β-catenin stabilization, nuclear translocation, and activation of target gene transcription.
Figure 2: Experimental Workflow. This flowchart outlines the common experimental procedures used to assess the impact of GSK3 inhibitors on the β-catenin signaling pathway, from cell treatment to the various downstream analyses.
Figure 3: Logical Comparison of GSK3 Inhibitors. This diagram provides a high-level comparison of the featured GSK3 inhibitors based on their potency in inhibiting GSK3β and their resulting effects on cellular β-catenin signaling.
Conclusion
The reproducibility of the effects of GSK3 inhibitors on β-catenin signaling is dependent on the specific inhibitor, its concentration, the cell type used, and the experimental conditions. CHIR-99021 and SB-216763 are potent and widely used inhibitors that reliably activate the Wnt/β-catenin pathway. Tideglusib, a non-ATP competitive inhibitor, shows promise but may have context-dependent effects on β-catenin's nuclear translocation. Kenpaullone and BIO are also effective but may have off-target effects to consider.
While this compound is a highly potent inhibitor of GSK3β in vitro, there is a need for more publicly available data on its cellular effects on β-catenin signaling to allow for a direct and comprehensive comparison with other widely used inhibitors. Researchers should carefully consider the specific characteristics of each inhibitor and validate their effects in their experimental system of choice. This guide provides a foundation for making informed decisions when selecting a GSK3 inhibitor to modulate β-catenin signaling.
References
- 1. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wnt Signaling Requires the Sequestration of Glycogen Synthase Kinase 3 inside Multivesicular Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of GSK3-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data for the Glycogen Synthase Kinase 3 (GSK3) inhibitor, GSK3-IN-4. Due to the limited publicly available independent validation data for this compound, this guide focuses on summarizing the initial characterization data and provides a framework for how independent validation experiments could be designed and compared.
Overview of this compound
This compound (also known as WAY-606956; CAS Number: 748145-19-9) is a small molecule inhibitor of GSK3.[1] Initial reports indicate that it inhibits both GSK3 isoforms, GSK3α and GSK3β, with an IC50 value in the range of 0.101-1 μM.[2]
Published Efficacy Data
The primary reported activity of this compound is its inhibition of GSK3α and GSK3β. The data available from supplier technical sheets is summarized below. At present, no peer-reviewed publications detailing a comprehensive independent validation of this compound have been identified.
| Parameter | Reported Value | Assay Type | Reference |
| IC50 (GSK-3α) | 0.101-1 µM | Caliper Assay | [2] |
| IC50 (GSK-3β) | 0.101-1 µM | Caliper Assay |
Experimental Protocols for Independent Validation
To independently validate the published data for this compound, the following experimental protocols are recommended. These protocols are based on standard methods for characterizing kinase inhibitors.
Biochemical Kinase Assay (In Vitro)
This experiment aims to determine the direct inhibitory effect of this compound on the enzymatic activity of purified GSK3α and GSK3β.
Principle: A mobility shift assay, such as the one originally used (Caliper Assay), can be employed. This method relies on the separation of a fluorescently labeled peptide substrate from its phosphorylated product by microfluidics-based electrophoresis. The extent of phosphorylation is measured by the intensity of the fluorescent signal of the product.
Protocol:
-
Reagents and Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
Fluorescently labeled peptide substrate (e.g., a derivative of glycogen synthase)
-
ATP
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA)
-
Microfluidic mobility-shift assay platform (e.g., Caliper LabChip system)
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO, and then further dilute into the assay buffer. b. In a 384-well plate, add the diluted this compound or DMSO (vehicle control). c. Add the GSK3 enzyme (GSK3α or GSK3β) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP. e. Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C. f. Terminate the reaction by adding the stop solution. g. Analyze the samples on the microfluidic platform to separate and quantify the substrate and phosphorylated product.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay: Western Blot for β-catenin Phosphorylation
This experiment assesses the ability of this compound to inhibit GSK3 activity within a cellular context by measuring the phosphorylation of a key downstream target, β-catenin.
Principle: In the canonical Wnt signaling pathway, active GSK3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK3 leads to a decrease in β-catenin phosphorylation and an accumulation of total β-catenin. These changes can be detected by Western blotting.
Protocol:
-
Reagents and Materials:
-
Cell line with active Wnt signaling or a cell line where the pathway can be stimulated (e.g., HEK293T, SW480).
-
This compound (dissolved in DMSO).
-
A known GSK3 inhibitor as a positive control (e.g., CHIR99021).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound, a positive control inhibitor, or DMSO (vehicle control) for a specified time (e.g., 4-6 hours). c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Determine the protein concentration of the lysates using a BCA or Bradford assay. e. Separate equal amounts of protein from each sample by SDS-PAGE. f. Transfer the proteins to a PVDF membrane. g. Block the membrane with 5% non-fat milk or BSA in TBST. h. Incubate the membrane with the primary antibodies overnight at 4°C. i. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. j. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for phospho-β-catenin, total β-catenin, and β-actin. b. Normalize the phospho-β-catenin and total β-catenin signals to the β-actin signal. c. Calculate the ratio of phospho-β-catenin to total β-catenin for each treatment condition. d. Compare the effects of this compound to the vehicle control and the positive control. A decrease in the phospho-β-catenin/total β-catenin ratio and an increase in total β-catenin would indicate target engagement in cells.
Visualizations of Key Pathways and Workflows
To facilitate understanding, the following diagrams illustrate the GSK3 signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: Canonical Wnt/GSK3 signaling pathway.
Caption: Experimental workflow for GSK3 inhibitor validation.
Comparison with Alternative GSK3 Inhibitors
A comprehensive comparison requires data from multiple independent studies. As more data on this compound becomes available, it can be benchmarked against well-characterized GSK3 inhibitors such as those listed below.
| Compound | GSK3α IC50 (nM) | GSK3β IC50 (nM) | Selectivity Notes |
| CHIR99021 | 6.7 | 10 | Highly selective for GSK3 over other kinases. |
| SB216763 | 34 | 34 | Potent and selective ATP-competitive inhibitor. |
| AR-A014418 | 104 | 38 | ATP-competitive and selective. |
| Tideglusib | 60 | 5 | Irreversible, non-ATP competitive inhibitor. |
| LY2090314 | 1.5 | 0.9 | Potent and selective ATP-competitive inhibitor. |
Conclusion
The currently available data for this compound suggests it is an inhibitor of both GSK3α and GSK3β in the sub-micromolar range. However, a thorough, independent validation of its potency, selectivity, and cellular activity is necessary to fully understand its utility as a research tool or potential therapeutic. The experimental protocols outlined in this guide provide a roadmap for generating the data required for a comprehensive comparison with other available GSK3 inhibitors. Researchers are encouraged to perform these validation studies to contribute to a more complete understanding of the GSK3 inhibitor landscape.
References
Safety Operating Guide
Prudent Disposal of GSK3-IN-4: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for GSK3-IN-4 could not be located from publicly available sources. The following information is based on general best practices for the disposal of research-grade chemical compounds with unknown specific hazards. Researchers must obtain the SDS from their supplier and consult with their institution's Environmental Health and Safety (EHS) department for definitive disposal procedures that are in full compliance with local, state, and federal regulations.
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For novel or less common compounds such as the GSK3 inhibitor, this compound, a comprehensive understanding of its chemical properties and associated hazards is essential for correct disposal. In the absence of a specific SDS, a conservative approach adhering to general chemical waste guidelines is required.
General Disposal Procedures for Research-Grade Chemical Inhibitors
When the specific hazards of a chemical like this compound are not fully known, it should be treated as a hazardous substance. The following step-by-step guide outlines a general procedure for its disposal.
-
Consult Institutional Guidelines: Before proceeding with any disposal, the first and most critical step is to consult your institution's EHS office. They will provide specific protocols and requirements for waste disposal that are compliant with all relevant regulations.
-
Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix it with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.[1]
-
Collect waste in a designated, properly labeled, and compatible container. The container should be in good condition and have a secure lid.[2]
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Keep the container closed at all times, except when adding waste.
-
-
Arrange for Pickup:
-
Once the container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup through your EHS department.
-
Complete any required waste pickup forms, providing accurate information about the contents of the container.
-
Quantitative Data
Due to the inability to locate a specific Safety Data Sheet for this compound, no quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal, reportable quantities) can be provided. It is crucial to obtain this information from the compound's supplier or through analytical testing as advised by your EHS department.
| Parameter | Value | Source |
| Reportable Quantity (RQ) | Data Not Available | N/A |
| Permissible Exposure Limit (PEL) | Data Not Available | N/A |
| Aquatic Toxicity | Data Not Available | N/A |
| This table is intentionally left blank as no specific quantitative data for this compound disposal could be found. Always refer to the manufacturer's SDS for this information. |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound cannot be provided without specific information on its chemical and toxicological properties. Any treatment or neutralization of the chemical waste should only be performed if it is a part of a well-documented and approved experimental procedure, and with the explicit approval of your institution's EHS department.
Disposal Workflow Visualization
The following diagram illustrates a generalized workflow for the proper disposal of a research chemical with unknown hazards.
Caption: General workflow for the disposal of research chemicals.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
